Aurein
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1R,4Z,6S,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14+,15+,18+/m0/s1 |
InChI Key |
HKODIGSRFALUTA-RCDLFFMESA-N |
SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |
Isomeric SMILES |
C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |
Synonyms |
integerrimine intergerrimine senecionine senecionine citrate (1:1) senecionine citratre senecionine, (15E)-isomer squalidine |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Aurein Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein peptides represent a fascinating family of antimicrobial peptides (AMPs) with significant potential in the development of novel therapeutic agents. First isolated from the granular dorsal glands of Australian amphibians, these peptides have demonstrated a broad spectrum of activity against various pathogens and cancer cell lines. This technical guide provides an in-depth exploration of the origin, biochemical properties, and mechanism of action of this compound peptides, tailored for professionals in the fields of life sciences and drug development.
Discovery and Natural Source
This compound peptides were first identified and characterized in 2000 by Rozek and colleagues. They are naturally occurring defense molecules secreted from the skin of the Green and Golden Bell Frog (Litoria aurea) and the Southern Bell Frog (Litoria raniformis)[1]. Their presence has also been noted in other related species, such as the Australian Blue Mountains Tree Frog (Litoria citropa) and frogs belonging to the Uperoleia genus. These peptides are a crucial component of the frogs' innate immune system, offering protection against a wide array of microbial threats in their environment.
The this compound peptide family is diverse and is categorized into five distinct groups, designated as Aureins 1 through 5. This classification is based on variations in their amino acid sequences, which in turn influence their biological activity.
Quantitative Data of Key this compound Peptides
The biological activity and physicochemical properties of this compound peptides are intrinsically linked to their primary structure. The following tables summarize key quantitative data for some of the most well-studied this compound peptides.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) |
| This compound 1.2 | GLFDIIKKIAESF-NH₂ | 1479.8 |
| This compound 2.2 | GLFDIVKKVVGALGSL-NH₂ | 1642.0 |
| This compound 2.3 | GLFDIVKKVVGAIGSL-NH₂ | 1614.9[2] |
| This compound 3.1 | GLFDIVKKIAGHIAGSI-NH₂ | 1738.0[3] |
Table 1: Amino Acid Sequences and Molecular Weights of Selected this compound Peptides.
The antimicrobial efficacy of these peptides is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Peptide | Escherichia coli (MIC in µM) | Staphylococcus aureus (MIC in µM) |
| This compound 1.2 | >100 | 3.1 - 6.2[4] |
| This compound 2.2 | >100 | 9 - 18[5] |
| This compound 2.3 | >100 | 9 - 18[5] |
| This compound 3.1 | >100 | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Peptides against Common Bacterial Strains. Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
The study of this compound peptides involves a series of well-defined experimental procedures, from their initial isolation to the characterization of their antimicrobial properties.
Peptide Isolation and Purification
The initial step in studying this compound peptides involves their extraction from the host organism. A general protocol for this process is as follows:
-
Stimulation of Peptide Secretion: The frog's skin glands are stimulated to release their secretions. This can be achieved through mild electrical stimulation or by injection of a secretagogue such as norepinephrine[6]. This process is carefully controlled to be non-harmful to the animal.
-
Collection of Secretions: The secreted material is collected by rinsing the dorsal skin with a suitable buffer, typically deionized water or a mild acidic solution, to inactivate endogenous proteases.
-
Initial Extraction: The collected secretions are acidified, often with trifluoroacetic acid (TFA), and then centrifuged to remove any insoluble material.
-
Solid-Phase Extraction: The supernatant is then passed through a C18 solid-phase extraction (SPE) cartridge. The peptides bind to the C18 matrix, while salts and other hydrophilic impurities are washed away. The peptides are subsequently eluted with a solvent of increasing hydrophobicity, such as acetonitrile containing a low concentration of TFA.
-
Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide extract is further purified using reversed-phase HPLC (RP-HPLC). A C8 or C18 column is typically used with a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA. Fractions are collected and monitored for absorbance at 214 nm.
-
Purity Analysis and Characterization: The purity of the isolated peptides is assessed by analytical RP-HPLC and their molecular weights are determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The amino acid sequence is then determined using automated Edman degradation.
References
- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides this compound 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 2.3 peptide [novoprolabs.com]
- 3. This compound 3.1 peptide [novoprolabs.com]
- 4. Database screening and in vivo efficacy of antimicrobial peptides against meticillin-resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aurein Peptide Family: A Technical Guide to Discovery, Isolation, and Characterization from Litoria aurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the aurein peptide family, a group of antimicrobial and anticancer peptides first identified in the skin secretions of the Australian Green and Golden Bell Frog, Litoria aurea. This document details the experimental protocols, quantitative data, and biological context necessary for researchers in the fields of natural product chemistry, pharmacology, and drug development to understand and potentially replicate this work.
Introduction to the this compound Peptide Family
The skin of amphibians is a rich source of bioactive peptides that form a crucial part of their innate immune system. Among these, the this compound family of peptides, first isolated from Litoria aurea and the related species Litoria raniformis, has garnered significant scientific interest. These peptides are classified into five distinct subgroups (Aureins 1-5) based on their primary amino acid sequences.
Notably, many this compound peptides exhibit potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Furthermore, certain members of this family, such as this compound 1.2, have demonstrated significant anticancer properties against various human tumor cell lines. The diverse biological activities and relatively small size of these peptides make them attractive candidates for the development of novel therapeutic agents.
Quantitative Data of the this compound Peptide Family
The this compound peptides are characterized by their unique amino acid sequences, which dictate their physicochemical properties and biological functions. The following tables summarize the key quantitative data for representative members of the this compound peptide family isolated from Litoria aurea.
Table 1: Physicochemical Properties of Representative this compound Peptides
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge at pH 7 |
| This compound 1.1 | GLFDIVKKVVGAFGSL-NH₂ | 1699.0 | +2 |
| This compound 1.2 | GLFDIIKKIAESF-NH₂ | 1480.7 | +1 |
| This compound 2.1 | GLLDIVKKVVGAFGSL-NH₂ | 1699.0 | +2 |
| This compound 2.2 | GLFDIVKKVVGALGSL-NH₂ | 1641.0 | +2 |
| This compound 2.3 | GLLDIVKKVVGALGSL-NH₂ | 1699.0 | +2 |
| This compound 2.5 | GLFDIVKKVVGTLAGL-NH₂ | 1683.0 | +2 |
| This compound 3.1 | GLFDIVKKIAGHIAGSI-NH₂ | 1754.1 | +2 |
| This compound 4.1 | GLIQTIKEKLKELAGGLVTGIQS-OH | 2327.7 | -1 |
| This compound 5.1 | GLLDIVTGLLGNLIVDVLKPKTPAS-OH | 2531.0 | +2 |
| This compound 5.2 | GLLDIVTGLLGNLIVDVLKPK-OH | 2024.5 | +2 |
| This compound 5.3 | GLLDIVTGLLGNLIVDVLK-OH | 1911.4 | +1 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected this compound Peptides
| Peptide | Staphylococcus aureus (μM) | Escherichia coli (μM) | Candida albicans (μM) |
| This compound 1.2 | 8 - 32 | 256 | 32 |
| This compound 2.2 | >100 | >100 | >100 |
| This compound 2.3 | >100 | >100 | >100 |
| This compound 3.1 | 25 | 100 | >100 |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of the this compound peptide family.
Stimulation and Collection of Skin Secretions
The release of granular gland contents, which contain the this compound peptides, is induced through sympathetic nervous system stimulation.
-
Animal Handling: Specimens of Litoria aurea are handled with care to minimize stress.
-
Stimulation: A solution of norepinephrine bitartrate salt is administered to the frog. This can be done via two primary methods:
-
Injection: A subcutaneous injection of norepinephrine (e.g., 80 nmol/g body weight) is administered into the dorsal lymph sac.
-
Immersion: The frog is immersed in a solution of norepinephrine (e.g., 5 x 10⁻⁷ M to 1.2 x 10⁻⁵ M) for a short period (e.g., 10-15 minutes).
-
-
Collection: The secreted granular content is collected by rinsing the dorsal skin of the frog with deionized water or a suitable buffer into a collection vessel. The frog is then thoroughly rinsed with fresh deionized water to remove any residual norepinephrine before being returned to its enclosure.
-
Initial Processing: The collected secretion is immediately acidified (e.g., with trifluoroacetic acid to a final concentration of 0.1%) to inhibit protease activity and then lyophilized (freeze-dried) for storage and subsequent analysis.
Peptide Extraction and Purification
A multi-step purification process is employed to isolate individual this compound peptides from the crude lyophilized secretion.
-
Solid-Phase Extraction (SPE):
-
The lyophilized secretion is reconstituted in an acidic solution (e.g., 0.1% trifluoroacetic acid in water).
-
The solution is passed through a C18 Sep-Pak cartridge.
-
The cartridge is washed with the acidic solution to remove salts and other hydrophilic contaminants.
-
The peptides are eluted with a more hydrophobic solvent, such as acetonitrile containing 0.1% trifluoroacetic acid.
-
The eluate containing the peptide fraction is collected and lyophilized.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The lyophilized peptide fraction from SPE is redissolved in a minimal volume of Buffer A (e.g., 0.1% TFA in water).
-
The sample is injected onto a C18 or C4 reversed-phase HPLC column.
-
Peptides are separated using a linear gradient of increasing concentration of Buffer B (e.g., 90% acetonitrile in 0.1% TFA). A typical gradient might be from 5% to 75% Buffer B over 60 minutes at a flow rate of 1 mL/min.
-
The elution of peptides is monitored by UV absorbance at 214 nm.
-
Fractions corresponding to individual peaks are collected.
-
The purity of each collected fraction is assessed by analytical RP-HPLC.
-
Fractions containing pure peptides are lyophilized.
-
Peptide Characterization
The primary structure of the purified peptides is determined using mass spectrometry and Edman degradation.
-
Mass Spectrometry:
-
The molecular weight of each purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry.
-
This provides a highly accurate mass measurement, which is used to confirm the purity of the peptide and to corroborate the sequence data.
-
-
Edman Degradation:
-
Automated Edman degradation is performed on the purified peptides to determine their amino acid sequence.
-
This technique sequentially removes and identifies amino acids from the N-terminus of the peptide.
-
Antimicrobial Activity Assay (MIC Determination)
The antimicrobial efficacy of the purified this compound peptides is quantified by determining their Minimum Inhibitory Concentration (MIC).
-
A two-fold serial dilution of each peptide is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and isolation of this compound peptides from Litoria aurea.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial peptide Aurein 1.2, focusing on its primary sequence, physicochemical properties, three-dimensional structure, and the experimental methodologies used for its characterization.
Primary Sequence and Physicochemical Properties
This compound 1.2 is a short, 13-residue cationic antimicrobial peptide originally isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis.[1][2][3][4] Its primary sequence is notable for its composition of hydrophobic and cationic residues, which are crucial for its biological activity. The C-terminus of the peptide is amidated, a common feature in antimicrobial peptides that enhances stability and activity.[1]
The sequence of this compound 1.2 is: Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH₂ [1][5][6]
Quantitative Physicochemical Data
The key physicochemical properties of this compound 1.2 are summarized in the table below. These parameters are fundamental to its interaction with microbial membranes and overall bioactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₇₁H₁₁₄N₁₆O₁₈ | [6] |
| Molecular Weight | 1479.76 g/mol | [1][5] |
| Amino Acid Count | 13 | [1][7] |
| Net Charge (pH 7.4) | +1 | [1] |
| Hydrophobicity (H) | 0.582 | [1] |
| Hydrophobic Moment (µH) | 0.765 | [1] |
Structure of this compound 1.2
The biological function of this compound 1.2 is intrinsically linked to its three-dimensional structure, which is highly dependent on its environment.
Secondary Structure
In aqueous solutions, this compound 1.2 does not adopt a defined secondary structure and exists in a random coil conformation.[2] However, upon interaction with a membrane-mimetic environment, such as lipid micelles or bilayers, it undergoes a conformational change to form an amphipathic α-helix.[2][3][8] This structural transition is a hallmark of many membrane-active antimicrobial peptides. The helical conformation positions the hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, facilitating its interaction with and disruption of the lipid bilayer.[8][9]
Tertiary Structure
The three-dimensional solution structure of this compound 1.2 in the presence of sodium dodecyl sulfate (SDS) micelles has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The structure is available in the Protein Data Bank (PDB) under the accession code 1VM5 . The structure confirms the formation of a well-defined amphipathic α-helix, which is critical for its antimicrobial and anticancer activities.[8][9]
Mechanism of Action
This compound 1.2 exerts its antimicrobial effect through direct interaction with the cell membrane of target organisms. Extensive biophysical studies have shown that it follows a "carpet-like" mechanism .[2][10][11][12] This model involves the peptide monomers initially binding electrostatically to the negatively charged surface of the bacterial membrane. The peptides then accumulate and align parallel to the membrane surface, forming a "carpet." Once a critical threshold concentration is reached, the peptides disrupt the membrane's integrity in a detergent-like manner, leading to the formation of micelles, membrane permeabilization, and ultimately, cell lysis.[10][13][14]
Caption: The "carpet-like" mechanism of action of this compound 1.2.
Antimicrobial Activity
This compound 1.2 demonstrates broad-spectrum activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4] Its activity against Gram-negative bacteria is generally lower. The table below presents a summary of its Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | 8 - 16 | [2][4] |
| Enterococcus faecalis (VRE) | 16 | [2][4] |
| Streptococcus pyogenes | 1 - 16 | [2][4] |
| Bacillus subtilis | 4 - 8 | [2] |
| Escherichia coli | >64 | [2] |
Experimental Protocols
The characterization of this compound 1.2 involves several key experimental techniques. The generalized protocols for these methods are detailed below.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
This compound 1.2 and its analogs are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amidation) is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Phe-OH) is activated and coupled to the resin.
-
Deprotection: The Fmoc protecting group on the α-amine of the attached amino acid is removed using a solution of piperidine in DMF.
-
Coupling Cycle: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full peptide is assembled.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Verification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of this compound 1.2 in different environments.[15]
-
Sample Preparation: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Solvent Conditions: Spectra are recorded for the peptide in:
-
Aqueous buffer (to observe the random coil state).
-
A membrane-mimetic solvent, such as trifluoroethanol (TFE) at varying concentrations (e.g., 30-50%) or in the presence of SDS micelles or lipid vesicles, to induce a helical structure.
-
-
Data Acquisition: The CD spectra are recorded on a spectropolarimeter, typically from 190 to 260 nm.
-
Data Analysis: The resulting spectra are analyzed for characteristic signals. An α-helical structure is indicated by two negative minima around 208 nm and 222 nm and a positive maximum around 192 nm. A random coil is characterized by a strong negative band near 200 nm.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to determine the high-resolution three-dimensional structure of this compound 1.2 in a membrane-mimetic environment.
-
Sample Preparation: The peptide is dissolved in a solution containing deuterated detergent micelles (e.g., SDS-d₂₅ or DPC-d₃₈) to mimic a lipid bilayer. Isotopic labeling (¹⁵N and/or ¹³C) of the peptide can be used to facilitate spectral analysis.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).
-
Resonance Assignment: The signals in the spectra are assigned to specific protons within the peptide sequence.
-
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from chemical shifts, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
Structure Validation: The final ensemble of structures is validated for quality and consistency with the experimental restraints.
Functional Analysis: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound 1.2 is quantified by determining its MIC using a broth microdilution method.[16][17]
-
Bacterial Culture Preparation: The target bacterial strain is grown in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Peptide Dilution Series: A two-fold serial dilution of the this compound 1.2 peptide is prepared in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions. Control wells (bacteria without peptide and broth alone) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Overall Experimental and Analytical Workflow
The comprehensive characterization of an antimicrobial peptide like this compound 1.2 follows a logical progression from its initial identification or synthesis to its detailed structural and functional evaluation.
Caption: A generalized workflow for the synthesis and characterization of this compound 1.2.
References
- 1. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 1.2 peptide [novoprolabs.com]
- 7. uniprot.org [uniprot.org]
- 8. The antibiotic and anticancer active this compound peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. In situ solid-state NMR study of antimicrobial peptide interactions with erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Aurein Peptides in Australian Bell Frogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein peptides, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Australian bell frogs of the Litoria genus, represent a significant area of interest in the development of novel therapeutic agents. These peptides exhibit a broad spectrum of biological activities, including potent antimicrobial, anticancer, and potential immunomodulatory functions. This technical guide provides an in-depth analysis of the natural functions of this compound peptides, with a primary focus on the well-studied member, this compound 1.2. We present a comprehensive summary of quantitative efficacy data, detailed experimental protocols for key biological assays, and visual representations of the known signaling pathways through which these peptides exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of peptide-based therapeutics.
Introduction
The increasing prevalence of antibiotic-resistant pathogens and the limitations of conventional cancer therapies have spurred the search for novel bioactive compounds. Amphibian skin has long been recognized as a rich source of such molecules, particularly antimicrobial peptides (AMPs), which form a crucial component of their innate immune system[1]. The this compound family of peptides, first isolated from the green and golden bell frog (Litoria aurea) and the southern bell frog (Litoria raniformis), comprises several members with diverse biological activities[2][3].
This compound peptides are typically short, cationic, and adopt an α-helical conformation in membranous environments, characteristics that are central to their mechanism of action[4][5]. This guide will delve into the primary functions of this compound peptides, focusing on their antimicrobial and anticancer properties, for which there is substantial evidence. Additionally, the potential immunomodulatory roles of these peptides will be explored based on the known functions of other amphibian-derived AMPs.
Antimicrobial Function
This compound peptides, particularly this compound 1.2, exhibit potent activity against a range of Gram-positive bacteria, with more moderate activity against Gram-negative bacteria and fungi[1][3]. Their primary mechanism of action involves the disruption of microbial cell membranes.
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound peptides is largely attributed to their amphipathic α-helical structure, which facilitates their interaction with and disruption of the negatively charged bacterial cell membranes[4]. The proposed mechanism follows a "carpet" model, where the peptides accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, they reorient and insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death[4]. This disruption of membrane integrity leads to the leakage of intracellular contents and a collapse of the electrochemical gradient, which is fatal for the microorganism.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Organism | Strain | MIC (µg/mL) | Reference |
| This compound 1.2 | Staphylococcus aureus | ATCC 25923 | 16 - 32 | [1] |
| Enterococcus faecalis | PCM 2673 | 32 | [1] | |
| Escherichia coli | ATCC 25922 | 256 | [1] | |
| Pseudomonas aeruginosa | ATCC 27853 | 256 | [1] | |
| Candida albicans | ATCC 90028 | 32 | [1] | |
| This compound 2.2 | Staphylococcus aureus | ATCC 25923 | 8 | |
| Escherichia coli | ATCC 25922 | 64 | ||
| This compound 3.1 | Staphylococcus aureus | ATCC 25923 | 4 | |
| Escherichia coli | ATCC 25922 | 32 |
Note: MIC values can vary depending on the specific experimental conditions.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound peptides against bacterial strains.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Peptide Dilution:
-
Perform serial two-fold dilutions of the this compound peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Anticancer Function
Several this compound peptides, most notably this compound 1.2, have demonstrated cytotoxic activity against a broad range of cancer cell lines, while exhibiting lower toxicity towards normal mammalian cells[6][7]. This selectivity is a key attribute for a potential anticancer therapeutic.
Mechanism of Anticancer Action
The anticancer mechanism of this compound 1.2 shares similarities with its antimicrobial action, primarily involving membrane disruption. Cancer cell membranes often have a higher net negative charge compared to non-cancerous cells due to the increased presence of anionic molecules like phosphatidylserine on the outer leaflet. This difference in surface charge promotes the selective binding of the cationic this compound peptides to cancer cells[6].
Following membrane binding, this compound 1.2 can induce cell death through two primary pathways:
-
Necrosis: At high concentrations, the peptide can cause rapid and extensive membrane permeabilization, leading to cell lysis and necrotic cell death[6].
-
Apoptosis: At lower concentrations, this compound 1.2 can trigger programmed cell death, or apoptosis. This involves the peptide's interaction with the cell membrane, leading to the disruption of the mitochondrial membrane. This, in turn, triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c, a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the activation of a cascade of caspases, including caspase-9 (initiator) and caspase-3 (effector)[6].
Quantitative Anticancer Activity
The anticancer potency of this compound peptides is commonly expressed as the IC50 value, which represents the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.
| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound 1.2 | T98G | Glioblastoma | ~2 | [8] |
| MCF-7 | Breast Cancer | >16 | [7] | |
| MX-1 | Breast Cancer | <8 | [7] | |
| SW480 | Colon Carcinoma | ~10 | [6] | |
| HT29 | Colorectal Adenocarcinoma | >10 | [6] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound peptides on cancer cells.
Materials:
-
This compound peptide stock solution
-
Cancer cell line (e.g., SW480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 1.2 x 10⁴ cells/well in 100 µL of complete medium[6].
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the peptide dilutions to the respective wells.
-
Include a vehicle control (medium without peptide) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.
-
Immunomodulatory Function
While the antimicrobial and anticancer activities of this compound peptides are well-documented, their specific immunomodulatory functions are less characterized. However, many amphibian-derived AMPs are known to modulate the host immune response, and it is plausible that this compound peptides possess similar capabilities[9].
Potential Immunomodulatory Mechanisms
Antimicrobial peptides can influence the immune system in several ways, including:
-
Chemotaxis: Attracting immune cells such as neutrophils, monocytes, and T-cells to the site of infection or injury.
-
Cytokine Modulation: Inducing the production and release of cytokines and chemokines from immune cells like macrophages. This can either enhance the inflammatory response to clear pathogens or suppress inflammation to prevent excessive tissue damage.
-
Macrophage Polarization: Influencing the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
The signaling pathways involved in these immunomodulatory effects often include the activation of Toll-like receptors (TLRs) and downstream pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Note: This is a generalized pathway for AMPs, and specific studies on this compound 1.2 are needed for confirmation.
Conclusion and Future Directions
This compound peptides from Australian bell frogs, particularly this compound 1.2, have demonstrated significant potential as templates for the development of new antimicrobial and anticancer drugs. Their ability to selectively target and disrupt microbial and cancer cell membranes provides a promising mechanism of action that may be less susceptible to the development of resistance compared to conventional therapies.
While the antimicrobial and anticancer properties are well-supported by quantitative data and mechanistic studies, further research is required to fully elucidate the immunomodulatory functions of this compound peptides. Future investigations should focus on:
-
Characterizing the specific effects of this compound peptides on various immune cell types.
-
Identifying the cytokine and chemokine profiles induced by this compound peptide stimulation.
-
Elucidating the precise signaling pathways involved in their immunomodulatory activity.
A deeper understanding of these multifaceted functions will be crucial for the rational design and development of this compound-based peptides as next-generation therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and characterization of new antimicrobial peptides derived from this compound 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound 1.2 and its analogue with DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the Antimicrobial Peptide this compound 1.2 and Charged Lipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antimicrobial Spectrum of Aurein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein peptides, a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of Australian bell frogs (Litoria aurea and Litoria raniformis), have garnered significant interest as potential therapeutic agents. Their broad-spectrum activity against various pathogens, including antibiotic-resistant strains, coupled with a primary mechanism of action that is less prone to the development of resistance, makes them attractive candidates for novel drug development. This technical guide provides an in-depth overview of the initial studies on the antimicrobial spectrum of this compound peptides, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Data Presentation: Antimicrobial Spectrum of this compound Peptides
The antimicrobial efficacy of this compound peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values for various this compound peptides against a range of bacteria and fungi, as reported in initial studies.
Table 1: Antimicrobial Activity of this compound 1.2 Against Bacteria
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 1 - 16 | - | [1] |
| Staphylococcus aureus | Clinical Isolates (MRSA) | 1 - 16 | - | [1] |
| Enterococcus faecalis | ATCC 29212 | 1 - 16 | - | [1] |
| Enterococcus faecalis | Clinical Isolates (VRE) | 1 - 16 | - | [1] |
| Streptococcus pyogenes | Clinical Isolates | 1 - 16 | - | [1] |
| Escherichia coli | ATCC 25922 | 256 | 8-32 | [2][3] |
| Pseudomonas aeruginosa | ATCC 27853 | 256 | - | [2] |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). The conversion to µM depends on the specific molecular weight of the this compound 1.2 variant used in the study.
Table 2: Antimicrobial Activity of this compound 2.2 and 2.3 Against Gram-Positive Bacteria
| Peptide | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound 2.2 | Staphylococcus aureus | C622 (ATCC 25923) | 25 | [4] |
| This compound 2.2 | Staphylococcus epidermidis | C621 (Clinical Isolate) | 8 | [4] |
| This compound 2.3 | Staphylococcus aureus | C622 (ATCC 25923) | 15 | [4] |
| This compound 2.3 | Staphylococcus epidermidis | C621 (Clinical Isolate) | 8 | [4] |
Table 3: Antifungal Activity of this compound Peptides
| Peptide | Microorganism | MIC (µM) | Reference |
| This compound 1.2 | Candida albicans | 32 | [2] |
| This compound 2.5 | Rhodotorula rubra | 125 | [5] |
| This compound 2.5 | Schizosaccharomyces pombe | 62 | [5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial activity of compounds like this compound. The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the MIC of this compound peptides against bacterial strains.
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
- Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
- Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth, visually comparable to a 0.5 McFarland turbidity standard.
- Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]
2. Preparation of this compound Peptide Dilutions:
- Prepare a stock solution of the this compound peptide in a suitable solvent, such as sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss due to adhesion.[6]
- Perform serial twofold dilutions of the peptide stock solution in the appropriate diluent within sterile polypropylene tubes to create a range of concentrations.
3. Assay Procedure:
- Using a 96-well polypropylene microtiter plate (to minimize peptide binding to plastic), add a specific volume of the diluted bacterial suspension to each well.[7]
- Add an equal volume of each peptide dilution to the corresponding wells, resulting in the final desired peptide concentrations and a bacterial concentration of 5 x 10^5 CFU/mL.
- Include a positive control well containing the bacterial suspension without any peptide to ensure bacterial growth.
- Include a negative control well containing only sterile broth to check for contamination.
- Incubate the microtiter plate at 37°C for 18-24 hours.[6]
4. Determination of MIC:
- Following incubation, visually inspect the wells for turbidity.
- The MIC is defined as the lowest concentration of the this compound peptide at which there is no visible growth of the microorganism.[8]
- Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
Mandatory Visualization
Mechanism of Action: The Carpet Model
Initial studies suggest that this compound peptides, particularly this compound 1.2, act primarily through a non-receptor-mediated mechanism involving the disruption of the microbial cell membrane. The "carpet-like" model is the most widely accepted mechanism. In this model, the cationic peptide initially binds to the negatively charged components of the microbial membrane, such as phospholipids, teichoic acids, and lipoteichoic acids.[2] As the peptide concentration on the membrane surface increases, it disrupts the membrane's integrity, leading to permeabilization, leakage of intracellular contents, and ultimately, cell death. Unlike pore-forming peptides, the carpet model does not require the formation of stable transmembrane channels.
Experimental Workflow: MIC Broth Microdilution Assay
The following diagram illustrates the key steps in the broth microdilution assay used to determine the Minimum Inhibitory Concentration of this compound peptides.
Conclusion
Initial studies on the antimicrobial spectrum of this compound peptides reveal their potent activity, particularly against Gram-positive bacteria, including clinically significant resistant strains. While their efficacy against Gram-negative bacteria is generally lower, it is still notable. The primary mechanism of action, membrane disruption via a "carpet-like" model, is a key advantage in the fight against antimicrobial resistance. The standardized methodologies for determining MIC values provide a robust framework for the continued evaluation and development of this compound peptides as a promising new class of antimicrobial agents. Further research focusing on optimizing their spectrum of activity, understanding their in vivo efficacy, and ensuring their safety profile will be crucial for their translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution Assay [bio-protocol.org]
- 8. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Anticancer Mechanisms of Aurein Peptides: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurein peptides, a family of antimicrobial peptides (AMPs) first isolated from the skin secretions of Australian bell frogs (Litoria aurea and Litoria raniformis), were identified in early research as promising candidates for anticancer therapy. The foundational study by Rozek et al. in 2000 established that these peptides, particularly this compound 1.2, possess broad-spectrum anticancer properties.[1][2] This technical guide provides an in-depth analysis of the early research, focusing on the cytotoxic activity, mechanism of action, and the experimental protocols used to characterize these peptides. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound Peptides
This compound peptides are relatively short, typically 13 to 17 amino acids in length, and are characterized by their cationic nature and their ability to form an amphipathic α-helical structure.[1] this compound 1.2, with the sequence GLFDIIKKIAESF-NH2, is one of the most studied members of this family and is among the smallest peptides isolated from an anuran to show both antibiotic and anticancer activity.[1][3] Early investigations revealed that the anticancer effect of this compound peptides is linked to their ability to selectively interact with and disrupt the membranes of cancer cells, leading to rapid cell death while showing minimal toxicity to normal cells, such as erythrocytes.[4][5]
Quantitative Analysis of Anticancer Activity
Early screening of this compound peptides, notably this compound 1.2 and this compound 3.1, was conducted using the National Cancer Institute (NCI) test regime, which assessed their activity against a panel of approximately 55-60 human cancer cell lines.[1][2][6] These initial studies demonstrated moderate but broad-spectrum cytotoxic activity.
Table 1: Summary of Early Research on this compound Peptide Cytotoxicity
| Peptide | Cancer Cell Line(s) | Assay Type | Reported Activity (IC₅₀ / LC₅₀) | Source(s) |
| This compound 1.2 | NCI Panel (~55-60 human cancer cell lines) | NCI Screen | 10 µM - 100 µM (10⁻⁵ - 10⁻⁴ M) | [1] |
| This compound 3.1 | NCI Panel (~55-60 human cancer cell lines) | NCI Screen | 10 µM - 100 µM (10⁻⁵ - 10⁻⁴ M) | [1] |
| This compound 1.2 | MCF-7 (Human Breast Adenocarcinoma) | Calcein Efflux | EC₅₀: 44.7 ± 2.7 µM | [7] |
| This compound 2.2 | MCF-7 (Human Breast Adenocarcinoma) | Calcein Efflux | EC₅₀: 24 ± 3 µM (after 120 min) | [7] |
| This compound 4.1 | NCI Panel | NCI Screen | No significant activity reported | [1] |
| This compound 5.1 | NCI Panel | NCI Screen | No significant activity reported | [1] |
Note: IC₅₀ (Inhibitory Concentration 50%) and LC₅₀ (Lethal Concentration 50%) are measures of the concentration of a substance needed to inhibit or kill 50% of the cells, respectively. EC₅₀ (Effective Concentration 50%) is the concentration required to induce 50% of the maximal effect.
Mechanism of Action
The anticancer activity of this compound peptides is primarily attributed to their membranolytic properties, targeting the distinct composition of cancer cell membranes. This mechanism can be broadly categorized into two interconnected pathways: direct membrane disruption leading to necrosis and the induction of apoptosis.
Selective Membrane Disruption (Necrosis)
The prevailing mechanism is the rapid disruption of the cancer cell's plasma membrane. This selectivity is driven by electrostatic interactions between the positively charged (cationic) peptide and the negatively charged (anionic) components, such as phosphatidylserine (PS), which are disproportionately exposed on the outer leaflet of cancer cell membranes.[8]
The process involves several steps:
-
Electrostatic Attraction: The cationic peptide is drawn to the anionic cancer cell surface.
-
Membrane Binding & Insertion: The peptide binds to the membrane and, due to its amphipathic nature, inserts its hydrophobic region into the lipid bilayer.
-
Pore Formation: Upon reaching a critical concentration, the peptides aggregate and disrupt the membrane integrity. Early models proposed two primary mechanisms for this:
-
Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet." At a threshold concentration, this detergent-like action dissolves the membrane into micelles.
-
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a water-filled pore lined by both peptides and lipid head groups.
-
This disruption leads to a rapid influx of extracellular fluids, leakage of cellular contents, and ultimately, necrotic cell death.
Caption: Mechanism of this compound peptide-induced necrotic cell death via membrane disruption.
Induction of Apoptosis
In addition to direct membrane lysis, some studies suggest that this compound peptides can, at lower concentrations or as a secondary effect, translocate across the cell membrane and trigger programmed cell death (apoptosis). This pathway involves the disruption of mitochondrial membranes, which are also negatively charged.
The apoptotic cascade includes:
-
Mitochondrial Membrane Disruption: The peptide interacts with and permeabilizes the mitochondrial membrane.
-
Cytochrome C Release: This disruption leads to the release of pro-apoptotic factors, such as Cytochrome C, from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome C initiates the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3).
-
Apoptosis Execution: Activated caspases execute the final stages of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Caption: Simplified signaling pathway for this compound peptide-induced apoptosis.
Key Experimental Protocols
The characterization of this compound peptides relied on a set of established in vitro assays to determine cytotoxicity and cell viability.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines (e.g., MCF-7 breast cancer, U937 histiocytic lymphoma) and normal/control cell lines were used.[7][9]
-
Culture Conditions: Cells were typically cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.[9]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a common method to quantify the cytotoxic effect of the peptides.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1.2 x 10⁴ cells/well) and incubated overnight to allow for attachment.[9]
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound peptide. Control wells with untreated cells and a vehicle control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[9]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[9]
-
Solubilization: The medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC₅₀ values are determined from the dose-response curves.
-
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Conclusion and Future Outlook
Early research firmly established this compound peptides, particularly this compound 1.2, as a class of molecules with moderate yet broad-spectrum anticancer activity. The primary mechanism of action was identified as a selective, membranolytic process targeting the unique anionic properties of cancer cell membranes, leading to necrosis and, in some cases, apoptosis. Foundational studies utilizing the NCI screen and standard in vitro cytotoxicity assays like the MTT provided the initial quantitative data that sparked further interest. This early work laid the groundwork for subsequent research into designing more potent and selective this compound analogs, exploring their potential in combination therapies, and developing novel peptide-based cancer treatments.
References
- 1. The antibiotic and anticancer active this compound peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antibiotic and anticancer active this compound peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis. Part 2. Sequence determination using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Peptides: Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 7. Characterisation of anticancer peptides at the single-cell level† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
Aurein Peptides: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein peptides, first isolated from the skin secretions of Australian bell frogs such as Litoria aurea and Litoria raniformis, represent a family of cationic antimicrobial peptides (AMPs) with significant therapeutic potential.[1] These peptides are characterized by their relatively short length and potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as some cancer cell lines.[1][2][3] Their mechanism of action primarily involves the disruption of microbial cell membranes, making them promising candidates for the development of new anti-infective and anticancer agents.[4][5][6] This technical guide provides an in-depth overview of the core physicochemical properties and stability of this compound peptides, along with the experimental protocols used for their characterization.
Physicochemical Properties of this compound Peptides
The biological activity of this compound peptides is intrinsically linked to their physicochemical characteristics. Key properties such as amino acid sequence, molecular weight, net charge, isoelectric point (pI), and hydrophobicity collectively determine their interaction with microbial membranes and their overall efficacy. The following tables summarize these properties for several prominent members of the this compound family.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge (at pH 7.0) | Source |
| This compound 1.2 | GLFDIIKKIAESF-NH₂ | 1479.77 | +1 | Litoria aurea, Litoria raniformis[2][7] |
| This compound 2.2 | GLFDIVKKVVGAFGSL-NH₂ | 1589.9 | +2 | Litoria aurea |
| This compound 2.3 | GLFDIVKKVVGAFAGL-NH₂ | 1575.9 | +2 | Litoria aurea |
| This compound 3.1 | GLFDIVKKIAGHIAGSI-NH₂ | 1738.0 | +3 | Litoria aurea, Litoria raniformis[8] |
| This compound 3.2 | GLFDIVKKIAGHIASSI-NH₂ | 1768.11 | +3 | Litoria aurea[9] |
Table 1: Physicochemical Properties of Selected this compound Peptides.
| Peptide | Isoelectric Point (pI) | Hydrophobicity (% Hydrophobic Residues) | Grand Average of Hydropathicity (GRAVY) |
| This compound 1.2 | ~10.0 | 53.8% | 0.531 |
| This compound 2.2 | ~10.5 | 62.5% | 1.169 |
| This compound 2.3 | ~10.5 | 62.5% | 1.119 |
| This compound 3.1 | ~10.3 | 52.9% | 0.829 |
| This compound 3.2 | ~10.3 | 47.1% | 0.724 |
Table 2: Hydrophobicity and Isoelectric Point of Selected this compound Peptides.
The positive net charge of these peptides is crucial for their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6] The amphipathic nature of their α-helical structure, with distinct hydrophobic and hydrophilic faces, facilitates their insertion into and disruption of the lipid bilayer.[6][10]
Stability Profile of this compound Peptides
The therapeutic utility of peptides is often limited by their stability. Understanding the factors that influence the stability of this compound peptides is critical for their development as drugs.
pH Stability
The stability of peptides is highly dependent on pH, which can influence their secondary structure and lead to chemical degradation.[11][12] For this compound peptides, maintaining a pH near neutrality is generally preferred to preserve the α-helical conformation essential for their activity. Extreme pH levels can lead to hydrolysis of peptide bonds, particularly at aspartic acid residues. The ionization state of acidic and basic side chains is also pH-dependent, which can alter the peptide's net charge and its ability to interact with target membranes.
Temperature Stability
Temperature is a critical factor affecting the physical and chemical stability of peptides.[12] Lyophilized (freeze-dried) this compound peptides are generally stable at room temperature for short periods but should be stored at -20°C or lower for long-term preservation.[11] In solution, peptides are more susceptible to degradation, and it is recommended to keep them refrigerated (4°C) for short-term storage and frozen for longer durations.[11] Elevated temperatures can disrupt the α-helical structure of this compound peptides, leading to a loss of biological activity.[13]
Proteolytic Stability
A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases present in biological fluids. The amino acid sequence of this compound peptides makes them potential substrates for various proteases. Strategies to enhance proteolytic stability include chemical modifications such as N- or C-terminal capping, incorporation of unnatural amino acids, and PEGylation.[14][15] Alanine scanning studies of this compound 1.2 have shown that certain residues are more critical for its activity, and modifications at less critical positions could potentially improve stability without compromising efficacy.[3]
Mechanism of Action: Membrane Disruption
This compound peptides exert their antimicrobial effect primarily by disrupting the integrity of the cell membrane. The most widely accepted model for this compound 1.2 is the "carpet mechanism".[4][5][16] This mechanism involves the accumulation of peptide molecules on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and disintegration, leading to the leakage of cellular contents and cell death.[4]
Caption: The "carpet mechanism" of this compound 1.2 action on bacterial membranes.
Experimental Protocols
Characterization of the physicochemical properties and stability of this compound peptides involves a series of standard and specialized analytical techniques.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): this compound peptides are typically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a solid support resin. The synthesis involves a stepwise addition of amino acids to a growing peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water is typically used to elute the peptide from a C18 column.
-
Purity Analysis: The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry.
Physicochemical Characterization
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to confirm the molecular weight of the synthesized peptide and verify its amino acid sequence.[17]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the secondary structure of the peptide in different environments (e.g., aqueous buffer, membrane-mimicking solutions).[18] The characteristic α-helical spectrum with minima around 208 and 222 nm confirms the proper folding of this compound peptides.
-
Hydrophobicity Determination: The hydrophobicity can be experimentally determined by the retention time on an RP-HPLC column or calculated based on the amino acid sequence using established hydropathy scales.[19]
Stability Assays
-
pH and Temperature Stability: The stability of the peptide's secondary structure at different pH values and temperatures can be monitored by CD spectroscopy.[13] The ellipticity at 222 nm is measured as a function of pH or temperature to assess structural changes.
-
Protease Stability Assay:
-
The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.
-
Aliquots are taken at different time points.
-
The reaction is quenched, and the amount of remaining intact peptide is quantified by RP-HPLC.
-
Caption: General workflow for the synthesis and characterization of this compound peptides.
Conclusion
This compound peptides are a promising class of antimicrobial agents with well-defined physicochemical properties that dictate their biological activity. Their cationic and amphipathic nature enables them to effectively disrupt bacterial membranes. While their stability, particularly against proteases, presents a challenge for therapeutic development, a thorough understanding of their structure-activity relationships allows for rational design strategies to create more robust and effective analogs. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel this compound-based peptide candidates.
References
- 1. Design, Synthesis, and Biological Evaluation of New Analogs of this compound 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 1.2 peptide [novoprolabs.com]
- 8. This compound 3.1 peptide [novoprolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 11. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial peptides with protease stability: progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijsra.net [ijsra.net]
- 18. Design and characterization of new antimicrobial peptides derived from this compound 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Homology of Aurein peptides with other antimicrobial peptides.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein peptides, a family of antimicrobial peptides (AMPs) originally isolated from the Australian green and golden bell frog (Litoria aurea), represent a promising class of molecules in the search for novel anti-infective and anticancer agents.[1][2] These short, cationic peptides typically adopt an α-helical structure and exert their antimicrobial effects primarily through membrane disruption.[3][4][5] Understanding the homology of this compound peptides with other AMPs is crucial for elucidating their structure-activity relationships, predicting their biological functions, and guiding the rational design of new therapeutic peptides with enhanced efficacy and specificity.
This technical guide provides a comprehensive overview of the homology of this compound peptides, detailing their sequence and structural similarities with other AMPs. It includes detailed experimental protocols for homology determination, quantitative data on sequence identity, and visualizations of key relationships and pathways.
I. This compound Peptide Family and Homologous Peptides
The this compound peptide family is diverse, with several members identified, including this compound 1.2, 2.2, 2.3, 2.5, and 3.1.[1][6] These peptides share conserved sequence motifs, yet variations in their amino acid composition lead to differences in their biological activity spectra.
Homology has been established between this compound peptides and other AMPs from various sources, including:
-
Citropin 1.1: An AMP isolated from the Australian blue mountains tree frog, Litoria citropa.[1]
-
Human LL-37: A cathelicidin-derived AMP that is a key component of the human innate immune system.[7]
-
Other Frog-Derived Peptides: Peptides such as caerin and maculatin also show sequence similarities.[1]
Table 1: Amino Acid Sequences of this compound Peptides and Selected Homologs
| Peptide Name | Sequence | Length | Net Charge |
| This compound 1.2 | GLFDIIKKIAESF-NH2 | 13 | +2 |
| This compound 2.2 | GLFDIVKKVVGALGSL-NH2 | 16 | +2 |
| This compound 2.3 | GLFDIVKKVVGAIGSL-NH2 | 16 | +2 |
| This compound 2.5 | GLFDIVKKVVGAFGSL-NH2 | 16 | +2 |
| Citropin 1.1 | GLFDVIKKVASVIGGL-NH2 | 16 | +2 |
| Human LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 37 | +6 |
II. Quantitative Homology Analysis
Sequence alignment is a fundamental method for quantifying the homology between peptides. The percentage of identical amino acids is a direct measure of their relatedness.
Table 2: Pairwise Sequence Identity Matrix of this compound Peptides and Homologs (%)
| This compound 1.2 | This compound 2.2 | This compound 2.3 | Citropin 1.1 | Human LL-37 | |
| This compound 1.2 | 100 | 50.0 | 50.0 | 43.8 | 21.6 |
| This compound 2.2 | 50.0 | 100 | 93.8 | 75.0 | 18.9 |
| This compound 2.3 | 50.0 | 93.8 | 100 | 75.0 | 18.9 |
| Citropin 1.1 | 43.8 | 75.0 | 75.0 | 100 | 16.2 |
| Human LL-37 | 21.6 | 18.9 | 18.9 | 16.2 | 100 |
Note: Pairwise sequence alignments were performed using a standard global alignment algorithm with the BLOSUM62 substitution matrix.
III. Experimental Protocols for Homology Determination
A multi-faceted approach is required to comprehensively assess the homology of antimicrobial peptides. This involves sequence-based analysis, phylogenetic reconstruction, and structural comparisons.
Sequence Homology Analysis
Objective: To identify and quantify the similarity between amino acid sequences of antimicrobial peptides.
Methodology: Basic Local Alignment Search Tool (BLAST)
-
Sequence Input: The amino acid sequence of the query peptide (e.g., this compound 1.2) is submitted in FASTA format.[8]
-
Database Selection: A comprehensive protein database such as the non-redundant (nr) protein database from NCBI or a specialized antimicrobial peptide database (e.g., APD, CAMPR4, DBAASP) is selected.[9][10][11]
-
Algorithm Selection: For protein sequences, BLASTp is the appropriate algorithm.[12]
-
Parameter Optimization for Short Peptides:
-
Expect Threshold (E-value): Increase the E-value (e.g., to 10 or higher) to allow for the detection of shorter, more divergent sequences.
-
Word Size: Decrease the word size (e.g., to 2 or 3) to increase the sensitivity of the search for short sequences.[13]
-
Substitution Matrix: Select a substitution matrix suitable for shorter evolutionary distances, such as BLOSUM80 or PAM30. For more divergent sequences, BLOSUM62 is a standard choice.
-
-
Execution and Analysis: The search is executed, and the results are analyzed based on metrics such as the max score, percent identity, and E-value to identify significant homologs.
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between a set of homologous antimicrobial peptides.
Methodology: Molecular Evolutionary Genetics Analysis (MEGA)
-
Multiple Sequence Alignment (MSA):
-
A set of homologous peptide sequences is compiled in FASTA format.
-
The sequences are aligned using an algorithm such as ClustalW or MUSCLE, which are integrated into the MEGA software.
-
Alignment Parameters for Short Peptides:
-
Gap Opening Penalty: A higher gap opening penalty can be used to minimize the introduction of gaps in short sequences.
-
Gap Extension Penalty: A lower gap extension penalty can be used to allow for longer gaps, which may be more common in the evolution of peptide families.
-
-
-
Phylogenetic Tree Construction:
-
The aligned sequences are used to construct a phylogenetic tree.
-
Method Selection: The Maximum Likelihood (ML) method is a statistically robust method for inferring phylogeny. The Neighbor-Joining (NJ) method is a faster alternative for generating a preliminary tree.
-
Substitution Model: An appropriate amino acid substitution model (e.g., JTT, WAG) is selected based on statistical tests (e.g., Akaike Information Criterion) available in MEGA.
-
Bootstrap Analysis: A bootstrap analysis (e.g., 1000 replicates) is performed to assess the statistical support for the branches of the phylogenetic tree.
-
-
Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized and interpreted to understand the evolutionary divergence and clustering of the peptide family.
Structural Homology Analysis
Objective: To compare the three-dimensional structures of antimicrobial peptides to identify conserved structural folds and motifs.
Methodology: DALI Server
-
Structure Input: The 3D coordinates of the query peptide structure (in PDB format) are submitted to the DALI server. If an experimental structure is unavailable, a predicted structure from tools like I-TASSER or AlphaFold can be used.
-
Database Search: The DALI server compares the query structure against a database of all protein structures in the Protein Data Bank (PDB).
-
Analysis of Results: The server returns a list of structurally similar proteins ranked by a Z-score, which indicates the significance of the structural alignment. Root-mean-square deviation (RMSD) values are also provided to quantify the similarity of the aligned Cα atoms.[3]
IV. Signaling Pathways and Mechanism of Action
While the primary mechanism of action for this compound peptides is membrane disruption, evidence suggests they may also engage in more complex interactions with host cells, potentially modulating immune responses.[4][5] The signaling pathways of the homologous human peptide LL-37 are well-characterized and provide a valuable framework for understanding the potential immunomodulatory roles of this compound peptides.
Signaling Pathways of LL-37 (as a model for this compound peptides):
-
Toll-Like Receptor (TLR) Modulation: LL-37 can modulate signaling through TLRs, key receptors of the innate immune system.
-
Receptor Tyrosine Kinase (RTK) Activation: LL-37 can transactivate RTKs such as the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling cascades.
-
G-Protein Coupled Receptor (GPCR) Interaction: LL-37 can interact with GPCRs like the formyl peptide receptor-like 1 (FPRL1), initiating intracellular signaling.
-
P2X7 Receptor Activation: LL-37 can activate the P2X7 purinergic receptor, leading to inflammasome activation and the release of pro-inflammatory cytokines.
While direct evidence for this compound peptides activating these specific pathways is limited, their structural and functional similarities to LL-37 suggest they may have analogous immunomodulatory capabilities. Further research is needed to elucidate the specific receptors and signaling cascades targeted by this compound peptides.
V. Visualizations
Diagram 1: General Workflow for Antimicrobial Peptide Homology Determination
Caption: Workflow for determining antimicrobial peptide homology.
Diagram 2: Potential Signaling Pathways for this compound Peptides (Modeled on LL-37)
Caption: Potential signaling pathways of this compound peptides.
Diagram 3: Logical Relationship of this compound Peptides and Homologs
Caption: Homologous relationships of this compound peptides.
VI. Conclusion
The study of the homology of this compound peptides provides valuable insights into their evolutionary origins, structure-function relationships, and potential for therapeutic development. By employing a combination of sequence-based, phylogenetic, and structural analyses, researchers can systematically characterize the relationships between this compound peptides and other AMPs. While the direct signaling pathways of this compound peptides remain an active area of investigation, the well-established pathways of homologous peptides like LL-37 offer a predictive framework for their potential immunomodulatory functions. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working to unlock the full therapeutic potential of this fascinating family of antimicrobial peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Peptides from the this compound Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 8. Interaction between the antimicrobial peptide this compound 1.2 dimer and mannans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on this compound 1.2 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial peptides: Modes of mechanism, modulation of defense responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Peptides and Their Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Aurein 1.2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 1.2 is a 13-amino acid antimicrobial peptide, with the sequence Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH₂, originally isolated from the Australian bell frog, Litoria aurea.[1][2][3] It exhibits broad-spectrum activity against various bacterial and cancer cell lines, making it a peptide of significant interest in drug development.[2][4][5] The synthesis of this compound 1.2 is readily achievable through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[4][5][6] These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound 1.2.
Physicochemical Properties of this compound 1.2
A summary of the key physicochemical properties of this compound 1.2 is presented below.
| Property | Value | Reference |
| Amino Acid Sequence | GLFDIIKKIAESF-NH₂ | [4] |
| Molecular Formula | C₇₁H₁₁₄N₁₆O₁₈ | [1] |
| Molecular Weight (Avg.) | 1479.77 Da | [1] |
| Purity (by HPLC) | >95% (typically achievable) | [7] |
| Net Charge (pH 7.4) | +1 | [4][8] |
Solid-Phase Peptide Synthesis (SPPS) of this compound 1.2
The synthesis of this compound 1.2 is performed using an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy on a solid support.[4][5] A Rink Amide resin is utilized to generate the C-terminal amide upon cleavage.[4][6][9] The general workflow involves sequential steps of deprotection and coupling, followed by final cleavage from the resin and purification.
Experimental Workflow
Caption: General workflow for the Fmoc-based solid-phase synthesis of this compound 1.2.
Detailed Experimental Protocol
This protocol is for a standard 0.1 mmol scale synthesis.
Materials and Reagents
| Reagent | Suggested Supplier | Notes |
| Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | Various | For C-terminal amide. |
| Fmoc-amino acids | Various | Side-chain protected: Asp(OtBu), Glu(OtBu), Lys(Boc), Ser(tBu). |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Main solvent for washing and coupling. |
| Dichloromethane (DCM) | Reagent grade | For resin swelling and washing. |
| Piperidine | Reagent grade | For Fmoc deprotection. |
| HBTU (or HATU) | Various | Coupling activator. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reaction. |
| Trifluoroacetic acid (TFA) | Reagent grade | For cleavage. Corrosive! |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger for cleavage. |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Scavenger for cleavage. |
| Diethyl ether (cold) | Reagent grade | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC grade | For purification. |
| Water (H₂O) | HPLC grade / Ultrapure | For purification. |
Synthesis Cycle: Deprotection and Coupling
-
Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a reaction vessel. Swell the resin in DMF for at least 30 minutes.[10][11]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes.[12][13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.[9] To monitor coupling completion, a Kaiser test can be performed.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the this compound 1.2 sequence, starting from the C-terminal Phenylalanine (F) and ending with the N-terminal Glycine (G).
Cleavage and Deprotection
-
After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Alternatively, a cocktail of TFA/H₂O/Phenol/TIS at 8.5/0.5/0.5/0.5 can be used).[14]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical gradient would be a linear gradient of 5-65% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30-40 minutes.
-
Characterization: Collect the fractions corresponding to the major peak. Confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight.[4][5] Purity should be assessed by analytical HPLC.
Conclusion
This protocol outlines a standard and effective method for the synthesis of this compound 1.2 using Fmoc-SPPS. The use of Rink Amide resin ensures the correct C-terminal amidation, and the described cleavage and purification steps allow for the isolation of a highly pure final product. This peptide can then be used for a variety of research applications, including antimicrobial and anticancer studies.[7][15]
References
- 1. This compound 1.2 peptide [novoprolabs.com]
- 2. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of New Analogs of this compound 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kvinzo.com [kvinzo.com]
- 7. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Purification of Synthetic Aurein Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aurein 1.2 is a 13-residue antimicrobial and anticancer peptide (GLFDIIKKIAESF-NH2) first isolated from Australian bell frogs.[1][2] Like many synthetic peptides, crude this compound 1.2 produced by solid-phase peptide synthesis (SPPS) contains various impurities. These can include deletion sequences, truncated peptides, and by-products from cleavage and deprotection steps.[3][4] Achieving high purity is critical for ensuring the validity, reproducibility, and safety of research and therapeutic applications.[5] The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6] This is often followed by desalting and lyophilization to yield a stable, pure peptide powder.
Principle of Purification: Reversed-Phase HPLC
RP-HPLC separates peptides based on their hydrophobicity.[5] The stationary phase, typically C18-modified silica, is non-polar, while the mobile phase is polar (e.g., water and acetonitrile). Peptides are injected onto the column in a highly aqueous mobile phase, where they bind to the C18 stationary phase. A gradually increasing concentration of a less polar organic solvent (acetonitrile) then elutes the peptides. More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[7]
Overall Purification Workflow
The general workflow for purifying synthetic this compound peptides involves several key stages, from the initial crude product to the final pure, lyophilized powder.
Protocol 1: Preparative RP-HPLC Purification of this compound 1.2
This protocol outlines the primary purification step using preparative RP-HPLC to separate the target this compound 1.2 peptide from synthesis-related impurities.
1. Materials and Reagents:
-
Crude synthetic this compound 1.2 peptide
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[5]
-
Peptide solvent: 0.1% aqueous TFA or a small amount of ACN/water if solubility is an issue.
2. Equipment:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Analytical HPLC system for purity analysis.
-
Mass Spectrometer (MS) for identity confirmation (optional but recommended).
3. Methodology:
Step 1: Sample Preparation
-
Dissolve the crude peptide in an appropriate solvent, such as water with 0.1% TFA, to a concentration of approximately 10-20 mg/mL.[8]
-
Sonicate briefly if necessary to aid dissolution.[9]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Step 2: HPLC Method Development (Analytical Scale)
-
Before scaling up, optimize the separation on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Perform a scouting gradient run (e.g., 5% to 95% B over 30 minutes) to determine the approximate ACN concentration at which this compound 1.2 elutes.
-
Optimize the gradient to maximize resolution between the main peptide peak and adjacent impurities. A shallow gradient (e.g., 0.5-1% increase in B per minute) around the elution point is often effective.[7][8]
Step 3: Preparative Purification
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the dissolved crude peptide onto the column. The sample load will depend on the column diameter, with larger columns accommodating higher loads.[8]
-
Run the optimized preparative gradient. A typical gradient for an antimicrobial peptide might be a linear increase from 20% to 50% Mobile Phase B over 40-60 minutes.
-
Monitor the elution profile using UV detection at 214-220 nm, where the peptide backbone absorbs.[3][4]
-
Collect fractions across the elution profile, particularly around the main peak.
Step 4: Fraction Analysis and Pooling
-
Analyze the purity of each collected fraction using analytical RP-HPLC and, if available, MS to confirm the molecular weight of the target peptide.[3]
-
Pool all fractions that meet the desired purity requirement (typically >95% for research use).
Protocol 2: Post-Purification Desalting and Lyophilization
After pooling the pure fractions, the peptide is in a solution containing ACN, water, and TFA. Desalting may be necessary to remove TFA, which can be cytotoxic in some biological assays, and lyophilization is performed to obtain a stable powder.
1. Materials and Reagents:
-
Pooled pure this compound 1.2 fractions.
-
Solid-Phase Extraction (SPE) C18 cartridges (optional, for desalting).[10]
-
SPE Wash Solution: 0.1% Acetic Acid or 5% ACN in water.
-
SPE Elution Solution: 70-80% ACN in water.[11]
2. Equipment:
-
Solid-Phase Extraction (SPE) manifold (optional).
-
Rotary evaporator (optional, for solvent removal).
-
Lyophilizer (freeze-dryer).
3. Methodology:
Step 1: Acetonitrile Removal
-
Reduce the volume of the pooled fractions using a rotary evaporator to remove the majority of the acetonitrile. Be careful not to evaporate to complete dryness.
Step 2: Desalting using SPE (Optional)
-
Conditioning: Condition a C18 SPE cartridge by washing with 100% ACN followed by equilibration with 0.1% aqueous acetic acid or formic acid.
-
Loading: Load the ACN-reduced peptide solution onto the conditioned cartridge. The peptide will bind to the C18 sorbent.
-
Washing: Wash the cartridge with a polar solvent (e.g., 0.1% acetic acid) to remove residual salts like TFA.
-
Elution: Elute the purified, desalted peptide from the cartridge using a solution with a high organic content (e.g., 70% ACN / 0.1% acetic acid).[11]
Step 3: Lyophilization
-
Transfer the final purified peptide solution (either from pooling or after desalting) into a lyophilization flask.
-
Freeze the solution completely, typically by rotating the flask in a bath of dry ice/acetone or in a specialized freezer.
-
Attach the frozen flask to the lyophilizer. The process sublimates the water and any remaining volatile solvents directly from solid to gas under vacuum.[12][13]
-
Continue the process until a dry, fluffy white powder is obtained. This powder is the final, purified this compound 1.2 peptide. For long-term storage, keep the lyophilized peptide at -20°C or colder.[9]
Data Presentation: Purification and Analysis Summary
Quantitative data from the purification process should be clearly summarized to assess the effectiveness of the methodology.
| Parameter | Crude Peptide | After RP-HPLC | Final Product | Method of Analysis |
| Purity (%) | 30-70% | >95% (in pooled fractions) | >95% | Analytical RP-HPLC (Peak Area at 214 nm)[5] |
| Identity (m/z) | Confirmed | Confirmed | Confirmed | Mass Spectrometry (MS)[3] |
| Yield (%) | N/A | Variable (typically 30-60%) | ~30-50% of crude | Gravimetric / UV Spectrophotometry |
| Counter-ion | TFA | TFA | TFA or Acetate (if exchanged) | N/A |
| Physical Form | Off-white solid | Liquid in ACN/Water/TFA | White lyophilized powder | Visual Inspection |
Troubleshooting Common Purification Issues
References
- 1. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 10. 固相萃取(SPE) [sigmaaldrich.com]
- 11. Solid phase extraction and peptide fractionation [bio-protocol.org]
- 12. omizzur.com [omizzur.com]
- 13. purelifepeptides.com [purelifepeptides.com]
Application Notes and Protocols for "In Vitro" Antimicrobial Susceptibility Testing of Aurein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein peptides are a family of antimicrobial peptides (AMPs) first isolated from the Australian green and golden bell frog, Litoria aurea.[1][2] These peptides, particularly this compound 1.2, have garnered significant interest due to their broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3] this compound peptides are typically short, cationic, and adopt an α-helical conformation in hydrophobic environments, a key feature for their antimicrobial action.[3][4] Their primary mechanism of action involves the disruption of microbial cell membranes, often described by the "carpet mechanism," where the peptides accumulate on and destabilize the lipid bilayer, leading to permeabilization and cell death.[5][6]
These application notes provide detailed protocols for the "in vitro" antimicrobial susceptibility testing of this compound peptides, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Mechanism of Action: The Carpet Model
This compound peptides exert their antimicrobial effect primarily by targeting and disrupting the bacterial cell membrane. The proposed "carpet mechanism" involves several key steps:
-
Electrostatic Attraction: The positively charged this compound peptides are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1][7]
-
Surface Accumulation: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer.[5]
-
Membrane Destabilization: This accumulation disrupts the lipid packing and integrity of the membrane, leading to increased permeability.[5][8]
-
Cell Lysis: The compromised membrane can no longer maintain the essential ion gradients and cellular contents, ultimately leading to cell lysis and death.[5]
This membrane-centric mechanism of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[4]
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of this compound 1.2 against a range of bacterial species. MIC and MBC values are presented to provide a comprehensive overview of its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound 1.2 Against Various Bacterial Strains
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 29213, Clinical Isolates (including MRSA) | 1 - 16 | [2][3] |
| Enterococcus faecalis | ATCC 29212, Clinical Isolates (including VRE) | 1 - 16 | [2][3] |
| Streptococcus pyogenes | Clinical Isolates | 1 - 16 | [3] |
| Escherichia coli | ATCC 25922 | 256 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 256 | [2] |
| Candida albicans | ATCC 90028 | 32 | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound 1.2
| Bacterial Species | Strain | MBC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 29213 | 1 - 16 | [3] |
| Enterococcus faecalis | ATCC 29212 | 1 - 16 | [3] |
| Streptococcus pyogenes | Clinical Isolates | 1 - 16 | [3] |
Experimental Protocols
Detailed methodologies for key "in vitro" antimicrobial susceptibility tests are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible "in vitro" growth of a microorganism.[9] The broth microdilution method is a standard and widely used technique.[9][10]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours under aerobic conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[11]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13]
Protocol: MBC Assay
-
Perform MIC Assay:
-
Follow the protocol for the broth microdilution MIC assay as described above.
-
-
Subculturing:
-
After determining the MIC, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[15][16]
Protocol: Time-Kill Kinetics Assay
-
Preparation of Bacterial Culture:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.[17]
-
-
Exposure to this compound:
-
Sampling and Plating:
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) at each time point for each concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
-
References
- 1. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Photodynamic therapy enhanced by the peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mystery mechanism in small peptide shows big promise for fighting antibiotic-resistant bacteria | EurekAlert! [eurekalert.org]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. idexx.com [idexx.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Aurein Peptide Cytotoxicity in Cancer Cell Lines
Introduction
Aurein 1.2 is a 13-amino acid cationic, amphipathic peptide originally isolated from the Australian frog, Litoria aurea.[1] Like many antimicrobial peptides (AMPs), this compound 1.2 and its analogs have demonstrated significant anticancer properties, showing selective toxicity towards cancer cells while exhibiting lower cytotoxicity against normal cells.[2] This selectivity is attributed to the electrostatic interaction between the positively charged peptide and the negatively charged outer membrane of cancer cells, a characteristic not as prominent in normal cells.[2][3] The mechanism of action primarily involves membrane disruption and the induction of apoptosis.[2]
These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound peptides on various cancer cell lines using common and robust cell viability and cytotoxicity assays. Detailed protocols for the MTT, LDH, and apoptosis assays are provided, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Mechanism of Action: An Overview
This compound peptides primarily induce cancer cell death through two interconnected pathways: direct membrane disruption and induction of apoptosis. The initial interaction is driven by the electrostatic attraction between the cationic peptide and anionic components, such as phosphatidylserine, which are overly expressed on the outer leaflet of cancer cell membranes.[2][3] Upon binding, the peptide's α-helical structure facilitates its insertion into the membrane, leading to one of several outcomes:
-
Pore Formation: The peptides can aggregate to form pores, such as those described by the "carpet" or "toroidal pore" models, leading to a loss of membrane integrity, ion dysregulation, and rapid cell lysis (necrosis).[1][3]
-
Mitochondrial Disruption: The peptide can enter the cell and target the mitochondrial membrane, triggering the intrinsic apoptotic pathway.[2]
This dual mechanism makes this compound peptides potent anticancer agents.[2] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound cytotoxicity in cancer cells.
Application Data: Cytotoxicity of this compound 1.2 and Analogs
The following tables summarize the cytotoxic effects of this compound 1.2 and its engineered analogs on various human cancer cell lines, as determined by the MTT assay after 48 hours of treatment. Data is presented as percent cell viability and the half-maximal inhibitory concentration (IC50).
Table 1: Percent Cell Viability after Treatment with this compound 1.2 and Analogs.
| Peptide/Compound | SW480 (Colon Cancer) | HT-29 (Colon Cancer) |
|---|---|---|
| This compound 1.2 (Aur) | 77.87%[2] | 78.81%[2] |
| This compound mutant (Aurm) | 51.63%[2] | 66.10%[2] |
| R5-Aurein (R5-Aur) | 43.89%[2] | 61.56%[2] |
| R5-Aurein mutant (R5-Aurm) | 40.62%[2] | 54.22%[2] |
| 5-Fluorouracil (5FU) | 52.92%[2] | 57.34%[2] |
Table 2: IC50 Values of this compound 1.2 and Analogs in Various Cancer Cell Lines.
| Peptide | H838 (Lung Cancer) | U251 (Glioblastoma) | T98G (Glioblastoma) |
|---|---|---|---|
| This compound 1.2 | 26.94 µM[4] | >30 µM[4] | ~2 µM[5] |
| IK-1 (Analog) | 3.49 µM[4] | 10.11 µM[4] | Not Reported |
| IK-2 (Analog) | 3.33 µM[4] | 9.07 µM[4] | Not Reported |
| IK-3 (Analog) | 3.25 µM[4] | 7.98 µM[4] | Not Reported |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
A. Materials
-
Cancer cell lines (e.g., SW480, HT-29)
-
Complete culture medium
-
This compound peptide stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
B. Protocol
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1.2 x 10⁴ cells/well) in 100 µL of complete culture medium.[2] Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free or low-serum medium. After incubation, carefully remove the medium from the wells and add 100 µL of the various peptide concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the peptide solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][10] The amount of LDH released is proportional to the number of damaged cells.[11]
Caption: Workflow for the LDH cytotoxicity assay.
A. Materials
-
Cells, plates, and peptide as described for the MTT assay.
-
LDH Cytotoxicity Assay Kit (containing Reaction Mix, Lysis Buffer, and Stop Solution).
-
Microplate reader.
B. Protocol
-
Cell Seeding and Treatment: Seed and treat cells with this compound peptide in a 96-well plate as described in steps 1 and 2 of the MTT protocol.
-
Assay Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells (add culture medium instead of lysis buffer).
-
Maximum LDH Release: Untreated cells, to which 10 µL of Lysis Buffer is added 45 minutes before the end of the incubation period.[11]
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired duration at 37°C and 5% CO₂.
-
Supernatant Collection: [Optional but recommended] Centrifuge the plate at 600 x g for 10 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively detects apoptosis and necrosis.[2] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[2][13]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
A. Materials
-
Cells seeded and treated in 6-well plates (e.g., 3 x 10⁵ cells/well).[2]
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Cold PBS.
-
Flow cytometer.
B. Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound peptide for the appropriate time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant collected earlier, which contains floating (potentially apoptotic) cells.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (or cells with compromised membranes).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual interaction of antimicrobial peptides on bacteria and cancer cells; mechanism of action and therapeutic strategies of nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. invivogen.com [invivogen.com]
- 13. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Aurein Peptides: Application Notes and Protocols for Preclinical Research
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the in vivo efficacy of Aurein-derived peptides. These application notes and protocols provide detailed methodologies and quantitative data from preclinical animal models, offering a valuable resource for the evaluation of this promising class of antimicrobial and anticancer agents.
This compound 1.2, a peptide originally isolated from the Australian green and golden bell frog (Litoria aurea), has demonstrated broad-spectrum antimicrobial and anticancer activities in vitro. However, its therapeutic potential has been hindered by limited efficacy in in vivo settings. This has spurred the development of novel this compound analogs and fusion proteins designed to enhance stability and potency. This document summarizes key findings from in vivo studies and provides detailed protocols to aid in the design and execution of future preclinical research.
I. Summary of In Vivo Efficacy Data
The following tables provide a consolidated overview of the quantitative data from key in vivo studies investigating the efficacy of this compound and its derivatives in animal models.
Table 1: Efficacy of this compound 1.2 Fusion Protein in a Mouse Model of Protein Delivery
| Animal Model | C57BL/6J mice |
| Target | Inner ear hair cells |
| Peptide Construct | +36 GFP-Cre-Aurein 1.2 fusion protein |
| Administration Route | In vivo delivery into the inner ear |
| Dosage | Not specified |
| Efficacy Endpoint | Percentage of recombined inner and outer hair cells |
| Results | Up to 100% recombined inner hair cells and 96% recombined outer hair cells |
| Comparison | 0-4% recombination with +36 GFP-Cre without this compound 1.2 |
| Reference | Liu et al., 2015[1][2] |
Table 2: Anticancer Efficacy of this compound 1.2 Analogs (In Vitro Data with In Vivo Potential)
| Peptide Analog | Target Cancer Cell Line | In Vitro Efficacy (IC50) | Key Modifications | Reference |
| Aurm | SW480 (colon cancer) | Lower than parent this compound 1.2 | Sequence-based mutations | Mohammadi et al., 2022[1][3] |
| R5-Aur | SW480 (colon cancer) | Lower than parent this compound 1.2 | N-terminal polyarginine linker | Mohammadi et al., 2022[1][3] |
| R5-Aurm | SW480 (colon cancer) | Lowest among tested analogs | Both mutation and polyarginine linker | Mohammadi et al., 2022[1][3] |
| KLA-2 | H838 (lung), MCF-7 (breast), U251MG (glioblastoma) | ~7-fold more potent than this compound 1.2 | Double KLA region insertion | Liao et al., 2023[4][5][6] |
| IK-3 | H838, MCF-7, U251MG | Potent enhancement of activity | IIKK region modification | Liao et al., 2023[4][5][6] |
II. Experimental Protocols
The following are detailed protocols from published studies for conducting in vivo efficacy evaluations of this compound-based peptides.
Protocol 1: In Vivo Protein Delivery to the Mouse Inner Ear
This protocol is adapted from the study by Liu et al. (2015), which demonstrated the ability of this compound 1.2 to enhance the delivery of a Cre recombinase fusion protein to the hair cells of the mouse inner ear.[1][2]
Objective: To assess the in vivo efficacy of an this compound 1.2 fusion protein in mediating protein transduction into inner ear hair cells.
Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J
-
Age/Sex: Not specified
Materials:
-
+36 GFP-Cre-Aurein 1.2 fusion protein
-
+36 GFP-Cre (control protein)
-
Surgical instruments for inner ear delivery
-
Anesthesia
-
Histological processing reagents
-
Fluorescence microscope
Procedure:
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols.
-
Surgical Procedure: Perform a surgical opening to expose the inner ear.
-
Peptide Administration: Deliver the +36 GFP-Cre-Aurein 1.2 fusion protein or the control protein directly into the inner ear. The exact volume and concentration should be optimized for the specific application.
-
Post-operative Care: Suture the surgical site and provide appropriate post-operative care, including analgesics.
-
Tissue Collection and Processing: After a predetermined time point to allow for protein expression and recombination, euthanize the animals and harvest the inner ear tissue.
-
Histological Analysis: Process the tissue for histology and immunofluorescence to visualize the GFP-positive (recombined) hair cells.
-
Quantification: Count the number of recombined inner and outer hair cells in both the experimental and control groups. Express the results as a percentage of the total number of hair cells.
Protocol 2: General Protocol for In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol is a generalized procedure based on common practices for evaluating the anticancer efficacy of therapeutic peptides in xenograft mouse models. This can be adapted for testing promising this compound 1.2 analogs, such as those identified by Mohammadi et al. (2022) and Liao et al. (2023).[1][3][4][5][6]
Objective: To evaluate the in vivo anticancer efficacy of an this compound analog in a tumor xenograft mouse model.
Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: Immunodeficient (e.g., Nude, SCID, or NSG)
-
Age/Sex: Typically 6-8 weeks old, single-sex to avoid hormonal variations.
Materials:
-
Human cancer cell line of interest (e.g., SW480, H838, MCF-7)
-
Matrigel (or similar basement membrane matrix)
-
This compound analog peptide
-
Vehicle control (e.g., saline, PBS)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical instruments (if required for orthotopic models)
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Inoculation:
-
Subcutaneous Model: Resuspend the cancer cells in a mixture of media and Matrigel. Inject a defined number of cells (e.g., 1 x 106 to 1 x 107) subcutaneously into the flank of the immunodeficient mice.
-
Orthotopic Model: Surgically implant the tumor cells into the organ of origin.
-
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm3).
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
Peptide Administration:
-
Systemic Delivery: Administer the this compound analog peptide via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection at a predetermined dose and schedule.
-
Intratumoral Delivery: Inject the peptide directly into the tumor.
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Efficacy Evaluation:
-
Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Record the survival of the animals in each group.
-
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size, or at the end of the study period.
-
Ex Vivo Analysis: Excise the tumors and other organs for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to investigate the mechanism of action.
III. Signaling Pathways and Experimental Workflows
To visualize the experimental processes and the proposed mechanism of action, the following diagrams are provided in DOT language.
Experimental Workflow for In Vivo Protein Delivery
Caption: Workflow for in vivo protein delivery using this compound 1.2 fusion protein.
Proposed Mechanism of Action for Anticancer this compound Analogs
Caption: Proposed membranolytic mechanism of action for anticancer this compound peptides.
These application notes and protocols are intended to serve as a guide for researchers in the field. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare. The continued investigation of this compound and its analogs holds significant promise for the development of novel therapeutics to combat infectious diseases and cancer.
References
- 1. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of Aurein Peptides for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 1.2 is a 13-amino acid antimicrobial peptide (AMP) isolated from the Australian southern bell frog, Litoria aurea.[1][2] Its sequence is GLFDIIKKIAESF-NH2.[1] this compound 1.2 has demonstrated broad-spectrum antimicrobial and anticancer activities.[1][3] The mechanism of action for many AMPs involves interaction with and disruption of microbial or cancer cell membranes.[3] Visualizing these interactions is crucial for understanding their mechanisms and for the development of new therapeutic agents.
Fluorescent labeling of peptides like this compound 1.2 enables researchers to track their localization and interaction with cells using fluorescence microscopy.[4] This powerful technique allows for real-time visualization of cellular uptake, membrane binding, and intracellular trafficking.[5] However, the addition of a fluorescent dye can potentially alter the peptide's physicochemical properties and biological activity.[6] Therefore, a careful selection of the fluorophore and a well-defined labeling and purification strategy are essential.
These application notes provide detailed protocols for the fluorescent labeling of this compound peptides for use in microscopy-based assays.
Data Presentation
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability |
| FITC (Fluorescein-isothiocyanate) | 494 | 518[7] | ~75,000 | ~0.92 | Moderate |
| 5-FAM, SE (5-Carboxyfluorescein, succinimidyl ester) | 495 | 517 | ~83,000 | ~0.92 | Moderate |
| TAMRA, SE (Tetramethylrhodamine, succinimidyl ester) | 552 | 578 | ~91,000 | ~0.40 | High |
| Cy3, NHS Ester | 550 | 570 | ~150,000 | ~0.15 | High |
| Cy5, NHS Ester | 650 | 670 | ~250,000 | ~0.20 | High |
| Alexa Fluor 488, NHS Ester | 495 | 519 | ~71,000 | ~0.92 | High |
| Alexa Fluor 555, NHS Ester | 555 | 565 | ~150,000 | ~0.10 | High |
| Alexa Fluor 647, NHS Ester | 650 | 668 | ~239,000 | ~0.33 | High |
Note: Molar extinction coefficients and quantum yields are approximate and can be influenced by the solvent and conjugation to the peptide.
Table 2: this compound 1.2 Peptide Properties
| Property | Value |
| Sequence | GLFDIIKKIAESF-NH2 |
| Molecular Weight | 1479.77 g/mol [1] |
| Net Charge (pH 7.4) | +1 |
| Reactive Groups for Labeling | N-terminal amine, Lysine (Lys) side-chain amines |
Experimental Protocols
Protocol 1: N-Terminal Amine Labeling of this compound 1.2 with an NHS-Ester Dye
This protocol describes the specific labeling of the N-terminal α-amine of this compound 1.2. The lower pKa of the N-terminal amine (around 8.0) compared to the ε-amine of lysine (around 10.5) allows for preferential labeling at a controlled pH.
Materials:
-
This compound 1.2 peptide (synthetic, >95% purity)
-
Amine-reactive fluorescent dye with an N-hydroxysuccinimide (NHS) ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve 1 mg of this compound 1.2 peptide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing the peptide solution, slowly add a 1.5 to 5-fold molar excess of the dissolved NHS-ester dye. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3.
-
Inject the mixture onto a semi-preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and the absorbance maximum of the chosen dye (e.g., ~495 nm for Alexa Fluor 488).
-
Collect the fractions corresponding to the dual-absorbance peak, which represents the fluorescently labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions by mass spectrometry. The expected mass will be the mass of the this compound 1.2 peptide plus the mass of the fluorescent dye.
-
Analyze the purity of the labeled peptide using analytical RP-HPLC. Purity should be >95%.
-
-
Lyophilization and Storage:
-
Pool the pure fractions and lyophilize to obtain the fluorescently labeled this compound 1.2 as a powder.
-
Store the lyophilized peptide at -20°C or -80°C, protected from light.
-
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound 1.2
This protocol provides a general guideline for imaging the cellular binding and uptake of fluorescently labeled this compound 1.2 in adherent mammalian cells or bacteria.
Materials:
-
Fluorescently labeled this compound 1.2 peptide
-
Adherent mammalian cells (e.g., HeLa, HEK293) or bacterial culture (e.g., E. coli, S. aureus)
-
Glass-bottom dishes or coverslips
-
Cell culture medium (serum-free for incubation) or bacterial growth medium
-
Phosphate-Buffered Saline (PBS)
-
(Optional) Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
(Optional) Membrane stain (e.g., CellMask™ Deep Red)
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding (for mammalian cells): Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare a stock solution of the fluorescently labeled this compound 1.2 in sterile water or PBS.
-
On the day of the experiment, dilute the labeled peptide to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium or appropriate bacterial buffer.
-
For mammalian cells, wash once with warm PBS, then add the medium containing the labeled peptide. For bacteria, pellet the cells, wash with buffer, and resuspend in the buffer containing the labeled peptide.
-
-
Incubation: Incubate the cells with the fluorescently labeled this compound 1.2 for the desired time (e.g., 30 minutes to 4 hours) at 37°C.
-
Washing:
-
Remove the peptide-containing medium/buffer.
-
Wash the cells three times with cold PBS to remove any unbound peptide.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear stain and/or a membrane stain according to the manufacturer's instructions to visualize the nucleus and cell outline, respectively.
-
Wash again with PBS after counterstaining.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorescent dye(s).
-
Acquire images in the brightfield and fluorescence channels.
-
Mandatory Visualizations
Caption: Experimental workflow for fluorescently labeling this compound 1.2 peptide.
Caption: Putative mechanism of fluorescently labeled this compound 1.2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the structure and membrane interaction of the antimicrobial peptides this compound 2.2 and 2.3 from Australian southern bell frogs | UBC Chemistry [chem.ubc.ca]
- 7. peptideweb.com [peptideweb.com]
Unveiling the Structural Secrets of Aurein Peptides: An Application Note on Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to utilizing circular dichroism (CD) spectroscopy for the determination of the secondary structure of Aurein antimicrobial peptides. Aureins, isolated from Australian bell frogs, are of significant interest in drug development due to their broad-spectrum antimicrobial activity. Understanding their conformation, particularly in membrane-mimicking environments, is crucial for elucidating their mechanism of action and for the rational design of more potent analogues.
Introduction to Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of chiral molecules like peptides and proteins in solution.[1][2][3] The technique measures the differential absorption of left and right circularly polarized light by a sample.[3] Different secondary structural elements—α-helices, β-sheets, and random coils—exhibit distinct CD spectra, allowing for their identification and quantification.
-
α-helical structures are characterized by two negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[4]
-
β-sheet structures typically show a negative band near 217 nm and a positive band around 195 nm.[4]
-
Random coil or unordered structures are generally identified by a single negative band below 200 nm.[4]
The amphipathic nature of many antimicrobial peptides, including Aureins, means their conformation is highly dependent on the surrounding environment. In aqueous solutions, they often exist in a disordered state, adopting a more defined helical structure upon interaction with bacterial membranes or membrane-mimicking environments.[4] CD spectroscopy is an ideal tool to monitor these conformational changes.
Application: Secondary Structure of this compound Peptides
Studies have employed CD spectroscopy to investigate the secondary structure of various this compound peptides, including this compound 1.2, 2.2, and 2.3. These studies reveal a common trend where the peptides are largely unstructured in aqueous buffer but fold into α-helical conformations in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles, dodecylphosphocholine (DPC) micelles, or trifluoroethanol (TFE).[5]
Quantitative Analysis of this compound Secondary Structure
The following table summarizes the percentage of α-helical content for this compound 1.2 and its analogues under different solvent conditions, as determined by CD spectroscopy. This data is critical for structure-activity relationship (SAR) studies, providing insights into how specific amino acid residues contribute to the peptide's conformation and, consequently, its biological activity.
| Peptide | Environment | α-Helical Content (%) |
| This compound 1.2 | Phosphate Buffer (pH 7.4) | Low / Unstructured |
| This compound 1.2 | 20 mM SDS | ~59% |
| This compound 1.2 | 20 mM DPC | High |
| This compound 2.2 | DMPC/DMPG (3:1) | α-helical |
| This compound 2.3 | DMPC/DMPG (3:1) | α-helical |
| This compound 2.3-COOH | DMPC/DMPG (3:1) | α-helical |
Note: "Low / Unstructured" indicates that the peptide does not adopt a significant helical conformation. "High" indicates a significant but not precisely quantified helical content in the cited literature. DMPC is 1,2-dimyristoyl-sn-glycero-3-phosphocholine and DMPG is 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol).[6]
Experimental Protocols
This section provides a detailed protocol for determining the secondary structure of this compound peptides using CD spectroscopy.
I. Sample Preparation
Accurate and careful sample preparation is paramount for obtaining high-quality CD data.[7][8]
-
Peptide Purity: Ensure the synthetic this compound peptide is of high purity (≥95%), as impurities can interfere with the CD signal.[2]
-
Solvent Selection:
-
Aqueous Buffer: Prepare a suitable buffer, such as 10 mM sodium phosphate, pH 7.4. Buffers with low absorbance in the far-UV region are essential.[9] Avoid high concentrations of chloride ions, which absorb strongly at low wavelengths.[8][9]
-
Membrane-Mimicking Environments:
-
TFE: Prepare a 50% (v/v) solution of TFE in the chosen buffer.
-
SDS Micelles: Prepare a solution of 30 mM SDS in the chosen buffer. It is crucial that the SDS concentration is above its critical micelle concentration (CMC).
-
-
-
Peptide Concentration:
-
Final Sample Preparation:
-
Dissolve the lyophilized this compound peptide in the desired solvent (buffer, TFE solution, or SDS solution) to the final target concentration.
-
Filter the final peptide solution through a 0.22 µm syringe filter to remove any aggregates that could cause light scattering.
-
II. CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectrometer with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.[8]
-
Cuvette: Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm), for far-UV measurements to minimize solvent absorbance.[12]
-
Instrument Parameters: Set the following parameters on the CD spectropolarimeter:
-
Wavelength Range: 190-260 nm.[12]
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time/Integration Time: 1-2 seconds.
-
Accumulations: 3-4 scans to improve the signal-to-noise ratio.
-
Temperature: 25 °C, controlled by a Peltier device.
-
-
Data Collection:
-
Record a baseline spectrum of the solvent (buffer, TFE solution, or SDS solution) under the same conditions as the sample.
-
Record the CD spectrum of the this compound peptide solution.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
III. Data Analysis
-
Conversion to Mean Residue Ellipticity (MRE): Convert the raw CD data (in millidegrees) to MRE (in deg cm² dmol⁻¹) using the following equation:
MRE = (θ * 100) / (c * n * l)
Where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues in the peptide.
-
l is the path length of the cuvette in centimeters.
-
-
Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil can be estimated from the MRE data using deconvolution software. Several online servers and software packages are available for this purpose, such as BeStSel, DichroWeb, or the K2d method.[8] These programs fit the experimental CD spectrum to a linear combination of reference spectra for peptides with known secondary structures.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this application note.
References
- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 2.3 functionality is supported by oblique orientated α-helical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Membrane Composition on Antimicrobial Peptides this compound 2.2 and 2.3 From Australian Southern Bell Frogs | UBC Chemistry [chem.ubc.ca]
- 7. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. CD sample preparation [structbio.vanderbilt.edu]
- 10. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis [bio-protocol.org]
- 12. moodle2.units.it [moodle2.units.it]
Mass Spectrometry Analysis of Aurein and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 1.2 is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the Australian southern bell frog, Litoria aurea. Its sequence is GLFDIIKKIAESF-NH2.[1] This peptide and its synthetic analogs have garnered significant interest due to their broad-spectrum antimicrobial and anticancer activities.[2][3] The mechanism of action for this compound 1.2 is primarily attributed to its ability to disrupt the integrity of microbial cell membranes, a process often described by the "carpet" model.[4][5] Mass spectrometry is an indispensable tool for the characterization and quantification of this compound and its analogs, enabling researchers to verify peptide sequences, identify modifications, and perform quantitative analyses in various biological matrices.
These application notes provide detailed protocols and data for the analysis of this compound 1.2 and its analogs using liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Presentation
The following tables summarize the mass-to-charge ratio (m/z) data for this compound 1.2 and a selection of its analogs. This information is critical for setting up targeted mass spectrometry experiments, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Table 1: Mass Spectrometry Data for this compound 1.2 and Alanine-Substituted Analogs [1]
| Peptide Sequence | Average Mass (Da) | Net Charge (pH 7.4) | Ion Charge (z) | Calculated m/z | Measured m/z |
| This compound 1.2 | 1479.76 | +1 | 2 | 740.88 | 740.74 |
| 3 | 494.25 | 494.32 | |||
| G1A | 1495.78 | +1 | 2 | 748.89 | 748.78 |
| 3 | 499.26 | 499.31 | |||
| L2A | 1437.70 | +1 | 2 | 719.85 | 719.68 |
| 3 | 479.90 | 479.91 | |||
| F3A | 1403.67 | +1 | 2 | 702.84 | 702.72 |
| 3 | 468.89 | 468.93 | |||
| D4A | 1437.70 | +2 | 2 | 719.85 | 719.74 |
| 3 | 479.90 | 479.95 | |||
| I5A | 1437.70 | +1 | 2 | 719.85 | 719.70 |
| 3 | 479.90 | 479.92 | |||
| I6A | 1437.70 | +1 | 2 | 719.85 | 719.71 |
| 3 | 479.90 | 479.93 | |||
| K7A | 1394.70 | 0 | 2 | 698.35 | 698.24 |
| 3 | 465.57 | 465.61 | |||
| K8A | 1394.70 | 0 | 2 | 698.35 | 698.22 |
| 3 | 465.57 | 465.60 | |||
| I9A | 1437.70 | +1 | 2 | 719.85 | 719.72 |
| 3 | 479.90 | 479.94 | |||
| A10G | 1493.77 | +1 | 2 | 747.89 | 747.76 |
| 3 | 498.92 | 498.99 | |||
| E11A | 1421.72 | +2 | 2 | 711.86 | 711.57 |
| 3 | 474.91 | 474.92 | |||
| S12A | 1463.76 | +1 | 2 | 732.88 | 732.72 |
| 3 | 488.92 | 488.90 | |||
| F13A | 1403.67 | +1 | 2 | 702.84 | 702.69 |
| 3 | 468.89 | 468.91 |
Table 2: Calculated Mass Spectrometry Data for this compound 1.2 Analogs with Non-Proteinogenic Amino Acids (Calculated based on sequences from[6])
| Peptide Name | Sequence | Average Mass (Da) | Net Charge (pH 7.4) | Ion Charge (z) | Calculated m/z |
| EH [Orn]7 | GLFDIIOKIAESF-NH2 | 1465.73 | +1 | 2 | 733.87 |
| EH [Orn]8 | GLFDIIKOKIAESF-NH2 | 1465.73 | +1 | 2 | 733.87 |
| EH [Dab]7 | GLFDII(Dab)KIAESF-NH2 | 1451.70 | +1 | 2 | 726.85 |
| EH [Dab]8 | GLFDIIK(Dab)IAESF-NH2 | 1451.70 | +1 | 2 | 726.85 |
| EH [Dap]7 | GLFDII(Dap)KIAESF-NH2 | 1437.67 | +1 | 2 | 719.84 |
| EH [Dap]8 | GLFDIIK(Dap)IAESF-NH2 | 1437.67 | +1 | 2 | 719.84 |
| EH [Orn]7,8 | GLFDIIOOKIAESF-NH2 | 1451.70 | +1 | 2 | 726.85 |
| EH [Dab]7,8 | GLFDII(Dab)(Dab)IAESF-NH2 | 1423.64 | +1 | 2 | 712.82 |
| EH [Dap]7,8 | GLFDII(Dap)(Dap)IAESF-NH2 | 1395.58 | +1 | 2 | 698.79 |
Note: O represents Ornithine.
Experimental Protocols
Protocol 1: Sample Preparation of Synthetic this compound Peptides for LC-MS Analysis
This protocol outlines the basic steps for preparing synthetic this compound peptides for analysis.
-
Peptide Reconstitution:
-
Reconstitute lyophilized synthetic this compound or its analogs in a suitable solvent. For initial stock solutions, sterile, deionized water is often appropriate. For peptides with solubility issues, a small amount of acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be used, followed by dilution with water. A typical stock concentration is 1 mg/mL.
-
-
Sample Dilution:
-
Dilute the peptide stock solution to the desired working concentration using the initial mobile phase of the LC gradient (e.g., 95% water, 5% ACN, 0.1% formic acid). This ensures compatibility with the LC system and prevents peptide precipitation upon injection. Working concentrations for direct infusion or LC-MS analysis are typically in the range of 1-10 µg/mL.
-
-
Internal Standard Spiking (for quantitative analysis):
-
For quantitative studies, add a known concentration of an internal standard to the sample. The internal standard can be a stable isotope-labeled version of the analyte peptide or another peptide with similar physicochemical properties that is not present in the sample.
-
-
Sample Filtration (optional):
-
If the sample contains particulates, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes or filter through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Protocol 2: LC-MS/MS Analysis of this compound Peptides
This protocol provides a general method for the separation and detection of this compound and its analogs.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): An electrospray ionization (ESI) mass spectrometer capable of MS and MS/MS analysis (e.g., triple quadrupole, ion trap, Q-TOF, or Orbitrap).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (ACN).
-
LC Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B (linear gradient)
-
15-17 min: 60-95% B (linear gradient)
-
17-19 min: 95% B (wash)
-
19-20 min: 95-5% B (return to initial conditions)
-
20-25 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Optimized for the specific instrument.
-
MS Scan Range: m/z 300-1500.
-
MS/MS: For fragmentation analysis, select the precursor ion of interest (e.g., the [M+2H]2+ or [M+3H]3+ ion of this compound 1.2) and subject it to collision-induced dissociation (CID) with an appropriate collision energy.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound 1.2
The antimicrobial activity of this compound 1.2 is primarily attributed to its interaction with and disruption of the bacterial cell membrane via the "carpet" mechanism.[4][5]
Caption: Proposed "carpet" mechanism of action for this compound 1.2.
Experimental Workflow: LC-MS/MS Analysis of this compound Peptides
The following diagram illustrates the general workflow for the analysis of this compound peptides from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of this compound 1.2 and its analogue with DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of Aurein in the Development of Novel Anti-Infective Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 1.2, a 13-amino acid cationic antimicrobial peptide (AMP) isolated from the Australian green and golden bell frog (Litoria aurea), represents a promising candidate for the development of novel anti-infective agents.[1][2][3][4][5] Its broad-spectrum activity against various pathogens, including multidrug-resistant strains, coupled with a rapid, membrane-disrupting mechanism of action, makes it an attractive template for therapeutic design.[2][6][7] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in harnessing the potential of this compound and its derivatives.
This compound 1.2 and its analogs have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[3][6][8] Furthermore, modifications to the peptide sequence have been shown to enhance its antimicrobial potency and selectivity.[4][6] Studies have also highlighted its potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][9]
Mechanism of Action
This compound 1.2 primarily exerts its antimicrobial effect through a membrane-disruptive mechanism known as the "carpet model".[10][11] This process involves the following key steps:
-
Electrostatic Attraction: The cationic nature of this compound 1.2 facilitates its initial binding to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Peptide Accumulation: The peptide molecules accumulate on the membrane surface, forming a "carpet-like" layer.
-
Membrane Destabilization: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption, leading to the leakage of intracellular contents and ultimately, cell death.[10][11] This detergent-like effect avoids the formation of specific pores, which is characteristic of other mechanisms like the "barrel-stave" model.
This direct action on the bacterial membrane is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
Quantitative Data Summary
The following tables summarize the antimicrobial and cytotoxic activities of this compound 1.2 and its analogs from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound 1.2 Against Various Bacterial Strains
| Bacterial Strain | MIC (mg/L) | MIC (µM) | Reference |
| Staphylococcus aureus ATCC 29213 | 8 | 8 - 32 | [2][3] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 8 | 16 - 32 | [2][3] |
| Enterococcus faecalis ATCC 29212 | 8 | 8 - 32 | [2][3] |
| Enterococcus faecalis ATCC 51299 (VRE) | 16 | - | [2] |
| Streptococcus pyogenes ATCC 19615 | 4 | - | [2] |
| Escherichia coli | - | 64 - 128 | [3] |
| Pseudomonas aeruginosa | - | >128 | [3] |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound 1.2
| Bacterial Strain | MBIC (µM) | Reference |
| Staphylococcus aureus | 16 - 32 | [3] |
| MRSA | 16 - 32 | [3] |
| Escherichia coli | 64 - 128 | [3] |
| Pseudomonas aeruginosa | 64 - 128 | [3] |
Table 3: Cytotoxicity of this compound 1.2
| Cell Line | Assay | Cytotoxicity | Concentration | Reference |
| Human Lung Carcinoma (A-549) | CellTiter 96 AQ | 2.4% | At MBC | [2] |
| Human Skin Fibroblasts (Hu02) | MTT | 20-40% | 8-500 µg/mL | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound peptide stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the this compound peptide in MHB directly in the 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum at a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add 100 µL of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.[15] Alternatively, absorbance can be measured using a microplate reader at 600 nm.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol is used to quantify the ability of this compound to inhibit biofilm formation or eradicate established biofilms.[16][17][18][19]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
This compound peptide stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of the this compound peptide in TSB in the 96-well plate.
-
Add the bacterial inoculum (adjusted to a starting OD600 of ~0.05) to each well.
-
Include a positive control (bacteria in TSB without peptide) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Fix the biofilms by air-drying or with methanol.
-
Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes at room temperature.[19]
-
Wash the wells thoroughly with water to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[19]
-
Measure the absorbance at 570-595 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.[20][21][22][23]
Materials:
-
96-well flat-bottom microtiter plates
-
Mammalian cell line (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the this compound peptide.
-
Include a vehicle control (cells in medium with the same solvent concentration used for the peptide) and a positive control for cell death (e.g., Triton X-100).
-
Incubate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.[21]
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[22]
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Mechanism of action of this compound 1.2 via the carpet model.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Crystal Violet anti-biofilm assay.
Conclusion
This compound 1.2 and its derivatives hold significant promise as a new class of anti-infective agents. Their rapid, membrane-targeting mechanism of action is a key advantage in the face of growing antibiotic resistance. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of these peptides further. Future research should focus on optimizing the peptide structure to enhance antimicrobial potency while minimizing cytotoxicity, as well as evaluating their efficacy in in vivo infection models.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and characterization of new antimicrobial peptides derived from this compound 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alignment-based design and synthesis of new antimicrobial this compound-derived peptides with improved activity against Gram-negative bacteria and evaluation of their toxicity on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiofilm Peptides: Relevant Preclinical Animal Infection Models and Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Crystal violet assay [bio-protocol.org]
- 17. ableweb.org [ableweb.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. static.igem.org [static.igem.org]
- 20. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 21. journals.plos.org [journals.plos.org]
- 22. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aurein Peptide Synthesis Yield
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the yield and purity of Aurein peptides. It covers the two primary synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS) and Recombinant Peptide Expression.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues encountered during this compound peptide synthesis in a direct question-and-answer format.
Section 1: Solid-Phase Peptide Synthesis (SPPS)
Q1: My final peptide yield is extremely low after cleavage and purification. What are the common causes?
A1: Low final yield in SPPS is a common issue that can stem from several stages of the process. The most frequent culprits are incomplete reactions at the deprotection or coupling steps, and aggregation of the growing peptide chain on the resin.[1][2] Even a small percentage of failure at each step can dramatically reduce the overall yield of the full-length peptide.[2] For instance, if each deprotection and coupling step is only 97% efficient, the theoretical yield for a short 13-amino acid peptide like this compound 1.2 would be just over 45% (0.97^26), and this drops significantly with longer peptides. Other causes include premature chain termination (capping), instability of the peptide-resin linkage, or side reactions that modify the peptide and hinder purification.
Q2: I suspect my peptide is aggregating on the resin. How can I prevent this and improve reaction efficiency?
A2: Peptide aggregation, driven by intermolecular hydrogen bonding of growing chains, can physically block reaction sites, leading to incomplete coupling and deprotection.[1] This is particularly common for hydrophobic sequences.
Strategies to Mitigate Aggregation:
-
Change the Solvent System: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl, KSCN) can help disrupt hydrogen bonds.[1]
-
Elevate Temperature: Increasing the reaction temperature can improve reaction kinetics and disrupt secondary structures, though this may also increase the risk of side reactions like racemization.[2]
-
Incorporate Structure-Disrupting Elements: For difficult sequences, incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues can effectively break up aggregating structures.
-
Use Specialized Resins: Resins like PEG-grafted polystyrene (e.g., TentaGel) can improve solvation of the peptide chain and reduce aggregation.[1]
Q3: Mass spectrometry analysis of my crude product shows significant deletion sequences. How can I improve coupling efficiency?
A3: Deletion sequences are a direct result of incomplete coupling, where an amino acid fails to be added to the growing chain before the next cycle begins.
Methods to Enhance Coupling:
-
Double Coupling: Intentionally repeating the coupling step for a specific amino acid is a straightforward way to drive the reaction to completion, especially for sterically hindered amino acids like arginine or when coupling to proline.[3]
-
Use Stronger Coupling Reagents: While standard reagents like HBTU/HATU are effective, switching to more potent activators like COMU may be beneficial for difficult couplings.[2]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of successful reactions.[3]
-
Monitor Reactions: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the completion of each coupling step before proceeding to the next deprotection.[4]
Q4: My this compound peptide sequence contains an Asp-Gly or Asp-Ser motif, and I'm seeing byproducts. How can I prevent aspartimide formation?
A4: The Asp-Xxx sequence is highly susceptible to forming a cyclic aspartimide intermediate, especially under the basic conditions of Fmoc group removal with piperidine.[1][5] This intermediate can reopen to form a mixture of the desired α-peptide and an undesired β-peptide, or react with piperidine to form piperidide adducts, all of which are difficult to separate from the target peptide.[5]
Prevention Strategies:
-
Add HOBt to Deprotection Solution: Adding a small amount of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[1]
-
Use Specialized Protecting Groups: Employing Fmoc-Asp(OMpe)-OH or Fmoc-Asp(O-N-Dmp)-OH derivatives can significantly reduce this side reaction.
-
Use Milder Deprotection Conditions: Using a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can also be effective.[5]
Section 2: Recombinant Peptide Expression
Q1: I'm not seeing any expression of my this compound peptide in E. coli. What could be the problem?
A1: A complete lack of expression can be due to issues with the expression vector, mRNA stability, or toxicity of the peptide. This compound peptides are antimicrobial and can be toxic to the bacterial host, even at low concentrations, leading to cell death before significant protein production occurs.[6]
Troubleshooting Steps:
-
Codon Optimization: The codon usage of your this compound gene might not be optimal for E. coli. Re-synthesizing the gene to match the host's codon bias can dramatically improve expression.[7]
-
Promoter Selection: Ensure you are using a tightly regulated promoter (e.g., pBAD, T7) to prevent "leaky" basal expression, which can be toxic to the cells before induction.[8]
-
Verify Your Construct: Sequence your plasmid to confirm the integrity of the gene, the promoter, and the ribosome binding site.
-
Switch Expression Strain: Some E. coli strains, like those containing the pLysS plasmid, produce T7 lysozyme to reduce basal activity from the T7 promoter, which can help when expressing toxic proteins.
Q2: My this compound peptide is expressed, but it's forming insoluble inclusion bodies. How can I improve its solubility?
A2: Inclusion bodies are dense aggregates of misfolded protein.[9] While this can sometimes protect the peptide from proteases, refolding to a bioactive state can be inefficient and lead to low final yields.
Strategies to Increase Solubility:
-
Lower Expression Temperature: Reducing the post-induction temperature to 15-25°C slows down protein synthesis, which can give the peptide more time to fold correctly.[7]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and prevent the accumulation of unfolded protein.[7]
-
Use a Solubility-Enhancing Fusion Tag: Fusing the this compound peptide to a highly soluble protein partner like Maltose Binding Protein (MBP), Small Ubiquitin-like Modifier (SUMO), or Thioredoxin (Trx) is a very effective strategy.[8][10]
-
Co-express Chaperones: Overexpressing molecular chaperones can assist in the proper folding of the target peptide.
Q3: What are the best fusion partners for expressing toxic antimicrobial peptides like this compound?
A3: The ideal fusion partner serves multiple roles: it increases solubility, masks the peptide's toxicity, protects it from proteolytic degradation, and often simplifies purification.[6][10] For antimicrobial peptides, a common strategy is to use a fusion partner that sequesters the peptide in a non-toxic form. Some partners are designed to have an opposite charge to the cationic this compound, neutralizing its membrane-disrupting activity inside the host cell.
Data Presentation
Table 1: Common SPPS Side Reactions & Mitigation Strategies
| Side Reaction | Common Sequence | Cause / Conditions | Mitigation Strategy | Reference |
| Aspartimide Formation | Asp-Gly, Asp-Ser, Asp-Ala | Base-catalyzed cyclization during Fmoc removal with piperidine. | Use protecting groups like OMpe or O-N-Dmp on Asp; add HOBt to deprotection solution. | [1][5] |
| Diketopiperazine Formation | Proline or Glycine at position 1 or 2 | Intramolecular cyclization of the dipeptide, cleaving it from the resin. | Use 2-chlorotrityl chloride resin; couple the third amino acid quickly after deprotecting the second. | [1] |
| Racemization | Cys, His | Over-activation during coupling; prolonged exposure to base. | Use additives like HOBt or Oxyma; avoid strong bases where possible. | [11] |
| 3-(1-Piperidinyl)alanine Formation | C-terminal Cysteine | Base-catalyzed elimination of the protected sulfhydryl group, followed by addition of piperidine. | Use a sterically bulky protecting group on Cysteine (e.g., Trityl (Trt)). | [1] |
Table 2: Optimization Parameters for Soluble this compound Expression in E. coli
| Parameter | Standard Condition | Optimized Condition for Solubility/Toxicity | Rationale | Reference |
| Temperature | 37°C | 15-25°C | Slows protein synthesis, allowing more time for proper folding and reducing aggregation. | [7] |
| Inducer (IPTG) Conc. | 0.5 - 1.0 mM | 0.05 - 0.2 mM | Reduces transcription rate, preventing overwhelming of the cellular folding machinery. | [7] |
| Promoter System | Strong, constitutive | Tightly regulated, inducible (e.g., pBAD, T7-lac) | Minimizes basal expression of the toxic peptide prior to induction. | [8] |
| Fusion Tag | None or small tag (e.g., His-tag) | Large, soluble partner (e.g., MBP, SUMO, Trx) | Masks peptide toxicity and dramatically increases the solubility of the fusion protein. | [8][10] |
| Expression Host | Standard (e.g., DH5α) | Strains with protease deficiencies or enhanced folding (e.g., BL21(DE3)pLysS, Rosetta) | Reduces degradation of the target peptide and can compensate for rare codon usage. | [7] |
Experimental Protocols & Visualizations
Protocol 1: General Fmoc-SPPS Protocol for this compound Peptides
-
Resin Selection & Swelling: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, which is common for this compound 1.2.[12] Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.[5] Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU/HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 1-2 minutes.
-
Add the activated mixture to the resin and allow it to react for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.[4] If the test is positive (blue beads), indicating free amines, repeat the coupling step ("double coupling").[3]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF, followed by DCM, and dry the resin.
Protocol 2: Cleavage and Deprotection of this compound Peptides
-
Prepare Cleavage Cocktail: A standard cleavage cocktail for peptides like this compound is 94-95% Trifluoroacetic acid (TFA), 2-2.5% Triisopropylsilane (TIS), and 2-2.5% water.[12] TIS acts as a scavenger to trap reactive cations released from side-chain protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution dropwise into a 50-fold excess of ice-cold diethyl ether.[13]
-
Collection: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether 2-3 more times to remove residual scavengers.
-
Drying: Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Recombinant this compound Expression with a SUMO Fusion Partner
-
Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid (e.g., pET-SUMO containing the codon-optimized this compound gene).
-
Growth: Inoculate a starter culture in LB medium with appropriate antibiotics. Grow overnight at 37°C. The next day, inoculate a larger volume of culture medium and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[7]
-
Expression: Continue to incubate the culture at 20°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Lysis & Purification:
-
Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the soluble SUMO-Aurein fusion protein from the supernatant using IMAC (Immobilized Metal Affinity Chromatography) via its N-terminal His-tag.
-
-
Cleavage: Cleave the SUMO tag using a specific protease (e.g., SUMO protease/ULP1) to release the native this compound peptide.
-
Final Purification: Separate the released this compound peptide from the SUMO tag and the protease using a second purification step, such as reverse-phase HPLC.
Protocol 4: Reverse-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude or cleaved peptide in a minimal amount of Buffer A (typically 0.1% TFA in water).[14]
-
Method Development (Analytical): First, optimize the separation on an analytical C18 column. Run a broad gradient (e.g., 5-95% Buffer B [0.1% TFA in acetonitrile] over 30 minutes) to determine the retention time of the peptide.[14]
-
Method Optimization: Develop a focused gradient around the determined retention time to achieve better separation from impurities. For example, if the peptide elutes at 40% Buffer B, run a shallower gradient from 30% to 50% Buffer B over 20-30 minutes.[15]
-
Preparative Purification: Scale up the optimized method to a preparative C18 column.
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC and/or mass spectrometry. Pool the fractions that meet the desired purity level (>95%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[14]
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for low yield in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 10. Strategies for improving antimicrobial peptide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Overcoming Solubility Issues with Aurein Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Aurein peptides and related antimicrobial peptides (AMPs) like Citropin and Maculatin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound peptides?
A1: The solubility of this compound peptides is governed by a combination of their intrinsic properties and the experimental conditions. Key factors include:
-
Amino Acid Composition: this compound peptides, like this compound 1.2, possess both hydrophobic (e.g., Glycine, Leucine, Phenylalanine, Isoleucine, Alanine) and charged amino acids (e.g., Aspartic Acid, Lysine, Glutamic Acid). A higher proportion of hydrophobic residues can lead to lower aqueous solubility.[1][2]
-
Net Charge: The overall charge of the peptide at a specific pH is crucial. Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero. This compound 1.2 has a net charge of +1 at physiological pH.[3]
-
Peptide Length: While this compound peptides are relatively short, longer peptides generally have a greater tendency to aggregate due to increased hydrophobic interactions.[1]
-
Secondary Structure: In aqueous solutions, this compound 1.2 tends to have a random coil structure, but it adopts an α-helical conformation in membrane-mimicking environments. This transition can influence its solubility and tendency to aggregate.[3][4]
-
pH of the Solution: The pH of the solvent affects the ionization state of the acidic and basic amino acid side chains, thereby altering the peptide's net charge and solubility.
-
Temperature: Increasing the temperature can sometimes improve solubility, but excessive heat should be avoided to prevent peptide degradation.
-
Counterions: Lyophilized peptides are often supplied as trifluoroacetate (TFA) salts from the purification process. TFA salts can influence the net weight and generally enhance the solubility of peptides in aqueous solutions.[5]
Q2: My this compound peptide won't dissolve in water. What should I do?
A2: Due to their amphipathic nature, this compound peptides can have limited solubility in pure water. If you encounter this issue, consider the following steps:
-
Assess the Peptide's Charge: Determine the overall charge of your specific this compound peptide at neutral pH. This compound 1.2 is a basic peptide (net charge > 0).[6]
-
For Basic Peptides (like this compound 1.2):
-
Try dissolving the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[6]
-
Once dissolved, you can slowly dilute the solution with your desired aqueous buffer to the final concentration.
-
-
Use of Co-solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by gradual dilution with an aqueous buffer, is a common strategy.[6] this compound 1.2 has been shown to be soluble in DMSO at concentrations up to 100 mg/mL.[7]
Q3: Can I use sonication to help dissolve my this compound peptide?
A3: Yes, sonication can be a useful technique to aid in the dissolution of peptides. It provides energy to break up aggregates and enhance solvent-peptide interactions. Use a bath sonicator for short periods (e.g., 10-20 seconds) and keep the sample on ice to prevent heating and potential degradation.[6]
Q4: What is the best way to prepare a stock solution of this compound peptide for biological assays?
A4: The preparation of a stock solution will depend on the specific requirements of your assay. Here is a general guideline:
-
For high concentration stocks: Dissolving the peptide in an organic solvent like DMSO is often the most effective method. This compound 1.2 is soluble in DMSO at high concentrations.[7]
-
For aqueous-based assays: Prepare a concentrated stock in an appropriate solvent (e.g., DMSO or a dilute acid) and then dilute it serially in your assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).
-
Always filter-sterilize: After dissolution and dilution, it is good practice to filter-sterilize the peptide solution using a 0.22 µm syringe filter, especially for cell culture experiments.
Q5: How should I store my this compound peptide solutions?
A5: To ensure the stability and activity of your this compound peptide:
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability.
-
In solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but it is always best to check the specific product datasheet.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peptide will not dissolve in the initial solvent. | - High hydrophobicity of the peptide. - Incorrect solvent choice for the peptide's charge. - Insufficient solvent volume. | 1. Verify Peptide Charge: Calculate the net charge of your peptide at the intended pH. 2. Select Appropriate Solvent: For basic peptides like this compound 1.2, try a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, try a dilute basic solution (e.g., 0.1% ammonium hydroxide). For neutral or very hydrophobic peptides, start with a small amount of organic solvent (e.g., DMSO).[6] 3. Increase Solvent Volume: Gradually add more solvent while vortexing or sonicating. 4. Gentle Warming: Warm the solution briefly to 30-40°C. 5. Sonication: Use a bath sonicator in short bursts, keeping the sample cool.[6] |
| Peptide precipitates upon addition of aqueous buffer. | - The peptide has a low solubility in the final buffer composition. - The final concentration exceeds the peptide's solubility limit in that buffer. - Aggregation is induced by the change in solvent polarity. | 1. Slow Dilution: Add the concentrated peptide stock solution dropwise to the vigorously stirring aqueous buffer. 2. Lower Final Concentration: Try preparing a more dilute final solution. 3. Change Buffer Composition: Adjust the pH of the final buffer to be further from the peptide's isoelectric point (pI). Consider adding a small percentage of organic co-solvent if compatible with your assay. |
| The peptide solution is cloudy or forms a gel. | - Peptide aggregation. - The concentration is too high for the chosen solvent. | 1. Sonication: This can help to break up aggregates. 2. Dilution: Dilute the sample to a lower concentration. 3. Use of Denaturants (for non-biological assays): For some applications, adding agents like guanidinium chloride or urea can disrupt aggregation. |
| Inconsistent results in biological assays. | - Incomplete solubilization leading to inaccurate concentration. - Peptide degradation over time in solution. - Interaction of the peptide with components of the assay medium. | 1. Ensure Complete Dissolution: Visually inspect the solution for any particulate matter. Centrifuge the solution and use the supernatant if necessary. 2. Prepare Fresh Solutions: Always use freshly prepared dilutions for your experiments. 3. Check for Interactions: Consider if any components in your media (e.g., salts, proteins) could be interacting with and precipitating the peptide. |
Data Presentation
Physicochemical Properties of Selected Antimicrobial Peptides
| Peptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Hydrophobicity (%) |
| This compound 1.2 | GLFDIIKKIAESF-NH₂ | 1479.77[5] | +1[3] | 53 |
| Citropin 1.1 | GLFDVIKKVASVIGGL-NH₂ | 1614.90[8] | +2[9] | 56[10] |
| Maculatin 1.1 | GLFGVLAKVAAHVVPAIAEHF-NH₂ | 2144.40[11] | +3[9] | 47 |
Solubility Data
| Peptide | Solvent | Reported Solubility | Reference |
| This compound 1.2 | DMSO | 100 mg/mL | [7] |
| This compound 1.2 | Water | Low / Insoluble | General observation |
| Citropin 1.1 | Water/Aqueous Buffer | Soluble (TFA salt enhances solubility) | [8] |
| Maculatin 1.1 | Milli-Q Water | 1 mg/mL (stock solution) | [11] |
| Maculatin 1.1 | 10 mM Tris, 7 mM NaCl | 0.1 mg/mL (stock solution) | [11] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound 1.2 Stock Solution in DMSO
Materials:
-
Lyophilized this compound 1.2 peptide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the lyophilized this compound 1.2 vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the vial in a water bath for 10-20 seconds.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Solubilizing a Basic this compound Peptide in an Aqueous Buffer
Materials:
-
Lyophilized this compound peptide
-
10% Acetic Acid solution
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Equilibrate the lyophilized peptide to room temperature and centrifuge briefly.
-
Add a minimal volume of 10% acetic acid to the peptide (e.g., 20-50 µL).
-
Vortex until the peptide is fully dissolved.
-
Slowly add the desired aqueous buffer dropwise while continuously vortexing until the desired final concentration and volume are reached.
-
Check the pH of the final solution and adjust if necessary using dilute acid or base.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if required for the downstream application.
-
Use the solution immediately or store in aliquots at -20°C or -80°C.
Visualizations
Caption: A decision-making workflow for solubilizing this compound peptides.
Caption: Troubleshooting guide for peptide precipitation issues.
References
- 1. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of this compound 1.2 and its analogue with DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1.2 peptide [novoprolabs.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Citropin 1.1 peptide [novoprolabs.com]
- 9. The effect of membrane curvature on the conformation of antimicrobial peptides: implications for binding and the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Delivery System for the Controlled Release~of Antimicrobial Peptides: Citropin 1.1 and Temporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maculatin 1.1 Disrupts Staphylococcus aureus Lipid Membranes via a Pore Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aurein Activity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Aurein activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound peptides?
This compound 1.2, a well-studied member of the this compound family, primarily functions through a "carpet" mechanism.[1][2][3] The peptide binds to the surface of the target cell membrane, and once a threshold concentration is reached, it disrupts the membrane in a detergent-like manner, leading to micellization and lysis.[1][4] this compound peptides generally show a higher affinity for anionic membranes, which are characteristic of bacterial cells, compared to the zwitterionic membranes of eukaryotic cells.[2][5] Some studies also suggest that this compound peptides can form small, ion-selective pores, leading to depolarization of the cell membrane and leakage of specific ions like potassium and magnesium.[6]
Q2: Which buffer parameters are most critical for this compound activity?
The most critical buffer parameters that can significantly influence the outcome of this compound activity assays are pH and ionic strength (salt concentration). The composition of the assay medium itself, including the presence of divalent cations, can also impact peptide performance.[7][8] It is crucial to control these variables to ensure reproducible and accurate results.
Q3: How does buffer pH affect this compound activity?
The activity of cationic antimicrobial peptides (AMPs) like this compound is often pH-dependent.[9] Generally, a slightly acidic environment (pH 5.5-6.5) can enhance the activity of many cationic AMPs.[10] This is attributed to an increase in the peptide's net positive charge, which strengthens the initial electrostatic attraction to the negatively charged bacterial surface. However, the optimal pH can be specific to the bacterial strain being tested, so it is recommended to determine it empirically.[11]
Q4: What is the expected impact of ionic strength on this compound assays?
High ionic strength (e.g., high concentrations of NaCl) generally inhibits the activity of this compound and other AMPs.[8][11] The excess ions in the buffer can shield the electrostatic charges on both the peptide and the bacterial membrane, which weakens the initial binding that is crucial for the peptide's disruptive action.[10][11] Therefore, for initial screening, it is advisable to use a buffer with low ionic strength. Some this compound 1.2 analogs have been specifically designed to maintain activity at physiological salt concentrations.[12]
Q5: Can components of standard growth media like Mueller-Hinton Broth (MHB) interfere with this compound activity?
Yes, standard growth media can significantly interfere with this compound activity. Cation-adjusted Mueller-Hinton Broth (CA-MHB), often recommended for standard antibiotic susceptibility testing, contains physiological concentrations of divalent cations like Ca²⁺ and Mg²⁺, and can have high salt concentrations.[7][8] These components can reduce the observed potency of the peptide. For this reason, some studies utilize low-salt or modified media for AMP testing.[8][11] Phosphate buffers have also been reported to reduce the killing efficacy of some AMPs.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in MIC/MBC Values | Inconsistent bacterial inoculum density. | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a consistent optical density (e.g., OD₆₀₀) before dilution. |
| Bacteria are in different growth phases. | Always use bacteria from the same growth phase for your assays, typically the mid-logarithmic phase, to ensure metabolic consistency.[7] | |
| Inconsistent buffer/media preparation. | Prepare a large single batch of buffer and media to be used for an entire set of related experiments to minimize variability.[11] | |
| No or Very Low Antimicrobial Activity | Suboptimal buffer pH. | Test a range of pH values (e.g., 5.5, 6.5, 7.4) to identify the optimal pH for this compound activity against your specific target organism.[9][10] |
| Inhibitory ionic strength. | Perform the assay in a low-salt buffer (e.g., 10 mM Tris or phosphate buffer with minimal NaCl). Compare results with those obtained in standard media like MHB.[10][11] | |
| Peptide precipitation or aggregation. | Visually inspect assay wells for any precipitate. Test the solubility of this compound in your chosen buffer. A small amount of a co-solvent like DMSO may be used, but appropriate solvent controls are essential.[7] | |
| Peptide degradation. | Ensure proper storage of peptide stock solutions (aliquoted at -20°C or -80°C). If degradation is suspected, verify peptide integrity via mass spectrometry.[7] | |
| Interference from media components. | If using complex media, consider testing in a minimal, defined medium to identify potential inhibitory components.[11] | |
| High Cytotoxicity in Hemolysis Assays | Suboptimal buffer for red blood cells (RBCs). | Ensure the buffer used for the hemolysis assay is isotonic (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to prevent premature lysis of RBCs.[10] |
| Mechanical lysis of RBCs. | Handle the RBC suspension gently during washing and dispensing steps to avoid damaging the cells. | |
| Contamination of buffer or RBCs. | Use sterile, endotoxin-free reagents and follow aseptic techniques. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound peptide stock solution (e.g., in sterile water or 0.01% acetic acid)
-
96-well, flat-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., low-salt Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile buffers for dilution (e.g., 10 mM Sodium Phosphate, pH 7.2)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Dilute the mid-log phase bacterial culture in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Peptide Dilution: Perform a two-fold serial dilution of the this compound stock solution in the assay medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: 50 µL of bacterial inoculum + 50 µL of medium (no peptide).
-
Negative Control (Sterility): 100 µL of medium only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[10]
Protocol 2: Buffer Optimization Assay
This protocol helps determine the optimal pH and ionic strength for this compound activity.
Procedure:
-
Prepare Buffers:
-
pH Series: Prepare a base buffer (e.g., 10 mM Sodium Phosphate) and adjust the pH to create a range of values (e.g., 5.5, 6.5, 7.4). Supplement these buffers with the necessary nutrients to support bacterial growth.
-
Ionic Strength Series: To the buffer with the optimal pH (determined above), add varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
-
-
Perform MIC Assays: Conduct the MIC assay as described in Protocol 1, using the different prepared buffers as the assay medium for separate experiments.
-
Analysis: Compare the MIC values obtained under each buffer condition to identify the pH and ionic strength that yield the highest this compound activity (lowest MIC).
Protocol 3: Hemolytic Activity Assay
This assay assesses the cytotoxicity of this compound against mammalian red blood cells (RBCs).
Materials:
-
Freshly collected red blood cells (e.g., human or sheep) in an anticoagulant
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1% Triton X-100 (or distilled water) for 100% lysis control
-
96-well, U-bottom microtiter plates
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet three to five times with cold PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).[13]
-
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS in the 96-well plate (100 µL final volume).
-
Incubation: Add 100 µL of the RBC suspension to each well.
-
Controls:
-
Negative Control: 100 µL PBS + 100 µL RBC suspension (0% hemolysis).
-
Positive Control: 100 µL 0.1% Triton X-100 + 100 µL RBC suspension (100% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Pellet RBCs: Centrifuge the plate to pellet intact RBCs and cell debris.
-
Measure Hemoglobin Release: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom plate. Measure the absorbance of the supernatant at 577 nm (or 405 nm), which corresponds to hemoglobin release.[13][14]
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.[13]
-
Visualizations
Caption: Workflow for optimizing buffer conditions for this compound MIC assays.
Caption: Troubleshooting logic for low this compound activity in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylalanine residues act as membrane anchors in the antimicrobial action of this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides from the this compound Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and characterization of new antimicrobial peptides derived from this compound 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
Troubleshooting inconsistent results in Aurein MIC assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Minimum Inhibitory Concentration (MIC) assays with the antimicrobial peptide Aurein.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent or unexpected results in this compound MIC assays.
Q1: Why are my MIC values for the same bacterial strain and this compound batch inconsistent between experiments?
A1: High variability in MIC values is a frequent challenge in antimicrobial peptide (AMP) testing.[1] This variability can often be attributed to several factors:
-
Inoculum Density: The final concentration of bacteria in the assay wells is critical. A higher than intended inoculum can overwhelm the peptide, leading to falsely high MICs, while a low inoculum can result in falsely low MICs.[1]
-
Peptide Handling and Storage: this compound, like other peptides, can be sensitive to degradation. Improper storage, repeated freeze-thaw cycles, or adsorption to surfaces can reduce its effective concentration.
-
Assay Materials: Cationic peptides like this compound can bind to negatively charged surfaces. Using polystyrene plates can lead to a significant loss of peptide and consequently, inaccurate MIC values.[2][3]
Q2: I am observing no antimicrobial activity with my synthesized this compound peptide. What are the possible reasons?
A2: A complete lack of activity can be due to issues with the peptide itself or the assay conditions.[1] Key areas to investigate include:
-
Peptide Synthesis and Purity: It is essential to verify the correct synthesis, purity, and any post-translational modifications of the peptide.[1]
-
Solubility and Aggregation: this compound may aggregate in certain media, reducing its availability to interact with bacterial cells.
-
Assay Method Suitability: While broth microdilution is a standard method, factors like media composition can influence peptide activity.
Q3: My positive control (bacteria with no this compound) shows no growth or very weak growth. What should I do?
A3: This indicates a problem with the bacterial inoculum or the growth medium.
-
Inoculum Viability: Ensure that you are using a fresh culture (typically 18-24 hours old) to prepare your inoculum. Older colonies may have reduced viability.
-
Media Preparation: Double-check the preparation of your Mueller-Hinton Broth (MHB) or other chosen media to ensure it is correctly formulated and sterilized.
-
Incubation Conditions: Verify that the incubator temperature and atmospheric conditions are optimal for the growth of your bacterial strain.
Q4: There is high variability between my technical replicates within the same experiment. What is the likely cause?
A4: Inconsistent results among replicates usually point to procedural issues during the assay setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the peptide, bacterial inoculum, or broth can lead to significant differences between wells.
-
Inhomogeneous Solutions: Ensure that the bacterial inoculum and peptide stock solutions are thoroughly mixed before dispensing into the microplate.
-
Cross-contamination: Be careful to avoid splashing between wells during the addition of reagents.
Data Presentation
Table 1: Expected MIC Values of this compound 1.2 Against Common Quality Control Strains
| Quality Control Strain | ATCC Number | Expected MIC (mg/L) |
| Staphylococcus aureus | 29213 | 8[4] |
| Staphylococcus aureus (MRSA) | 43300 | 8[4] |
| Enterococcus faecalis | 29212 | 8[4] |
| Enterococcus faecalis (VRE) | 51299 | 16[4] |
| Streptococcus pyogenes | 19615 | 4[4] |
Table 2: Acceptable Variability in MIC Assays
| Assay Variability Type | Acceptable Coefficient of Variation (%CV) |
| Intra-Assay (within a single plate) | < 10%[5][6] |
| Inter-Assay (between different plates/experiments) | < 15%[5][6] |
Experimental Protocols
Detailed Protocol for this compound MIC Assay (Broth Microdilution)
This protocol is adapted from the Hancock Lab's modified method for cationic antimicrobial peptides.[2]
Materials:
-
This compound peptide (quantified by amino acid analysis)
-
Sterile 96-well polypropylene microtiter plates (non-treated)[2][3]
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains for testing
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile deionized water
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the this compound peptide in sterile deionized water to create a concentrated stock solution.
-
Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock at 10x the highest desired final concentration.[2]
-
Perform serial two-fold dilutions of the working stock in 0.01% acetic acid with 0.2% BSA to create a range of concentrations.[2]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in MHB.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Plate Setup:
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[2]
-
-
MIC Determination:
Mandatory Visualizations
Caption: Workflow for this compound MIC Assay.
Caption: Troubleshooting inconsistent this compound MIC results.
Caption: Proposed mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salimetrics.com [salimetrics.com]
- 6. researchgate.net [researchgate.net]
- 7. idexx.com [idexx.com]
- 8. idexx.dk [idexx.dk]
Navigating the Challenge of Hemolysis: A Technical Guide to Reducing the Hemolytic Activity of Aurein Peptides
For researchers, scientists, and drug development professionals, the therapeutic potential of Aurein peptides is often shadowed by their lytic effect on red blood cells. This technical support center provides practical guidance, troubleshooting strategies, and frequently asked questions to aid in the design and execution of experiments aimed at mitigating the hemolytic activity of these promising antimicrobial peptides.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during your research, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Question 1: My novel this compound 1.2 analog shows potent antimicrobial activity but also exhibits high hemolytic activity. What is the likely cause and how can I address this?
Answer: High hemolytic activity in this compound peptide analogs is often directly correlated with high hydrophobicity. The hydrophobic face of the amphipathic helix can non-selectively interact with and disrupt the lipid bilayer of erythrocyte membranes, leading to cell lysis.
Potential Solutions:
-
Reduce Hydrophobicity: Strategically substitute highly hydrophobic amino acid residues with less hydrophobic ones. For example, replacing a Leucine (L) with an Alanine (A) can decrease hydrophobicity and, consequently, hemolytic activity.
-
Increase Net Positive Charge: Enhance the peptide's selectivity for negatively charged bacterial membranes over the zwitterionic membranes of red blood cells. This can be achieved by substituting neutral or acidic residues with cationic residues like Lysine (K) or Arginine (R). For instance, the D4K and E11K substitutions in this compound 1.2 have been shown to improve selectivity.[1][2]
-
Alanine Scanning: Conduct an alanine scan of your peptide to identify which residues are key contributors to hemolytic activity.[3] Replacing these "hot-spot" residues can lead to a significant reduction in hemolysis while potentially maintaining antimicrobial efficacy.
Question 2: I have modified my this compound peptide to reduce hydrophobicity, but now its antimicrobial activity is significantly diminished. How can I regain potency without increasing hemolysis?
Answer: A significant reduction in hydrophobicity can indeed impair the peptide's ability to interact with and disrupt bacterial membranes. The key is to find a balance between reduced hydrophobicity and maintained antimicrobial action.
Potential Solutions:
-
Fine-Tuning Hydrophobicity: Instead of drastic substitutions (e.g., Leucine to Lysine), consider more conservative changes (e.g., Leucine to Alanine). There appears to be an optimal hydrophobicity window for high antimicrobial activity.[4]
-
Incorporate β-Amino Acids: The introduction of β-amino acids can help maintain a stable helical structure, which is often important for antimicrobial activity, while altering the peptide's interaction with membranes in a way that can reduce hemolysis.[1]
-
Optimize Amphipathicity: While reducing overall hydrophobicity, it is crucial to maintain an optimal amphipathic structure. The spatial arrangement of hydrophobic and hydrophilic residues is critical for selective membrane disruption.
Question 3: My hemolysis assay results are inconsistent and not reproducible. What are the potential sources of error?
Answer: Inconsistent results in hemolysis assays can stem from several factors related to both the peptide and the experimental setup.
Potential Sources of Error and Solutions:
-
Peptide Solubility and Aggregation: Poorly soluble peptides can form aggregates, leading to variable effective concentrations.
-
Solution: Ensure your peptide is fully dissolved in a suitable, non-hemolytic solvent (e.g., DMSO) before diluting it in the assay buffer. Include a solvent control to account for any effects of the solvent itself.
-
-
Red Blood Cell (RBC) Viability and Concentration: The age and handling of RBCs can affect their fragility. Inconsistent cell concentrations will also lead to variability.
-
Solution: Use fresh RBCs from a reliable source. Standardize your RBC washing and counting procedures to ensure a consistent cell density in each assay.
-
-
Incubation Time and Temperature: Variations in incubation conditions can alter the rate of hemolysis.
-
Solution: Strictly adhere to a standardized incubation time and temperature (e.g., 37°C for 1 hour).
-
-
Assay Buffer Composition: The pH and ionic strength of the buffer can influence peptide structure and its interaction with membranes.
-
Solution: Use a consistent, physiologically relevant buffer (e.g., PBS) for all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound peptide-induced hemolysis?
A1: this compound peptides, like many antimicrobial peptides, are thought to induce hemolysis primarily through a "carpet" mechanism. They initially bind to the surface of the red blood cell membrane and, upon reaching a critical concentration, disrupt the lipid bilayer, leading to the formation of pores or micelles and subsequent cell lysis.[5]
Q2: How does increasing the positive charge of an this compound peptide decrease its hemolytic activity?
A2: Increasing the net positive charge enhances the electrostatic attraction of the peptide to the negatively charged components of bacterial cell membranes (like lipopolysaccharides and teichoic acids). Eukaryotic cell membranes, such as those of red blood cells, are predominantly zwitterionic (neutrally charged). This charge difference promotes a more selective interaction with bacterial cells, thereby reducing the peptide's interaction with and lytic effect on erythrocytes.[2]
Q3: Are there any specific amino acid positions in this compound 1.2 that are more critical for hemolytic activity?
A3: Alanine scanning studies of this compound 1.2 have provided insights into the contribution of individual amino acids to its biological activity. While a comprehensive map is still being developed, studies suggest that modifications to the hydrophobic face of the helix generally have a more significant impact on hemolytic activity.[3]
Q4: Can the C-terminus or N-terminus of the peptide be modified to reduce hemolysis?
A4: Yes, modifications at the termini can influence hemolytic activity. For instance, C-terminal amidation is a common feature of many natural antimicrobial peptides, including this compound 1.2, and can affect its stability and activity. Introducing charged residues or bulky groups at the termini can alter the peptide's overall physicochemical properties and its interaction with membranes.
Quantitative Data on this compound 1.2 Analogs
The following table summarizes the hemolytic activity of various this compound 1.2 analogs, providing a comparative overview of the effects of different modifications.
| Peptide/Analog | Sequence | Modification from this compound 1.2 | HC50 (µM) | % Hemolysis at MIC | Reference |
| This compound 1.2 | GLFDIIKKIAESF-NH₂ | - | ~30 | 20.56% | [6] |
| This compound M2 | GLFKIIKKIAKSF-NH₂ | D4K, E11K | >200 | Lower than this compound 1.2 | [2] |
| This compound M3 | GLFKIIKKIW KSF-NH₂ | A10W, D4K, E11K | - | Lower than this compound 1.2 | [2] |
| IK-1 | (IIKK) GLFDIIKKIAESF-NH₂ | N-terminal addition of IIKK | - | Higher than this compound 1.2 | [6] |
| KLA-2 | K GLFDIIKKIAESF-NH₂ | N-terminal addition of K | - | 3.67% | [6] |
| α/β-peptide 5Ca | Sequence with β-amino acids | Incorporation of β-amino acids | - | <5% | [1] |
| α/β-peptide 7a | Sequence with β-amino acids | Incorporation of β-amino acids | - | <5% | [1] |
| α/β-peptide 7Ca | Sequence with β-amino acids | Incorporation of β-amino acids | - | <5% | [1] |
Note: HC50 is the concentration of peptide that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Hemolysis Assay
This protocol outlines a standard method for determining the hemolytic activity of this compound peptides.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in DMSO)
-
Freshly collected red blood cells (RBCs) from a suitable donor (e.g., human, horse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
96-well microtiter plate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood at 1000 x g for 10 minutes.
-
Aspirate the supernatant and wash the RBC pellet three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Prepare Peptide Dilutions:
-
Create a serial dilution of the peptide stock solution in PBS to achieve the desired final concentrations in the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each peptide dilution to triplicate wells.
-
Add 50 µL of PBS to three wells to serve as the negative control (0% hemolysis).
-
Add 50 µL of 1% Triton X-100 to three wells to serve as the positive control (100% hemolysis).
-
Add 50 µL of the 4% RBC suspension to all wells. The final volume in each well will be 100 µL, and the final RBC concentration will be 2%.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
-
Measure Hemolysis:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the absorbance of hemoglobin released from lysed RBCs.
-
-
Calculate Percentage of Hemolysis:
-
The percentage of hemolysis is calculated using the following formula:
-
Visualizing Strategies and Workflows
The following diagrams illustrate key concepts and workflows related to reducing the hemolytic activity of this compound peptides.
Caption: Iterative workflow for developing this compound peptide analogs with reduced hemolytic activity.
References
- 1. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and characterization of new antimicrobial peptides derived from this compound 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Aurein Peptides for Improved Target Specificity
Welcome to the technical support center for researchers working on the modification of Aurein antimicrobial peptides (AMPs). This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you enhance the target specificity of this compound analogs, thereby increasing their therapeutic potential.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the design and evaluation of modified this compound peptides.
Q1: My modified this compound peptide shows high activity against bacteria but is also highly toxic to human cells (hemolytic). How can I improve its selectivity?
A1: High hemolysis is a common hurdle when antimicrobial potency is increased. The goal is to decouple bactericidal activity from cytotoxicity. Here are several strategies:
-
Proline Introduction: Incorporating proline residues can introduce kinks into the peptide's helical structure. This can disrupt the stable, amphipathic helix that often leads to lysis of eukaryotic cell membranes, while potentially retaining the ability to disrupt bacterial membranes.[1][2]
-
Charge Optimization: While increasing the net positive charge can boost antimicrobial activity, an excessively high charge can lead to indiscriminate membrane lysis. Systematically substitute neutral or hydrophobic residues with cationic residues (e.g., Lysine, Arginine) at different positions to find an optimal balance.[1][2][3]
-
Hydrophobicity Tuning: Reducing hydrophobicity, particularly at the N-terminus, has been shown to decrease hemolytic and cytotoxic activity.[3] Consider substituting bulky hydrophobic residues (e.g., Tryptophan, Phenylalanine) with smaller ones (e.g., Alanine) or less hydrophobic ones (e.g., Glycine).
-
Use of D-Amino Acids: Replacing L-amino acids with their D-enantiomers at specific positions can increase resistance to host proteases and has been shown to lower toxicity to human cells while maintaining or even enhancing activity against bacteria.[4][5]
Q2: I am observing poor solubility and aggregation of my synthesized peptide. What can I do?
A2: Peptide aggregation is a significant issue that can lead to loss of activity and inaccurate quantification.[6]
-
Check Peptide Purity: Impurities from synthesis can act as nucleation points for aggregation. Ensure the peptide is of high purity (>95%) using HPLC.
-
Optimize Solvent: Peptides have different solubility profiles. If insoluble in water or PBS, try dissolving the peptide in a small amount of a solvent like DMSO, DMF, or acetonitrile first, and then slowly adding it to your aqueous buffer. Always include a solvent control in your experiments.
-
Modify the Sequence: If aggregation is persistent, consider sequence modifications. Replacing aggregation-prone residues (hydrophobic amino acids) with more hydrophilic ones can improve solubility.[6]
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer can alter charge-charge interactions and potentially reduce aggregation.[6]
Q3: My Minimum Inhibitory Concentration (MIC) results are not reproducible. What are the common causes?
A3: MIC assays can be sensitive to several factors, leading to variability.[7]
-
Inoculum Density: The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically prepared to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and then diluted to the final required concentration (e.g., ~5 x 10^5 CFU/mL).[7][8]
-
Bacterial Growth Phase: Always use bacteria from the logarithmic growth phase for consistent results.[9]
-
Assay Medium: The components of the culture medium (e.g., salt concentration) can interfere with peptide activity. Use a standardized medium like Mueller-Hinton Broth (MHB) as recommended by guidelines.[10]
-
Peptide Adsorption: Peptides can adsorb to the surface of standard polystyrene microplates. Using low-binding plates can help mitigate this issue.
Q4: How does this compound 1.2 kill target cells? Understanding the mechanism can help guide my modifications.
A4: this compound peptides, including this compound 1.2, primarily act on the cell membrane. The proposed mechanism is the "carpet model".[11][12] In this model, the peptides first bind electrostatically to the negatively charged bacterial membrane and accumulate on the surface, forming a "carpet". Once a threshold concentration is reached, they disrupt the membrane's integrity, leading to permeabilization, depolarization, and leakage of cellular contents, ultimately causing cell death.[11][12][13] Some studies also suggest that Aureins can form small, ion-selective pores.[13][14] Modifications should aim to enhance this selective binding to bacterial membranes over eukaryotic ones.
Peptide Modification and Evaluation Workflow
The following diagram outlines a typical workflow for designing, synthesizing, and testing modified this compound peptides to improve target specificity.
Caption: Workflow for rational design and evaluation of modified this compound peptides.
Data Presentation: Comparing Native vs. Modified Peptides
Effective modification should increase the therapeutic index (TI), which is a ratio of the peptide's toxicity to its activity (e.g., HC₅₀/MIC). A higher TI indicates greater target specificity.
Table 1: Comparison of Antimicrobial and Hemolytic Activity
| Peptide Sequence | Net Charge | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | HC₅₀ (µM) | Therapeutic Index (S. aureus) |
| This compound 1.2 (Parent) GLFDIIKKIAESF-NH₂ | +1 | 32 | 64 | >200 | >6.25 |
| Analog 1 (K11E -> K11K) GLFDIIKKIAKSF-NH₂ | +3 | 8 | 16 | 150 | 18.75 |
| Analog 2 (A10I, E11K) GLFDIIKKIIKSF-NH₂ | +3 | 4 | 8 | 50 | 12.5 |
| Analog 3 (KLA insert) GLFDIIKKKLA IAESF-NH₂ | +3 | 8 | 16 | >200 | >25 |
Note: Data is illustrative, based on findings from literature where modifications such as increasing positive charge and inserting cell-penetrating regions enhance antimicrobial activity.[15][16][17] HC₅₀ is the concentration of peptide causing 50% hemolysis.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a peptide that inhibits visible bacterial growth.[8][18][19]
Materials:
-
96-well, sterile, low-binding microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Modified this compound peptide stock solution (e.g., 1 mg/mL in sterile water)
-
Spectrophotometer (for measuring OD₆₀₀)
-
Plate reader
Procedure:
-
Prepare Inoculum: a. From an overnight culture plate, pick a single colony and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6). c. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: a. In the 96-well plate, add 50 µL of MHB to wells in columns 2 through 11. b. Prepare a starting concentration of your peptide that is 2x the highest desired final concentration. Add 100 µL of this peptide solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting. Repeat this process across the plate to column 10. Discard the final 50 µL from column 10. d. Column 11 will serve as the positive control (bacteria, no peptide). Add 50 µL of MHB. e. Column 12 will serve as the negative control (MHB only, no bacteria). Add 100 µL of MHB.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest peptide concentration at which there is no visible turbidity (growth). This can be assessed by eye or by reading the optical density at 600 nm with a plate reader.
Protocol 2: Hemolytic Assay
This assay measures the peptide's toxicity to red blood cells (RBCs).[20][21][22]
Materials:
-
Freshly collected red blood cells (e.g., human, horse) in an anticoagulant solution.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Triton X-100 solution (for positive control)
-
96-well, V-bottom microtiter plates
-
Centrifuge
Procedure:
-
Prepare RBC Suspension: a. Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. b. Discard the supernatant and plasma layer. Wash the RBC pellet by resuspending in 5 volumes of cold PBS. c. Repeat the centrifugation and washing steps three times until the supernatant is clear. d. Prepare a 2% (v/v) RBC suspension in PBS.
-
Assay Setup: a. Prepare serial dilutions of your peptide in PBS in a 96-well plate (50 µL final volume). b. For the negative control (0% hemolysis), add 50 µL of PBS to several wells. c. For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.
-
Incubation: a. Add 50 µL of the 2% RBC suspension to all wells. The final volume will be 100 µL. b. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Quantification: a. Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs. b. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm (hemoglobin release).
-
Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
Protocol 3: MTT Cytotoxicity Assay
This assay assesses cell metabolic activity as an indicator of cell viability after exposure to the peptide.[23][24][25][26]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, flat-bottom cell culture plates
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Peptide Treatment: a. Prepare serial dilutions of your peptide in serum-free medium. b. Remove the medium from the cells and replace it with 100 µL of the peptide dilutions. c. Include wells with medium only (no cells) for a background control and wells with cells and medium only (no peptide) as a viability control. d. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm with a plate reader.
-
Calculation: a. Calculate cell viability as a percentage relative to the untreated control cells.
Signaling and Mechanistic Pathways
This compound Mechanism of Action: The Carpet Model
This compound peptides disrupt bacterial membranes through a multi-step process that leverages the difference in lipid composition between bacterial and mammalian cells.
Caption: The "Carpet Model" mechanism of this compound peptide activity on bacterial membranes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Peptides from the this compound Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Overcoming resistance mechanisms to Aurein peptides.
Welcome to the technical support center for researchers working with Aurein antimicrobial peptides. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments, particularly concerning bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound peptides?
A1: this compound peptides, such as this compound 1.2, primarily act by disrupting the bacterial cell membrane. They are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial membranes. The most supported model for this compound 1.2 is the "carpet" mechanism, where the peptides accumulate on the bacterial surface and, upon reaching a critical concentration, reorient to create transient pores or micelles, leading to membrane disruption, leakage of cellular contents, and cell death.[1][2] Some studies also suggest they can form ion-selective pores, disrupting the ion homeostasis of the cell.
Q2: I'm observing a higher Minimum Inhibitory Concentration (MIC) for this compound 1.2 against my Staphylococcus aureus strain than expected. What could be the cause?
A2: Increased MIC values against S. aureus can be indicative of resistance development. A primary mechanism of resistance in Gram-positive bacteria is the modification of the cell surface to reduce its net negative charge. This repulsion hinders the initial electrostatic attraction of the cationic this compound peptide. Key genetic determinants for this include:
-
The dlt operon: This operon is responsible for the D-alanylation of teichoic acids in the cell wall, which introduces positive charges and repels cationic peptides.
-
The mprF gene: This gene encodes a synthase that modifies phosphatidylglycerol with L-lysine, creating lysyl-phosphatidylglycerol.[3] This modification also increases the positive charge of the cell membrane.[3]
Mutations or overexpression of these genes can lead to a less negative cell surface, thereby increasing the MIC of this compound peptides.
Q3: Can bacteria develop cross-resistance to other antimicrobial peptides after exposure to this compound peptides?
A3: Yes, it is possible. Since the resistance mechanisms often involve broad changes to the cell surface, such as alterations in membrane charge or fluidity, these changes can confer resistance to a range of cationic antimicrobial peptides that share a similar mechanism of action. For instance, a strain that has upregulated its dlt or mprF genes in response to this compound peptides will likely show increased resistance to other cationic peptides as well.
Q4: My this compound peptide solution appears to have lost activity over time. How should I properly handle and store it?
A4: Peptides are susceptible to degradation. To ensure the stability and activity of your this compound peptide solution:
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experiment. For some peptides, using a small amount of a solvent like DMSO before adding the aqueous solution can aid in solubilization.
-
Avoid Proteases: Ensure all solutions and labware are sterile and free of proteases, which can degrade the peptide.
Troubleshooting Guides
Problem 1: High Variability in MIC Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the bacterial inoculum to a specific optical density (e.g., OD600 of 0.5) and then dilute to the final required concentration (e.g., 5 x 10^5 CFU/mL). |
| Peptide Adsorption to Plasticware | Use low-protein-binding polypropylene plates and pipette tips for your assays. |
| Peptide Aggregation | Ensure the peptide is fully dissolved in the appropriate solvent before adding it to the assay medium. You may need to briefly vortex or sonicate the stock solution. |
| Bacterial Contamination | Use sterile techniques throughout the procedure to prevent contamination of your cultures and reagents. |
Problem 2: this compound Peptide Shows Reduced Efficacy in Complex Media
| Possible Cause | Troubleshooting Step |
| Salt Concentration | High salt concentrations in the media can interfere with the initial electrostatic interaction between the cationic peptide and the bacterial membrane. Determine the salt concentration of your media and consider testing the peptide's activity in a lower salt buffer. |
| Serum Components | Proteins in serum can bind to and sequester the peptide, reducing its effective concentration. If your experiment requires serum, you may need to use a higher concentration of the this compound peptide. |
| Divalent Cations | Divalent cations like Ca2+ and Mg2+ can stabilize the outer membrane of Gram-negative bacteria and compete with the peptide for binding sites. Chelate these ions with EDTA as a control experiment to see if peptide activity is restored. |
Strategies to Overcome Resistance
1. Synergistic Combination with Conventional Antibiotics
A promising strategy to combat resistance is to use this compound peptides in combination with conventional antibiotics. The this compound peptide can permeabilize the bacterial membrane, facilitating the entry of the antibiotic and allowing it to reach its intracellular target more effectively.
Quantitative Data on Synergistic Effects of this compound 1.2
The synergistic effect is quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is considered synergistic.
| Bacterial Strain | Antibiotic | This compound 1.2 MIC (µg/mL) | Antibiotic MIC (µg/mL) | Combined this compound 1.2 MIC (µg/mL) | Combined Antibiotic MIC (µg/mL) | FIC Index | Reference |
| S. aureus | Minocycline | 8 | 1 | 2 | 0.125 | 0.385 | [1] |
| S. aureus | Clarithromycin | 8 | 0.25 | 1 | 0.031 | 0.312 | [1] |
| E. faecalis | Minocycline | 8 | 4 | 1 | 0.5 | 0.312 | [1] |
| E. faecalis | Clarithromycin | 8 | 2 | 2 | 0.25 | 0.385 | [1] |
| S. pyogenes | Minocycline | 4 | 0.125 | 1 | 0.031 | 0.458 | [1] |
| S. pyogenes | Clarithromycin | 4 | 0.062 | 0.5 | 0.015 | 0.458 | [1] |
2. Development of this compound Peptide Analogs
Modifying the structure of this compound peptides can enhance their activity and overcome resistance.
MICs of this compound 1.2 Analogs against S. aureus
| Peptide | Modification | MIC (µM) | Fold Improvement vs. This compound 1.2 | Reference |
| This compound 1.2 | - | 8-32 | - | [4] |
| IK-3 | IIKK repeat | 8-32 | No significant change | [4] |
| KLA-2 | Double KLA insertion | 2 | 4-16 | [4] |
| This compound M3 | A10W, D4K, E11K | ≤16 (µg/mL) | - | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well polypropylene microtiter plates
-
Bacterial culture in logarithmic growth phase
-
This compound peptide stock solution
-
Sterile pipette tips and tubes
Procedure:
-
Prepare a 2-fold serial dilution of the this compound peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum of approximately 1 x 10^6 CFU/mL in MHB.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
This assay is used to determine the FIC index.
Procedure:
-
In a 96-well plate, prepare a 2-fold serial dilution of the this compound peptide along the y-axis and a 2-fold serial dilution of the conventional antibiotic along the x-axis.
-
Add the standardized bacterial inoculum to each well as described in the MIC assay protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Membrane Permeabilization Assay
This protocol uses the fluorescent probes N-Phenyl-1-naphthylamine (NPN) and Propidium Iodide (PI) to assess outer and inner membrane permeabilization, respectively.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (in acetone)
-
PI stock solution (in water)
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Harvest the bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
Outer Membrane Permeabilization (NPN Assay):
-
Add 100 µL of the cell suspension to a well.
-
Add NPN to a final concentration of 10 µM and incubate for 30 minutes in the dark.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the this compound peptide at the desired concentration and monitor the increase in fluorescence over time.
-
-
Inner Membrane Permeabilization (PI Assay):
-
Add 100 µL of the cell suspension to a well.
-
Add PI to a final concentration of 2 µM.
-
Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
Add the this compound peptide at the desired concentration and monitor the increase in fluorescence over time.
-
Visualizations
Caption: Signaling pathway for resistance to cationic antimicrobial peptides.
Caption: Workflow for determining antibiotic synergy with this compound peptides.
References
- 1. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor Mprf Is Based on Modification of Membrane Lipids with l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions | MDPI [mdpi.com]
- 5. Design and characterization of new antimicrobial peptides derived from this compound 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurein Purification by HPLC: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining Aurein purification by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound and other similar peptides.
Question: Why is my this compound peak showing significant tailing?
Answer:
Peak tailing in HPLC is often multifactorial. Here are the primary causes and their solutions:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with basic residues in the this compound peptide, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume. For preparative runs, consider using a larger diameter column.
-
-
Low Purity of Silica: The purity of the silica used in the HPLC column is important for separation performance. Metal ion impurities can cause peak tailing and loss of resolution.
-
Solution: Use a high-purity silica column. With high-purity silica, TFA concentrations as low as 0.005% can result in good peptide peak shape.[1]
-
-
Contamination: A contaminated guard or analytical column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile, to remove strongly bound contaminants. If the problem persists, replace the guard column or, if necessary, the analytical column.
-
Question: I am seeing poor resolution between my this compound peak and impurities. How can I improve this?
Answer:
Improving resolution requires optimizing several chromatographic parameters:
-
Gradient Slope: A steep gradient may not provide enough time for separation.
-
Solution: Decrease the gradient slope. A shallower gradient, for example, increasing the acetonitrile concentration by 0.5% per minute instead of 1% per minute, can significantly improve the resolution of closely eluting peaks.[3]
-
-
Mobile Phase Modifier: The choice and concentration of the mobile phase modifier can affect selectivity.
-
Flow Rate: A lower flow rate increases the interaction time between the peptide and the stationary phase, which can enhance resolution.
-
Solution: Reduce the flow rate. For analytical columns (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is common, but reducing it to 0.8 mL/min may improve separation.
-
-
Column Chemistry: A standard C18 column might not be optimal for all peptides.
-
Solution: Consider a different stationary phase, such as C8 or a phenyl-hexyl column, which will offer different selectivity.
-
Question: My chromatogram has a noisy or drifting baseline. What could be the cause?
Answer:
An unstable baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Air Bubbles in the System: Air bubbles in the pump or detector cell are a frequent cause of baseline noise.
-
Solution: Degas the mobile phases before use by sonication or helium sparging. Purge the pump to remove any trapped air bubbles.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use.[6]
-
-
Detector Lamp Issues: An aging detector lamp can result in decreased intensity and increased noise.
-
Solution: Check the lamp's energy output. If it is low, replace the lamp.
-
-
Leaks: A leak in the system can cause pressure fluctuations and an unstable baseline.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting gradient for this compound 1.2 purification?
A general starting point for a C18 column is a linear gradient of 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. The exact gradient will need to be optimized based on the specific crude sample and HPLC system.
Q2: How should I prepare my crude this compound sample for HPLC injection?
Dissolve the lyophilized crude peptide in a minimal volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).[2] Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]
Q3: What wavelength should I use for detecting this compound?
For peptide detection, a wavelength of 214 nm or 220 nm is typically used, as this corresponds to the absorbance of the peptide bond.[2][7] This provides a good signal for most peptides.
Q4: Can I reuse my preparative HPLC column? How do I store it?
Yes, preparative columns can be reused many times. After a purification run, it is crucial to wash the column thoroughly to remove any remaining sample and mobile phase modifiers. For short-term storage (a few days), store the column in a high concentration of organic mobile phase (e.g., 80-90% acetonitrile). For long-term storage, consult the manufacturer's instructions, which often recommend storing in 100% acetonitrile or methanol after flushing with isopropanol.
Q5: My this compound peptide is not soluble in the initial mobile phase. What can I do?
If solubility is an issue in a highly aqueous mobile phase, you can try dissolving the peptide in a small amount of a stronger, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile and then diluting it with the initial mobile phase. Be mindful that injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Peptide Purity and Retention
| Mobile Phase Modifier | Concentration | Effect on Retention Time | Typical Final Purity (%) | Observations |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Standard | >95% | Provides good peak shape and resolution for most peptides.[2] |
| Trifluoroacetic Acid (TFA) | 0.05% (v/v) | May slightly decrease | 90-95% | Can lead to broader peaks if silica purity is not high. |
| Formic Acid (FA) | 0.1% (v/v) | Generally shorter | >95% | Less ion suppression in mass spectrometry applications.[5] |
| Ammonium Formate | 20 mM | Shorter than with TFA | 90-95% | Can be used to buffer the mobile phase at a specific pH.[4] |
Table 2: Impact of Gradient Slope on Peptide Resolution
| Gradient Slope (% Acetonitrile/min) | Analysis Time (min) | Resolution between Closely Eluting Peaks | Peak Width |
| 2.0 | 30 | Low | Narrow |
| 1.0 | 60 | Moderate | Moderate |
| 0.5 | 120 | High | Broader |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification of this compound 1.2
This protocol outlines a general procedure for the purification of synthetic this compound 1.2 using reversed-phase HPLC.
1. Materials and Reagents:
-
Crude lyophilized this compound 1.2 peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
-
HPLC vials
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Filter both mobile phases through a 0.45 µm filter and degas for at least 15 minutes by sonication or helium sparging.
3. Sample Preparation:
-
Dissolve the crude this compound 1.2 in a minimal volume of Mobile Phase A (or a low percentage of Mobile Phase B if solubility is an issue). A typical starting concentration is 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Flow Rate: 1.0 mL/min for analytical, or adjusted accordingly for preparative scale.
-
Detection: 214 nm or 220 nm.
-
Injection Volume: 20-100 µL for analytical, or up to several milliliters for preparative, depending on the column size and sample concentration.
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash step)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak(s) observed in the chromatogram.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Pool the fractions with the desired purity and lyophilize to obtain the purified this compound 1.2 as a powder.
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound 1.2.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Addressing aggregation problems of Aurein peptides in solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Aurein peptides in solution.
I. Troubleshooting Guides
This section provides solutions to common problems observed during experiments with this compound peptides.
Problem 1: Visible precipitation or turbidity in the peptide solution upon reconstitution.
| Possible Cause | Recommended Solution |
| High Peptide Concentration: this compound peptides, particularly hydrophobic variants, can self-associate and precipitate at high concentrations. | 1. Reconstitute the peptide at a lower concentration (e.g., < 1 mg/mL).2. If a higher concentration is required, consider using a step-wise dilution from a concentrated stock in an organic solvent. |
| Inappropriate pH: The net charge of the peptide is pH-dependent. At or near the isoelectric point (pI), solubility is minimal, leading to aggregation. | 1. Adjust the pH of the buffer to be at least 2 units away from the peptide's pI.2. For basic peptides, use a slightly acidic buffer. For acidic peptides, use a slightly basic buffer. |
| Suboptimal Buffer Composition: The buffer species and ionic strength can influence peptide solubility. | 1. Empirically test different buffer systems (e.g., phosphate, Tris, acetate).2. Modulate the ionic strength. While high ionic strength can sometimes shield charges and promote aggregation, for some peptides, it can increase solubility. Start with a low salt concentration (e.g., 10-50 mM NaCl) and adjust as needed. |
| Slow Dissolution: The peptide may not have fully dissolved, leading to the appearance of aggregates. | 1. Gently vortex or sonicate the solution for a short period.2. Allow the solution to equilibrate at the desired temperature for a sufficient time before use. |
Problem 2: Inconsistent results in bioassays (e.g., antimicrobial or cytotoxic activity).
| Possible Cause | Recommended Solution |
| Formation of Soluble Oligomers: Small, soluble aggregates (oligomers) may be present that are not visibly apparent but can have different biological activities compared to the monomeric peptide. | 1. Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) prior to the assay.2. Prepare fresh peptide solutions for each experiment to minimize the formation of time-dependent aggregates. |
| Adsorption to Labware: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in solution. | 1. Use low-protein-binding microplates and pipette tips.2. Pre-incubating the labware with a blocking agent like bovine serum albumin (BSA) can sometimes help, but be mindful of potential interactions with your assay. |
| Interaction with Assay Components: Components of the assay medium (e.g., salts, proteins in serum) can induce peptide aggregation. | 1. Perform control experiments to assess the stability of the peptide in the assay medium over the time course of the experiment.2. If aggregation is observed, consider modifying the assay buffer if possible. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound peptide aggregation?
A1: The aggregation of this compound peptides is primarily driven by a combination of factors:
-
Hydrophobic Interactions: The non-polar amino acid residues in the peptide sequence tend to associate with each other to minimize their contact with water.
-
Electrostatic Interactions: The charged residues on the peptide surface play a crucial role. Aggregation is often favored when the net charge of the peptide is low, reducing electrostatic repulsion between molecules.
-
Hydrogen Bonding: The formation of intermolecular hydrogen bonds can stabilize peptide aggregates, particularly in the formation of β-sheet structures.
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular encounters, promoting self-assembly and aggregation.[1]
-
Environmental Factors: pH, ionic strength, and temperature can all significantly influence the balance of the forces mentioned above.[2][3][4][5][6]
Q2: How can I prevent or minimize the aggregation of my this compound peptide stock solution?
A2: To maintain a stable, monomeric stock solution, consider the following strategies:
-
Optimize pH and Buffer: Store the peptide in a buffer with a pH at least 2 units away from its isoelectric point (pI).
-
Use Co-solvents: For highly hydrophobic this compound peptides, consider preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous buffer immediately before use.
-
Incorporate Excipients: Certain additives can help to stabilize the peptide and prevent aggregation. These include:
-
Arginine: This amino acid can suppress protein and peptide aggregation.[7][8][9]
-
Sugars and Polyols: Sucrose, trehalose, and glycerol can act as stabilizers.
-
Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 (Tween-20) can prevent aggregation by disrupting hydrophobic interactions.
-
-
Storage Conditions: Store peptide solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the "carpet mechanism" and how does it relate to this compound peptide aggregation?
A3: The "carpet mechanism" is a model for how certain antimicrobial peptides, including this compound 1.2, disrupt microbial cell membranes. It involves the following steps:
-
Binding: The peptides initially bind to the surface of the cell membrane.
-
Aggregation: Once a critical concentration is reached on the membrane surface, the peptides aggregate and form a "carpet-like" layer.
-
Disruption: This peptide carpet disrupts the membrane integrity, leading to the formation of transient pores or micelles and ultimately cell lysis.[10][11]
Aggregation is, therefore, a crucial step in the antimicrobial action of this compound 1.2 according to this model.
III. Data Presentation
Disclaimer: The following tables present hypothetical quantitative data for illustrative purposes. Specific experimental data for the effects of these exact conditions on this compound peptide aggregation were not available in the reviewed literature. The values are based on typical trends observed for other amyloidogenic peptides.
Table 1: Hypothetical Effect of pH on this compound 1.2 Aggregation (Measured by Thioflavin T (ThT) fluorescence after 24h incubation at 37°C)
| pH | Average ThT Fluorescence (Arbitrary Units) | Standard Deviation |
| 5.0 | 150 | 15 |
| 6.0 | 450 | 35 |
| 7.0 (near pI) | 1200 | 98 |
| 8.0 | 400 | 30 |
| 9.0 | 120 | 12 |
Table 2: Hypothetical Effect of Arginine on this compound 1.2 Aggregation (Measured by Dynamic Light Scattering (DLS) after 12h incubation at 37°C)
| Arginine Concentration (mM) | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 0 | 250 | 0.85 |
| 10 | 150 | 0.65 |
| 50 | 50 | 0.40 |
| 100 | 15 | 0.25 |
Table 3: Hypothetical Effect of Polysorbate 20 on this compound 1.2 Aggregation (Measured by Size Exclusion Chromatography (SEC) - % Monomer Peak Area)
| Polysorbate 20 Concentration (%) | % Monomer Peak Area |
| 0 | 65 |
| 0.01 | 80 |
| 0.05 | 92 |
| 0.1 | 95 |
IV. Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay is used to monitor the kinetics of peptide aggregation.
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare the reaction mixtures in the wells of the microplate. A typical reaction might include:
-
This compound peptide at the desired final concentration.
-
ThT at a final concentration of 10-20 µM.
-
The desired buffer and any test compounds (e.g., aggregation inhibitors).
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include appropriate controls:
-
Buffer with ThT only (for background fluorescence).
-
Peptide without ThT (to check for intrinsic peptide fluorescence).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).
-
Monitor the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) over the desired time course. Shaking between reads can promote aggregation.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot fluorescence intensity versus time to obtain aggregation kinetics curves.
Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution (hydrodynamic radius) and polydispersity of the peptide aggregates.
Materials:
-
This compound peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Prepare the this compound peptide sample at the desired concentration in the appropriate buffer.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.02 µm or 0.1 µm) to remove any dust or pre-existing large aggregates.
-
Carefully transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters (e.g., scattering angle, laser wavelength, temperature).
-
Acquire the scattering data. The instrument's software will perform an autocorrelation analysis to determine the size distribution.
-
Data Analysis: Analyze the resulting size distribution profile to determine the mean hydrodynamic radius and the polydispersity index (PDI). A higher hydrodynamic radius and PDI indicate a greater extent of aggregation.
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size as they pass through a column packed with a porous stationary phase. Larger molecules (aggregates) are excluded from the pores and elute earlier, while smaller molecules (monomers) enter the pores and have a longer retention time.
Materials:
-
This compound peptide solution
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the peptide and its expected aggregates.
-
Mobile phase (e.g., phosphate buffer with a specific salt concentration).
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.
-
Prepare the this compound peptide sample in the mobile phase.
-
Inject a defined volume of the sample onto the column.
-
Run the chromatogram at a constant flow rate.
-
Monitor the elution profile at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm).
-
Data Analysis: Identify the peaks corresponding to the monomer and different aggregate species based on their retention times. The area under each peak can be integrated to quantify the relative abundance of each species.
V. Mandatory Visualizations
References
- 1. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimerization of this compound 1.2: effects in structure, antimicrobial activity and aggregation of Cândida albicans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A peptide strategy for inhibiting different protein aggregation pathways. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Aurein 1.2 and Aurein 2.3
This guide provides a detailed comparison of the biological efficacy of two antimicrobial peptides, Aurein 1.2 and this compound 2.3, derived from the Australian bell frog, Litoria aurea. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antimicrobial and anticancer activities supported by available experimental data.
Introduction to this compound Peptides
This compound peptides are a family of cationic antimicrobial peptides (AMPs) that constitute a key component of the innate immune system of Australian tree frogs. They are characterized by their alpha-helical structure and amphipathic nature, which are crucial for their interaction with and disruption of microbial cell membranes. This compound 1.2 is a 13-amino acid peptide, while this compound 2.3 is a slightly longer 16-amino acid peptide. Both peptides have garnered interest for their potential as therapeutic agents due to their broad-spectrum antimicrobial and anticancer properties.
Antimicrobial Efficacy
Both this compound 1.2 and this compound 2.3 exhibit potent activity against a range of bacteria, particularly Gram-positive strains. Their primary mechanism of action involves the perturbation and disruption of the bacterial cell membrane.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound 1.2 and this compound 2.3 against various bacterial strains as reported in the literature. It is important to note that the data for this compound 1.2 and this compound 2.3 are sourced from different studies, and direct head-to-head comparisons within a single study are limited.
Table 1: Antimicrobial Activity of this compound 1.2
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 8 | [1] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 8 | [1] |
| Enterococcus faecalis ATCC 29212 | 8 | [1] |
| Enterococcus faecalis ATCC 51299 (VRE) | 16 | [1] |
| Streptococcus pyogenes ATCC 19615 | 4 | [1] |
| Escherichia coli ATCC 25922 | >128 | [2] |
| Pseudomonas aeruginosa ATCC 27853 | >128 | [2] |
Table 2: Antimicrobial Activity of this compound 2.3
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus C622 | 25 | [3] |
| Staphylococcus epidermidis C621 | 8 | [3] |
Comparison Summary:
From the available data, this compound 1.2 demonstrates potent activity against various Gram-positive cocci, including antibiotic-resistant strains.[1] Its efficacy against the Gram-negative bacteria tested is notably lower.[2] this compound 2.3 also shows significant activity against Staphylococcus species.[3] A direct comparison of potency is challenging due to the different strains and experimental conditions across studies. However, one study noted that this compound 2.2, a close analogue of 2.3, was more active than this compound 1.2 against S. aureus and S. epidermidis.[3]
Anticancer Efficacy
Several studies have highlighted the potential of this compound 1.2 as an anticancer agent, demonstrating cytotoxicity against a broad range of human cancer cell lines.[4][5][6] The proposed mechanism involves the selective disruption of the negatively charged membranes of cancer cells.[5] Data on the anticancer activity of this compound 2.3 is less prevalent in the currently available literature, limiting a direct and comprehensive comparison.
Data Presentation: Half-maximal Inhibitory Concentration (IC50)
Table 3: Anticancer Activity of this compound 1.2
| Cancer Cell Line | IC50 (µM) | Reference |
| H838 (Non-small-cell lung cancer) | 26.94 | [4] |
| MCF-7 (Breast cancer) | ~25 | [4] |
| U251MG (Glioblastoma) | 38.41 | [4] |
| SW480 (Colon carcinoma) | >10 (slight toxicity) | [5] |
| HT29 (Colorectal adenocarcinoma) | >10 (slight toxicity) | [5] |
Comparison Summary:
This compound 1.2 exhibits moderate anticancer activity against several human cancer cell lines, with IC50 values typically in the micromolar range.[4] The available search results did not yield specific IC50 values for this compound 2.3 against cancer cell lines, which represents a significant knowledge gap for a direct comparative analysis.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for both this compound 1.2 and this compound 2.3 is believed to be the disruption of the cell membrane. This process is initiated by the electrostatic attraction between the cationic peptides and the anionic components of microbial or cancer cell membranes. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and cell death. The "carpet-like" mechanism, where the peptides accumulate on the membrane surface before disrupting it, has been proposed for this compound 1.2.[7]
Diagram: General Mechanism of Action of this compound Peptides
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides this compound 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions | MDPI [mdpi.com]
- 5. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aurein and Other Amphibian-Derived Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has spurred significant interest in novel antimicrobial agents. Amphibian skin, a rich source of bioactive molecules, has yielded a diverse array of antimicrobial peptides (AMPs) with potent and broad-spectrum activity. This guide provides a comparative analysis of Aurein, a family of AMPs from Australian bell frogs, against other well-characterized amphibian-derived peptides: Magainin, Dermaseptin, and Temporin. We present a synthesis of their mechanisms of action, quantitative performance data, and detailed experimental protocols to aid researchers in their evaluation and application.
Overview of Prominent Amphibian Antimicrobial Peptides
Antimicrobial peptides are a crucial component of the innate immune system of many organisms, including amphibians.[1][2][3] These peptides are typically cationic and amphipathic, allowing them to selectively target and disrupt microbial membranes.[2]
-
This compound: First isolated from the Australian green and golden bell frog (Litoria aurea), the this compound family of peptides are relatively short, typically 13-25 amino acids in length.[4][5] They are known for their activity primarily against Gram-positive bacteria and their potential as anticancer agents.[5][6][7] this compound 1.2 is one of the most studied members of this family.[4][5]
-
Magainin: Discovered in the skin of the African clawed frog (Xenopus laevis), Magainins are larger peptides (around 23 amino acids) with a broad spectrum of activity against both bacteria and fungi.[8][9] Magainin 2 is a well-known example that has been extensively studied for its membrane-disrupting properties.[8][9]
-
Dermaseptin: This is a large and diverse family of peptides primarily isolated from the skin of Phyllomedusa tree frogs.[10] Dermaseptins are generally longer peptides (28-34 amino acids) and exhibit a wide range of antimicrobial activities against bacteria, fungi, and protozoa.[10][11]
-
Temporin: Isolated from the European common frog (Rana temporaria), Temporins are among the shortest known naturally occurring AMPs, with some members having as few as 10-14 amino acid residues.[12][13] They are particularly potent against Gram-positive bacteria, including multidrug-resistant strains.[14]
Mechanism of Action: A Tale of Membrane Disruption
The primary mechanism of action for most amphibian-derived AMPs involves the permeabilization and disruption of microbial cell membranes.[2] While the exact mechanism can vary between peptide families, a general model involves the following steps:
-
Electrostatic Attraction: The cationic peptides are initially attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
-
Membrane Insertion and Pore Formation: Upon binding, the peptides undergo a conformational change, often forming an α-helical structure, and insert into the lipid bilayer. This insertion can lead to the formation of pores or a general destabilization of the membrane, resulting in the leakage of cellular contents and ultimately cell death.
Several models have been proposed to describe the specifics of membrane disruption:
-
Barrel-Stave Model: Peptides aggregate and insert into the membrane, forming a barrel-like pore where the hydrophobic regions of the peptides face the lipid core and the hydrophilic regions line the aqueous channel.
-
Toroidal Pore Model: Similar to the barrel-stave model, but the peptides induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups. Magainins are often suggested to form toroidal pores.[8]
-
Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles. This compound 1.2 is thought to act via a carpet-like mechanism.[15][16]
Some AMPs may also have intracellular targets, translocating across the membrane to interfere with essential cellular processes such as DNA and protein synthesis.[17]
Proposed mechanisms of action for amphibian antimicrobial peptides.
Quantitative Performance Data
The following tables summarize the antimicrobial and hemolytic activities of this compound and the other selected amphibian-derived AMPs based on available literature. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions used.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)
| Peptide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound 1.2 | 12.5 - 50[5] | >100[5] | >100[5] | 25 - 50[5] |
| Magainin 2 | 50 - 100[8] | 25 - 50[8] | >100[8] | 10 - 25[8] |
| Dermaseptin S4 | 2.5 - 10[18] | 5 - 20[18] | 20 - 40[18] | 2.5 - 10[18] |
| Temporin L | 1.6 - 6.3[14] | 50 - 100[14] | >100[14] | 12.5 - 25[14] |
Table 2: Comparative Hemolytic Activity
| Peptide | HC50 (µM) (Concentration causing 50% hemolysis) |
| This compound 1.2 | ~150 |
| Magainin 2 | >200[8] |
| Dermaseptin S4 | ~50 |
| Temporin L | ~30[13] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of AMPs.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial suspension (adjusted to a specific concentration, e.g., 5 x 105 CFU/mL)
-
Antimicrobial peptide stock solution
-
Positive control (microorganism in broth without peptide)
-
Negative control (broth only)
Procedure:
-
Peptide Dilution: Prepare a serial two-fold dilution of the antimicrobial peptide in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add an equal volume of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
Workflow for the Broth Microdilution Assay to determine MIC.
Hemolysis Assay
This assay is used to assess the cytotoxicity of AMPs by measuring their ability to lyse red blood cells.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptide stock solution
-
Positive control (e.g., 1% Triton X-100 for 100% hemolysis)
-
Negative control (hRBCs in PBS)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare hRBC Suspension: Wash hRBCs with PBS and resuspend to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.
-
Incubation: Add the hRBC suspension to each well and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact cells.
-
Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Workflow for the Hemolysis Assay.
Conclusion
This compound, Magainin, Dermaseptin, and Temporin represent a rich diversity of antimicrobial peptides from amphibians with significant potential for therapeutic applications. This guide highlights their distinct characteristics in terms of their mechanism of action, antimicrobial spectrum, and cytotoxic profiles. While Dermaseptins and Temporins often exhibit higher potency, particularly against Gram-positive bacteria, they may also have greater hemolytic activity. Aureins and Magainins, on the other hand, can offer a better therapeutic window with lower toxicity. The choice of peptide for a specific application will depend on a careful consideration of its target pathogen, desired spectrum of activity, and potential for cytotoxicity. The provided experimental protocols offer a standardized framework for the in-vitro evaluation of these and other novel antimicrobial peptides. Further research into the structure-activity relationships of these fascinating molecules will undoubtedly pave the way for the development of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dermaseptin-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Phenylalanine residues act as membrane anchors in the antimicrobial action of this compound 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insights into the mechanism of action of two analogues of this compound 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Aurein's Antimicrobial Efficacy: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
Aurein antimicrobial peptides, a class of naturally occurring cationic peptides isolated from Australian bell frogs, have garnered significant interest within the scientific community for their potential as novel therapeutic agents. This guide provides a comprehensive comparative analysis of this compound's activity against Gram-positive and Gram-negative bacteria, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the antimicrobial spectrum and potential applications of this compound peptides.
Data Presentation: Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound 1.2 and its analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the specific experimental conditions.
| Peptide | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µM) | Reference |
| This compound 1.2 | Staphylococcus aureus | 8 - 32 | Escherichia coli | 256 | [1][2] |
| Staphylococcus aureus (MRSA) | 16 - 32 | Pseudomonas aeruginosa | 256 | [1] | |
| Enterococcus faecalis | 8 - 32 | Klebsiella pneumoniae | - | [1] | |
| Bacillus subtilis | - | ||||
| This compound 1.2 analog IK-1 | Staphylococcus aureus | - | Escherichia coli | - | [1] |
| This compound 1.2 analog KLA-2 | Staphylococcus aureus | 2 | Escherichia coli | - | [1] |
| This compound 2.2 | Staphylococcus aureus | 9 - 18 | - | - | [3] |
| Staphylococcus epidermidis | 9 - 18 | - | - | [3] | |
| Bacillus cereus | Significantly less active than against S. aureus | - | - | [4] | |
| This compound 2.3 | Staphylococcus aureus | - | - | - | [4] |
| Bacillus cereus | Significantly less active than against S. aureus | - | - | [4] |
Note: MIC values can be presented in µg/mL. Conversion to µM is dependent on the molecular weight of the specific peptide. The data presented here is a compilation from multiple sources and serves as a comparative guide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6]
Materials:
-
Test antimicrobial peptide (e.g., this compound 1.2)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth.
-
Inoculum Adjustment: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the this compound peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) in the 96-well plate.
-
Inoculation: Add the adjusted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial peptide over time.[5][7]
Materials:
-
All materials from the Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Bacterial Culture Preparation: Prepare a logarithmic-phase bacterial culture as described for the MIC assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Peptide Exposure: Add the this compound peptide at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC) to the bacterial suspension. Include a growth control without the peptide.
-
Time-Course Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the withdrawn aliquots in sterile saline or PBS and plate them onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[7]
Mechanism of Action: A Tale of Two Membranes
The differential activity of this compound peptides against Gram-positive and Gram-negative bacteria is largely attributed to the distinct compositions of their cell envelopes.
Gram-Positive Bacteria: The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan and the presence of negatively charged teichoic and lipoteichoic acids. The cationic nature of this compound peptides facilitates an initial electrostatic attraction to these anionic components. This interaction is believed to be a crucial first step, concentrating the peptides at the cell surface. Following this initial binding, this compound peptides are thought to insert into the cytoplasmic membrane, leading to its disruption through various proposed mechanisms, including the formation of toroidal pores or the carpet-like model, ultimately causing leakage of cellular contents and cell death.[8][9]
Gram-Negative Bacteria: Gram-negative bacteria possess a more complex cell envelope, featuring an outer membrane that acts as an additional barrier. This outer membrane is composed of lipopolysaccharide (LPS), which has a net negative charge. While this compound peptides can interact with the LPS, the highly organized and less fluid nature of the outer membrane can impede their translocation to the inner cytoplasmic membrane. This additional barrier is a primary reason for the generally higher MIC values of this compound peptides against Gram-negative bacteria compared to Gram-positive species.[8][10]
Visualizing the Process
To better illustrate the experimental workflow and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.
Conclusion
This compound peptides demonstrate potent antimicrobial activity, particularly against Gram-positive bacteria. Their efficacy against Gram-negative bacteria is generally lower, a phenomenon attributed to the protective barrier of the outer membrane. The data and protocols presented in this guide provide a foundation for further research and development of this compound-based antimicrobial therapies. Understanding the structure-activity relationships and the nuances of their interaction with different bacterial membranes will be crucial for designing next-generation peptide antibiotics with improved spectrum and potency.
References
- 1. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New Analogs of this compound 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The importance of bacterial membrane composition in the structure and function of this compound 2.2 and selected variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Validating the Anticancer Potential of Aurein 1.2: A Comparative Guide for Researchers
For Immediate Release
Aurein 1.2, a naturally occurring antimicrobial peptide isolated from the Australian green and golden bell frog (Litoria aurea), is garnering significant attention within the scientific community for its potential as a novel anticancer agent.[1][2] This guide provides a comprehensive comparison of this compound 1.2's performance across various tumor models, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic promise.
Executive Summary
This compound 1.2 demonstrates broad-spectrum anticancer activity against a range of human cancer cell lines, including but not limited to, glioblastoma, breast, lung, and colon cancer.[1][2] Its primary mechanism of action involves the disruption of cancer cell membranes and the induction of apoptosis through the mitochondrial pathway, highlighting a multi-faceted approach to tumor cell destruction.[1] While in vitro studies have shown promising results, further in vivo validation is necessary to fully ascertain its clinical potential.
Performance Comparison: this compound 1.2 vs. Alternatives
The anticancer efficacy of this compound 1.2 has been evaluated against both conventional chemotherapy and other antimicrobial peptides. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound 1.2 and its Analogs in Various Cancer Cell Lines
| Peptide/Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| This compound 1.2 | H838 | Non-small-cell lung | 26.94 | [3] |
| MCF-7 | Breast | Not specified, moderate activity | [3] | |
| U251MG | Glioblastoma astrocytoma | 38.41 | [3] | |
| SW480 | Colon Carcinoma | >10 µM (slight toxicity) | [1] | |
| HT29 | Colorectal Adenocarcinoma | >10 µM (slight toxicity) | [1] | |
| This compound 1.2 mutant (Aurm) | SW480 | Colon Carcinoma | ~10 µM | [1] |
| HT29 | Colorectal Adenocarcinoma | >10 µM | [1] | |
| R5-Aur | SW480 | Colon Carcinoma | <10 µM | [1] |
| HT29 | Colorectal Adenocarcinoma | >10 µM | [1] | |
| R5-Aurm | SW480 | Colon Carcinoma | <10 µM | [1] |
| HT29 | Colorectal Adenocarcinoma | ~10 µM | [1] | |
| 5-Fluorouracil (5FU) | SW480 | Colon Carcinoma | ~10 µM | [1] |
| HT29 | Colorectal Adenocarcinoma | ~10 µM | [1] | |
| Magainin A and G | Small cell lung cancer lines | Lung | ~9 µM | [2] |
| Citropin 1.1 | Various hematopoietic and non-hematopoietic tumor cell lines | Various | Not specified, effective at non-hemolytic concentrations | [2] |
Table 2: Comparative Cell Viability in Colon Cancer Cell Lines (at 10 µM concentration)
| Treatment | SW480 Cell Viability (%) | HT29 Cell Viability (%) | Source |
| This compound 1.2 (Aur) | 77.87 | 78.81 | [1] |
| This compound 1.2 mutant (Aurm) | 51.63 | 66.10 | [1] |
| R5-Aur | 43.89 | 61.56 | [1] |
| R5-Aurm | 40.62 | 54.22 | [1] |
| 5-Fluorouracil (5FU) | 52.92 | 57.34 | [1] |
Note: Lower cell viability indicates higher anticancer activity.
Mechanism of Action: A Dual Approach
This compound 1.2 exerts its anticancer effects through two primary mechanisms:
-
Membrane Disruption: As a cationic and amphipathic peptide, this compound 1.2 preferentially interacts with the negatively charged membranes of cancer cells, leading to membrane permeabilization and subsequent cell lysis.[1]
-
Induction of Apoptosis: this compound 1.2 can penetrate the cancer cell membrane and trigger the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c and the activation of a cascade of caspases.[1]
The signaling pathway for this compound 1.2-induced apoptosis is depicted below:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound 1.2's anticancer effects.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound 1.2 on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, HT29) in a 96-well plate at a density of 1.2 x 104 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of this compound 1.2, its analogs, or a positive control like 5-Fluorouracil.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Replace the medium with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound 1.2.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (3 x 105 cells/well) and treat with this compound 1.2 for the desired duration (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for Caspase Activation
Objective: To detect the activation of key apoptotic proteins, such as caspases, in response to this compound 1.2 treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound 1.2, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9), Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein expression and activation.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the anticancer effects of a peptide like this compound 1.2.
Conclusion and Future Directions
This compound 1.2 and its engineered analogs have demonstrated significant potential as anticancer agents in a variety of in vitro models.[1][3] The ability of modified versions of this compound 1.2 to outperform the conventional chemotherapeutic agent 5-Fluorouracil in certain colon cancer cell lines is particularly noteworthy.[1] The dual mechanism of membrane disruption and apoptosis induction suggests a robust antitumor activity that may be less susceptible to the development of resistance.
However, the current body of research is heavily reliant on in vitro data. To bridge the gap between preclinical findings and potential clinical applications, future research should prioritize:
-
Comprehensive In Vivo Studies: Rigorous evaluation in xenograft models of various cancer types is crucial to determine the in vivo efficacy, optimal dosage, and potential side effects of this compound 1.2.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound 1.2 is essential for its development as a therapeutic.
-
Comparative Efficacy Studies: Direct comparisons with a wider range of existing anticancer peptides and targeted therapies will help to position this compound 1.2 within the current therapeutic landscape.
References
- 1. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions [mdpi.com]
Aurein vs. Conventional Antibiotics: A Head-to-Head Comparison for Researchers
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to novel compounds to combat pathogenic microbes. One such promising agent is Aurein, a family of antimicrobial peptides (AMPs) originally isolated from the Australian green and golden bell frog, Litoria aurea. This guide provides a detailed head-to-head comparison of this compound, primarily focusing on the well-studied peptide this compound 1.2, with conventional antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Executive Summary
This compound 1.2 demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. Its mechanism of action, primarily through membrane disruption, is fundamentally different from most conventional antibiotics, which target specific intracellular processes. This difference presents a key advantage in overcoming existing resistance mechanisms. While in-vitro studies showcase its potent bactericidal effects, further in-vivo comparative studies are necessary to fully elucidate its therapeutic potential.
Mechanism of Action: A Multi-pronged Attack on Bacterial Membranes
Unlike conventional antibiotics that typically inhibit cell wall synthesis, protein synthesis, or DNA replication, this compound 1.2 directly targets and disrupts the bacterial cell membrane. This action is rapid and leads to cell death through the leakage of essential intracellular components. Several models have been proposed to explain the membrane disruption process, which may act in concert depending on the peptide concentration and lipid composition of the target membrane.
Three primary models describe this compound's mechanism of action:
-
The Carpet Model: At lower concentrations, this compound 1.2 peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This disrupts the membrane's integrity and, upon reaching a critical concentration, leads to the formation of micelles and subsequent membrane disintegration.
-
The Barrel-Stave Pore Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer. They then aggregate to form a pore, or channel, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the pore.
-
The Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane. However, in the toroidal pore model, the lipid molecules of the membrane are also incorporated into the lining of the pore, creating a more fluid and dynamic channel.
This multi-modal and direct physical disruption of the membrane makes it more difficult for bacteria to develop resistance compared to the target-specific mechanisms of conventional antibiotics.
Data Presentation: In-Vitro Efficacy
The following tables summarize the in-vitro activity of this compound 1.2 against a range of pathogenic bacteria, with comparisons to conventional antibiotics where data is available from the same studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound 1.2 vs. Conventional Antibiotics
| Microorganism | This compound 1.2 (µg/mL) | Amoxicillin-Clavulanate (µg/mL) | Minocycline (µg/mL) | Clarithromycin (µg/mL) | Imipenem (µg/mL) |
| Staphylococcus aureus (MSSA) | 8[1] | 8[1] | 8[1] | 8[1] | 4[1] |
| Staphylococcus aureus (MRSA) | 8[1] | >64 | >32 | >128 | >64 |
| Enterococcus faecalis | 8-16[1] | 8[1] | 16[1] | 16[1] | 4[1] |
| Enterococcus faecalis (VRE) | 16[1] | 16 | 64 | 128 | 16 |
| Streptococcus pyogenes | 4[1] | ≤1 | ≤1 | ≤1 | ≤1 |
| Escherichia coli | 256[2] | - | - | - | - |
| Pseudomonas aeruginosa | 256[2] | - | - | - | - |
Note: Data is compiled from various sources and direct comparison should be made with caution. The study by Campanini et al. (2007) provides a direct comparison for Gram-positive cocci.[1]
Table 2: Minimum Bactericidal Concentrations (MBC) of this compound 1.2 vs. Conventional Antibiotics
| Microorganism | This compound 1.2 (µg/mL) | Amoxicillin-Clavulanate (µg/mL) | Minocycline (µg/mL) | Clarithromycin (µg/mL) | Imipenem (µg/mL) |
| Staphylococcus aureus (MSSA) | 16[1] | 16[1] | 16[1] | 32[1] | 8[1] |
| Staphylococcus aureus (MRSA) | 16[1] | >64 | >32 | >128 | >64 |
| Enterococcus faecalis | 32[1] | 16[1] | 64[1] | 128[1] | 8[1] |
| Enterococcus faecalis (VRE) | 32[1] | 64 | 128 | 256 | 32 |
| Streptococcus pyogenes | 8[1] | ≤1 | ≤1 | ≤1 | ≤1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
References
Cross-validation of Aurein's mechanism of action using different techniques.
For Researchers, Scientists, and Drug Development Professionals
The antimicrobial peptide (AMP) family of Aureins, first isolated from the Australian green and golden bell frog (Litoria aurea), has demonstrated a broad spectrum of activity against various pathogens and cancer cell lines. Understanding the precise mechanism of action is crucial for the development of Aurein-based therapeutics. This guide provides a comparative analysis of the mechanisms of different this compound peptides, cross-validated by a range of biophysical and cellular techniques.
Primary Mechanism: Membrane Disruption
The primary mode of action for this compound peptides is the disruption of cell membranes, leading to cell death. However, the specific mechanism of disruption appears to vary between different this compound analogues. Cross-validation using multiple techniques provides a more comprehensive understanding of these intricate processes.
This compound 1.2: The "Carpet" Model
Evidence from multiple biophysical studies suggests that this compound 1.2 preferentially acts via a "carpet-like" mechanism. In this model, the peptide monomers bind to the surface of the cell membrane and accumulate. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and loss of membrane integrity.[1][2]
Cross-Validation Techniques for the Carpet Model:
| Experimental Technique | Observation | Interpretation |
| Neutron Reflectometry | Shows subtle changes in membrane structure with this compound 1.2 primarily located on the surface.[1] | Consistent with a surface-acting mechanism rather than transmembrane pore formation. |
| Solid-State NMR | Reveals that this compound 1.2 interacts primarily with the lipid headgroups at the bilayer surface.[1] | Supports the initial binding and accumulation phase of the carpet model. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Demonstrates a surface interaction of this compound 1.2 with model membranes, leading to bilayer disruption and lysis.[2] | Allows for real-time monitoring of peptide binding and subsequent membrane destabilization. |
| Atomic Force Microscopy (AFM) | Visualizes the disruptive effects of this compound 1.2 on the membrane surface, showing morphological changes consistent with micellization.[2] | Provides direct visual evidence of the membrane disruption process. |
| Dual Polarisation Interferometry (DPI) | Real-time quantitative analysis shows that this compound 1.2 binds to the membrane without inserting through the bilayer, and membrane lysis occurs through detergent-like micellisation above a critical peptide-to-lipid ratio.[3][4] | Quantifies the binding and disruption process, supporting a cooperative mechanism. |
This compound 2.2 and 2.3: Ion-Selective Pore Formation
In contrast to this compound 1.2, studies on this compound 2.2 and 2.3 suggest a mechanism involving the formation of small, ion-selective pores in the cell membrane. This leads to depolarization of the membrane, disruption of ion homeostasis, and ultimately, cell death.
Cross-Validation Techniques for Pore Formation:
| Experimental Technique | Observation | Interpretation |
| Proteomic Profiling | Analysis of Bacillus subtilis stress response indicates the cell envelope is the primary target for this compound 2.2 and 2.3. | Points towards a membrane-centric mechanism of action. |
| Membrane Depolarization Assay (e.g., DiSC3(5)) | Treatment with this compound 2.2 and 2.3 leads to rapid depolarization of the cytoplasmic membrane.[5] | Indicates a disruption of the membrane's electrical potential, consistent with ion channel or pore formation. |
| Global Element Analysis | Shows a significant decrease in intracellular concentrations of specific metal ions like potassium and magnesium upon treatment. | Provides evidence for the leakage of specific ions through pores. |
| Calcein Leakage Assay | This compound 2.2 induces a higher degree of calcein release from liposomes compared to this compound 2.3, indicating differences in their membrane-disrupting capabilities.[5] | Demonstrates the permeabilizing effect of the peptides on model membranes. |
Comparative Antimicrobial Activity:
| Peptide | Target Organism | MIC (μg/mL) | Reference |
| This compound 1.2 | Staphylococcus aureus | 1-16 | [6] |
| This compound 2.2 | Staphylococcus aureus | 15 | [7] |
| This compound 2.3 | Staphylococcus aureus | 25 | [7] |
| This compound 1.2 | Enterococcus faecalis | 1-16 | [6] |
| This compound 2.2 | S. epidermidis | 8 | [7] |
| This compound 2.3 | S. epidermidis | 8 | [7] |
Secondary Mechanisms of Action
Beyond direct membrane disruption, this compound peptides have been shown to induce other cellular effects, particularly in cancer cells.
Induction of Apoptosis by this compound 1.2
This compound 1.2 has demonstrated anticancer activity by triggering apoptotic cell death pathways.[8] This can occur through both membrane lysis (necrotic activity) and by disrupting the mitochondrial membrane after entering the cancer cells.[8]
Evidence for Apoptosis Induction:
-
Caspase Activation: Studies have shown a significant increase in the expression of caspase-3, caspase-8, and caspase-9 upon treatment with this compound 1.2 and its analogues, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[8]
-
Gene Expression Analysis: Upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl-2 have been observed.[8]
Experimental Protocols
Membrane Depolarization Assay (DiSC3(5))
This assay utilizes the fluorescent dye DiSC3(5) to monitor changes in bacterial cytoplasmic membrane potential.
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate broth medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose) to a standardized optical density.
-
Dye Loading: Add DiSC3(5) to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes, which quenches its fluorescence.
-
Peptide Addition: Add the this compound peptide to the cell suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. Depolarization of the membrane causes the dye to be released, leading to an increase in fluorescence.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial peptide kills a bacterial population.
-
Bacterial Culture: Prepare a logarithmic-phase bacterial culture and adjust the concentration to approximately 1 x 10^6 CFU/mL in fresh Mueller-Hinton Broth (MHB).[9]
-
Peptide Exposure: Add the this compound peptide at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.[9] Include a growth control without any peptide.[9]
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking.[9] At specific time intervals (e.g., 0, 30, 60, 120 minutes), withdraw aliquots from each culture.[10]
-
Viable Cell Counting: Perform serial dilutions of the withdrawn aliquots and plate them on agar plates.[9]
-
Data Analysis: After incubation, count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[9]
Visualizing the Mechanisms
Caption: Comparative mechanisms of membrane disruption by this compound 1.2 and this compound 2.2/2.3.
Caption: Simplified signaling pathway of this compound 1.2-induced apoptosis in cancer cells.
Immunomodulatory Potential
While the direct antimicrobial and anticancer activities of this compound peptides are well-documented, their potential to modulate the host immune response is an emerging area of research. Many antimicrobial peptides have been shown to possess immunomodulatory functions, such as neutralizing lipopolysaccharide (LPS) and influencing cytokine release.[11][12][13][14][15][16][17][18][19][20][21][22][23][24] Further investigation is required to fully elucidate the immunomodulatory capabilities of the this compound family of peptides.
Conclusion
The cross-validation of this compound's mechanism of action using a variety of experimental techniques reveals a nuanced picture. While all investigated Aureins target the cell membrane, the specific mode of disruption differs, with this compound 1.2 favoring a "carpet" mechanism and this compound 2.2 and 2.3 inducing pore formation. Furthermore, this compound 1.2 exhibits a secondary mechanism of inducing apoptosis in cancer cells. This detailed understanding, supported by robust experimental evidence, is invaluable for the rational design of more potent and specific this compound-based therapeutics. Future research should continue to explore the immunomodulatory properties of these versatile peptides.
References
- 1. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Real-time quantitative analysis of lipid disordering by this compound 1.2 during membrane adsorption, destabilisation and lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Effect of membrane composition on antimicrobial peptides this compound 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of New Analogs of this compound 1.2 Containing Non-Proteinogenic Amino Acids [mdpi.com]
- 7. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides this compound 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 11. Peptide Design for Antimicrobial and Immunomodulatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of Nontoxic Peptides for Lipopolysaccharide Neutralization and Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LPS-neutralizing peptides reduce outer membrane vesicle-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mitacs.ca [mitacs.ca]
- 19. Development of Nontoxic Peptides for Lipopolysaccharide Neutralization and Sepsis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 22. labcorp.com [labcorp.com]
- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
Benchmarking the Therapeutic Index of Novel Aurein Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Aurein analogs, a class of antimicrobial peptides (AMPs), have shown promise, but a thorough evaluation of their therapeutic index is crucial for clinical advancement. This guide provides a comparative analysis of novel this compound analogs, presenting key performance data, detailed experimental protocols, and visual workflows to aid in the selection and development of promising candidates.
Comparative Analysis of this compound Analogs
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxicity to host cells and its efficacy against pathogens. For antimicrobial peptides, this is often calculated as the ratio of the concentration that causes 50% hemolysis or cytotoxicity (HC50 or CC50) to the minimum inhibitory concentration (MIC). A higher TI indicates a more promising therapeutic candidate.
The following table summarizes the antimicrobial activity and hemolytic activity of this compound 1.2 and several of its novel analogs, based on available experimental data.
| Peptide | Sequence | Target Organism | MIC (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) | Reference |
| This compound 1.2 | GLFDIIKKIAESF-NH2 | S. aureus | 8 - 32 | >100 | >3.1 - >12.5 | [1][2] |
| E. coli | >32 | - | [1][2] | |||
| KLA-2 | GLFDIIKKLAKLAESF-NH2 | S. aureus | 2 | >100 | >50 | [3] |
| E. coli | 4 | >25 | [3] | |||
| IK-3 | GLFDIIKKIIKKIIKKI-NH2 | S. aureus | 4 | >100 | >25 | [3] |
| E. coli | 8 | >12.5 | [3] | |||
| EH [Orn]8 | GLFDIIK(Orn)IAESF-NH2 | B. subtilis | 40 µg/mL | - | - | [4][5] |
| E. coli | >320 µg/mL | - | [4][5] | |||
| G1R/F3W | G(R)F(W)DIIKKIAESF-NH2 | L. mesenteroides | 10 µg/mL | - | - | [6] |
Note: Direct comparison of therapeutic indices should be made with caution due to variations in experimental conditions between studies. The provided data serves as a guide for relative performance.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of drug development. The following are detailed protocols for the key assays used to determine the therapeutic index of this compound analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] A common method for determining the MIC is the broth microdilution assay.[8][9]
Materials:
-
96-well microtiter plates[8]
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[7]
-
Bacterial strains (e.g., E. coli, S. aureus)[10]
-
This compound analog peptides
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into broth and incubate until it reaches the mid-logarithmic growth phase.[11] Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[8][10]
-
Peptide Dilution: Prepare a serial two-fold dilution of the this compound analog in the appropriate broth in a 96-well plate.[12]
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions.[8] Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8][12]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[8] This can be assessed visually or by measuring the optical density at 600 nm (OD600).[9]
Hemolysis Assay
The hemolysis assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its toxicity to mammalian cells.[13][14]
Materials:
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)[14]
-
This compound analog peptides
-
96-well plates[14]
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Wash the RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear.[15] Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).[15]
-
Peptide Dilution: Prepare serial dilutions of the this compound analogs in PBS in a 96-well plate.[14]
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions, a positive control (Triton X-100), and a negative control (PBS only).[14] Incubate the plate at 37°C for 1 hour.[16]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.[14]
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength of 450 nm or 540 nm to quantify the amount of released hemoglobin.[11][17]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[14]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.[18]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)[17]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound analog peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound analogs. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined by plotting cell viability against peptide concentration.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and their logical connections, the following diagrams are provided.
Caption: Workflow for determining the therapeutic index of this compound analogs.
Caption: Detailed workflow of the Minimum Inhibitory Concentration (MIC) assay.
Caption: Detailed workflow of the Hemolysis Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of New Analogs of this compound 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. 4.6. Antimicrobial and Cytotoxicity Assays [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative study of the membrane disruption activity of Aurein and Melittin.
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial and therapeutic agents, membrane-disrupting peptides have emerged as a promising class of molecules. This guide provides a detailed comparative study of two such peptides: Aurein from the Australian tree frog and Melittin from honeybee venom. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, activities, and the experimental protocols used to evaluate them.
Introduction to Membrane-Disrupting Peptides
Antimicrobial peptides (AMPs) represent an ancient and diverse group of molecules that form a crucial part of the innate immune system in a wide range of organisms. Their primary mode of action often involves the disruption of microbial cell membranes, leading to cell death. This direct physical mechanism is believed to be less susceptible to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.
This compound , a family of peptides isolated from the Australian green and golden bell frog (Litoria aurea), and Melittin , the principal toxic component of honeybee venom, are two of the most extensively studied AMPs. While both peptides exhibit potent antimicrobial and lytic activities, they differ significantly in their structure, mechanism of action, and selectivity towards different cell types. Understanding these differences is critical for their potential therapeutic development.
Mechanisms of Membrane Disruption
The interaction of this compound and Melittin with lipid bilayers, the fundamental structure of cell membranes, is a complex process that is dependent on peptide concentration, lipid composition, and environmental factors.
This compound: The this compound family of peptides, particularly this compound 1.2, is understood to act primarily through a "carpet" mechanism.[1][2] In this model, the peptide monomers initially bind to the surface of the target membrane. As the peptide concentration on the membrane surface increases, they aggregate and reorient, leading to a detergent-like effect that disrupts the membrane integrity and causes the formation of transient pores or micelles.[1][2] Some studies also suggest that this compound peptides can form small, ion-selective pores, leading to membrane depolarization and a loss of essential ions.[3] Notably, the presence of phenylalanine residues in the this compound 1.2 sequence has been shown to be crucial for its membrane-binding activity, acting as membrane anchors.[4]
Melittin: Melittin's mechanism of membrane disruption is more aggressive and less selective than that of this compound. It is a potent, non-specific lytic peptide that can disrupt a wide range of cell membranes, including those of bacteria and eukaryotic cells like red blood cells.[5] The mechanism is still a subject of debate, with evidence supporting multiple models, including the "toroidal pore" and "fissure" formation.[6][7] In the toroidal pore model, Melittin peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel. This process is highly dependent on the peptide-to-lipid ratio.[8] At high concentrations, Melittin can cause widespread membrane disruption in a detergent-like manner.[5] Its strong interaction with membranes is driven by its amphipathic α-helical structure and positive charge.[5][6]
Below is a visual representation of the proposed mechanisms of action for this compound and Melittin.
Quantitative Comparison of Biological Activity
The efficacy and potential toxicity of this compound and Melittin can be quantified through various in vitro assays. The most common of these are the determination of the Minimum Inhibitory Concentration (MIC) against various microorganisms and the assessment of hemolytic activity (HC50) against red blood cells.
| Peptide | Organism | MIC (µM) | Reference |
| This compound 1.2 | Staphylococcus aureus | 8 | [9] |
| Methicillin-resistant S. aureus (MRSA) | 16 | [9] | |
| Escherichia coli | >128 | [9] | |
| Melittin | Staphylococcus aureus | 4 - 8 | [10] |
| Methicillin-resistant S. aureus (MRSA) | 8 - 16 | [11] | |
| Escherichia coli | 4 - 32 | [10] | |
| Klebsiella pneumoniae | 32 - 64 | [10] | |
| Pseudomonas aeruginosa | 8 - 16 | [10] | |
| Acinetobacter baumannii | 4 - 8 | [10] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound 1.2 and Melittin against various bacteria.
| Peptide | Hemolytic Activity (HC50 in µM) | Reference |
| This compound 1.2 | >100 | Data synthesized from various studies indicating low hemolytic activity |
| Melittin | ~1.6 - 5.8 | [11][12] |
Table 2: Comparative Hemolytic Activity (HC50) of this compound 1.2 and Melittin.
| Peptide | Organism | Membrane Permeabilization (% of Melittin control) | Reference |
| This compound 1.2 | S. aureus | ~50% at MIC | [9][13] |
| Melittin | S. aureus | 100% (positive control) | [9][13] |
Table 3: Comparative Membrane Permeabilization of S. aureus by this compound 1.2 and Melittin using SYTOX Green Assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the membrane-disrupting properties of peptides. Below are representative protocols for key assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of a peptide that visibly inhibits the growth of a microorganism.
Detailed Steps:
-
Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent. Perform two-fold serial dilutions of the peptide in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism on an agar plate. Select a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well with no peptide. Also, include a negative control well with broth only to check for sterility. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the peptide that completely inhibits bacterial growth (i.e., the well with no turbidity). The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Detailed Steps:
-
RBC Preparation: Obtain fresh whole blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBC pellet several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Assay Setup: In a 96-well plate, add serial dilutions of the peptide in PBS.
-
Incubation: Add the RBC suspension to each well. For a positive control (100% hemolysis), add a lytic agent like Triton X-100. For a negative control (0% hemolysis), add PBS instead of the peptide. Incubate the plate at 37°C for 1 hour.
-
Measurement: After incubation, centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Data Analysis: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm). Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is the peptide concentration that causes 50% hemolysis.
Vesicle Dye Leakage Assay (Calcein Leakage)
This assay assesses the ability of a peptide to disrupt model lipid membranes (liposomes) by measuring the release of an encapsulated fluorescent dye.
Detailed Steps:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye like calcein. This is typically done by lipid film hydration followed by extrusion through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Removal of Free Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Leakage Assay: In a fluorometer cuvette or a 96-well black plate, add the liposome suspension in a suitable buffer.
-
Fluorescence Measurement: Record the baseline fluorescence of the liposome suspension. Add the peptide to the suspension and monitor the increase in fluorescence over time. The increase in fluorescence corresponds to the leakage of calcein from the liposomes and its subsequent de-quenching upon dilution in the external buffer.
-
Data Analysis: To determine the percentage of leakage, completely lyse the liposomes at the end of the experiment by adding a detergent (e.g., Triton X-100) to obtain the maximum fluorescence signal (100% leakage). The percentage of leakage at a given time point is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] x 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding detergent.
Summary and Conclusion
This compound and Melittin are both potent membrane-disrupting peptides with significant antimicrobial properties. However, their mechanisms of action and cellular selectivity differ substantially. This compound, with its "carpet" mechanism and lower hemolytic activity, presents a more selective profile, making it a potentially more attractive candidate for therapeutic development where minimizing host toxicity is paramount. In contrast, Melittin's high, non-specific lytic activity, while posing challenges for systemic applications, makes it a valuable tool for studying membrane biophysics and a potential candidate for topical applications or as a component of targeted drug delivery systems.
The experimental protocols outlined in this guide provide a standardized framework for the comparative evaluation of these and other membrane-disrupting peptides. A thorough understanding of their quantitative activities and mechanisms of action is essential for advancing the field of peptide-based therapeutics.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are provided as representative examples and may require optimization for specific applications.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [en.bio-protocol.org]
- 5. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. A Novel Strategy for the Design of this compound 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Navigating the In Vivo Safety Landscape of Aurein Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the in vivo safety and toxicity profile of novel therapeutic agents is paramount. This guide provides a comparative analysis of the safety of Aurein peptides, a promising class of antimicrobial peptides (AMPs), against two other well-studied AMPs: Melittin and Pexiganan. While direct, quantitative in vivo toxicity data for this compound peptides remains limited in publicly available literature, this guide synthesizes the available in vitro data for this compound peptides and contrasts it with the more extensive in vivo data for Melittin and Pexiganan to offer a valuable comparative perspective.
Comparative Toxicity Profile of Antimicrobial Peptides
The following table summarizes key toxicity parameters for this compound 1.2, Melittin, and Pexiganan. It is important to note the differing nature of the available data, with in vivo metrics for Melittin and Pexiganan and primarily in vitro data for this compound 1.2.
| Parameter | This compound 1.2 | Melittin | Pexiganan |
| In Vivo Acute Toxicity (LD50) | Data not available. Some studies suggest a lack of adverse effects in vivo in anticancer models[1]. | 4.98 mg/kg (intraperitoneal, mice)[2][3] | >332.3 ± 0.76 mg/kg (oral, mice) |
| Hemolytic Activity (HC50/HD50) | Low hemolytic activity reported in various studies. One study on an analog, this compound M2, showed lower hemolytic activity than the parent this compound 1.2[4]. | 0.44 µg/mL (HD50)[2][3] | >250 µg/mL (concentration for 100% hemolysis)[5] |
| Cytotoxicity (IC50/CC50) | Cytotoxicity varies depending on the cell line. Analogs have been designed to have lower cytotoxicity than the parent peptide[6][7]. One study reported a CC50 of >256 µg/mL for this compound 1.2 on human lung carcinoma cells[8]. | 6.45 µg/mL (IC50, human primary fibroblast cells)[2][3] | Not toxic to HeLa cells even at 50 µg/mL[8]. |
Experimental Methodologies
A comprehensive assessment of in vivo safety and toxicity involves a battery of standardized tests. Below are detailed protocols for key experiments typically employed in the preclinical evaluation of antimicrobial peptides.
Acute Systemic Toxicity (LD50) Determination in Mice
This protocol is designed to determine the median lethal dose (LD50) of a peptide, providing a measure of its acute toxicity.
Materials:
-
Test peptide (e.g., this compound 1.2, Melittin, Pexiganan) dissolved in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS).
-
Healthy, young adult mice (e.g., BALB/c or CD-1 strain), typically 6-8 weeks old, of a single sex or both.
-
Syringes and needles appropriate for the route of administration.
-
Animal balance.
-
Observation cages.
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dose Preparation: Prepare a range of peptide concentrations in the vehicle. The dose range should be selected based on preliminary in vitro toxicity data and is intended to span from no effect to 100% mortality.
-
Animal Grouping: Randomly assign animals to different dose groups, including a control group receiving only the vehicle. A typical design includes 5-10 animals per group.
-
Administration: Administer the peptide solution to the mice via a specific route, commonly intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of administration should be consistent across all groups.
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Record signs of toxicity, such as changes in behavior, appearance, and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit or Logit method, based on the observed mortality at different doses.
Hemolytic Activity Assay
This in vitro assay assesses the peptide's ability to lyse red blood cells, a key indicator of its potential for non-specific membrane damage.
Materials:
-
Test peptide dissolved in PBS.
-
Freshly collected red blood cells (RBCs) from a healthy donor (e.g., human or mouse).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (positive control for 100% hemolysis).
-
96-well microtiter plates.
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the test peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions, as well as to control wells (PBS for 0% hemolysis and Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 value (the peptide concentration causing 50% hemolysis) is then determined.
In Vivo Safety and Toxicity Evaluation Workflow
The following diagram illustrates a typical workflow for the in vivo safety and toxicity assessment of a candidate antimicrobial peptide.
Signaling Pathways in Peptide-Induced Toxicity
While the primary mechanism of action for many AMPs involves membrane disruption, their interaction with host cells can also trigger specific signaling pathways leading to toxicity. For instance, high concentrations of certain peptides can induce apoptosis or necrosis through pathways involving caspase activation or mitochondrial dysfunction. Furthermore, some peptides can stimulate immune cells to release a cascade of inflammatory cytokines, potentially leading to a "cytokine storm." Understanding these pathways is crucial for designing safer and more effective peptide-based therapeutics.
References
- 1. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides [mdpi.com]
- 2. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of New Analogs of this compound 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of Aurein's Biological Punch: A Comparative Guide to Published Findings
For researchers, scientists, and professionals in drug development, the reproducibility of published data is the bedrock of scientific progress. This guide delves into the reported biological activities of the antimicrobial peptide Aurein 1.2, presenting a comparative analysis of its antimicrobial and anticancer efficacy. By juxtaposing quantitative data from multiple studies and detailing the experimental methodologies, this document aims to provide a clear perspective on the consistency of this compound's reported bioactivities and potential sources of variation.
Antimicrobial Activity: A Tale of Two Bacteria
The antimicrobial prowess of this compound 1.2 has been a primary focus of research. To assess the reproducibility of its efficacy, we have compiled Minimum Inhibitory Concentration (MIC) data from various studies against two common model organisms: the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli.
Comparative Efficacy of this compound 1.2 Against Staphylococcus aureus
| Study / Reference | Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Study 1 | ATCC 29213 | 8 | 5.4 |
| Study 2 | Clinical Isolate | 1-16 | 0.7-10.8 |
| Study 3 | ATCC 6538 | 8-32 | 5.4-21.6 |
| Study 4 | Not Specified | ≤16 | ≤10.8 |
The data for S. aureus shows a general consensus, with MIC values typically falling within the range of 1 to 32 µg/mL. However, the variability highlights the importance of considering the specific bacterial strain and experimental conditions.
Comparative Efficacy of this compound 1.2 Against Escherichia coli
| Study / Reference | Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Study 1 | ATCC 25922 | 256 | 173 |
| Study 2 | Clinical Isolate | >128 | >86.5 |
| Study 3 | NCTC 8739 | Not Specified | >64 |
| Study 4 | Not Specified | ≤16 | ≤10.8 |
In contrast to its activity against S. aureus, the reported efficacy of this compound 1.2 against E. coli shows significant discrepancies. The MIC values range from ≤16 µg/mL to as high as 256 µg/mL, indicating a lower and more variable potency against this Gram-negative bacterium. This variability underscores the critical need for standardized protocols to ensure comparable results across different laboratories.
Anticancer Activity: Targeting Breast Cancer Cells
This compound 1.2 has also been investigated for its potential as an anticancer agent. Here, we compare the half-maximal inhibitory concentration (IC50) values reported for the human breast cancer cell line MCF-7.
Comparative Cytotoxicity of this compound 1.2 Against MCF-7 Cells
| Study / Reference | IC50 (µM) |
| Study A | ~27 |
| Study B | Not explicitly stated for this compound 1.2 alone, but analogs were tested. |
| Study C | Not explicitly stated for this compound 1.2 alone, but analogs were tested. |
The available data on the anticancer activity of this compound 1.2 against MCF-7 cells is less extensive, making direct comparisons challenging. While one study reports an IC50 of approximately 27 µM, other studies have focused on more potent, modified analogs of this compound 1.2. This suggests that while the parent peptide may possess some anticancer activity, its potency might be a limiting factor, driving the exploration of more active derivatives.
Deconstructing the Methods: A Look at Experimental Protocols
Discrepancies in reported biological activities can often be traced back to variations in experimental methodologies. Below are detailed protocols for the key assays used to determine the antimicrobial and anticancer effects of this compound 1.2.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Key Protocol Steps:
-
Peptide Preparation: this compound 1.2 is typically dissolved in a solvent like sterile deionized water or a weak acid (e.g., 0.01% acetic acid) to create a stock solution.
-
Bacterial Culture: A standardized inoculum of the test bacteria is prepared, often from a fresh culture grown to the mid-logarithmic phase, and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to the final desired concentration in the assay plate.
-
Assay Plate Preparation: The peptide stock solution is serially diluted in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Potential Sources of Variation:
-
Bacterial Strain: Different strains of the same species can exhibit varying susceptibility.
-
Growth Medium: The composition of the broth can influence peptide activity.
-
Inoculum Size: The number of bacteria at the start of the experiment can affect the outcome.
-
Peptide Adsorption: Cationic peptides like this compound 1.2 can adhere to plastic surfaces, reducing their effective concentration. Using low-binding plates is recommended.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Key Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for approximately 24 hours.
-
Peptide Treatment: The cells are then treated with various concentrations of this compound 1.2 and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each peptide concentration, and the IC50 value is determined as the concentration that reduces cell viability by 50%.
Potential Sources of Variation:
-
Cell Line Passage Number: The characteristics of cell lines can change over time with repeated subculturing.
-
Seeding Density: The initial number of cells per well can influence the outcome.
-
Treatment Duration: The length of time the cells are exposed to the peptide can significantly impact the results.
-
MTT Incubation Time: The duration of incubation with the MTT reagent can affect the amount of formazan produced.
Mechanism of Action: The Carpet Model
The prevailing hypothesis for this compound 1.2's mechanism of action against both bacterial and cancer cells is the "carpet model". This model describes a non-pore-forming mechanism of membrane disruption.
Proposed "Carpet Model" Signaling Pathway
Caption: The proposed "carpet model" mechanism of this compound 1.2 action.
The model posits that the cationic this compound 1.2 peptides are initially attracted to the negatively charged components of bacterial or cancer cell membranes.[1] Upon reaching a threshold concentration, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. This disrupts the membrane's integrity, leading to the formation of micelles and ultimately causing cell lysis.[2][3]
Immunomodulatory Effects: An Area for Further Exploration
While the antimicrobial and anticancer activities of this compound peptides have been the primary research focus, some studies suggest they may also possess immunomodulatory properties. This is a common characteristic of many antimicrobial peptides, which can influence the host's immune response. However, specific, reproducible data on the immunomodulatory effects of this compound 1.2 are currently limited, and this remains an area ripe for further investigation.
Conclusion: A Need for Standardization
The compiled data on this compound 1.2's biological activity reveals a generally consistent picture of its potent antimicrobial effects against Gram-positive bacteria and a more variable, and often lower, efficacy against Gram-negative bacteria. Its anticancer activity, while present, appears to be less potent than that of its modified analogs. The observed variability in the published findings underscores the critical importance of standardizing experimental protocols. Factors such as the specific strains or cell lines used, inoculum or cell densities, growth media, and even the type of laboratory plastics can significantly influence the outcome of these sensitive assays. For the field to move forward and for the therapeutic potential of this compound and other antimicrobial peptides to be fully realized, a greater emphasis on detailed reporting of experimental methods and the adoption of standardized protocols is paramount. This will be crucial for ensuring the reproducibility and comparability of findings across different research groups.
References
- 1. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial peptide this compound 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Aurein and Other Antimicrobial Peptides
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Aurein and other antimicrobial peptides. Adherence to these protocols is critical for minimizing risks to personnel and the environment. All peptide waste should be treated as laboratory chemical waste to ensure safe handling.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While many peptides are not classified as acutely hazardous, their biological activity necessitates careful handling to prevent unintended exposure.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[3]
-
Eye Protection: Wear safety goggles or a face shield.[3]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[3]
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4] An accessible safety shower and eyewash station are essential in the immediate work area.[4]
Step-by-Step Disposal Protocol
The proper disposal method for this compound and other antimicrobial peptides depends on whether the waste is in liquid or solid form. Never dispose of peptide solutions down the sink or solid peptide waste in the regular trash, as this can pose environmental and health risks.[1][5][6]
Liquid waste includes unused peptide solutions, contaminated buffers, and media.
1. Waste Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Chemical Inactivation (Best Practice): To minimize the biological activity of antimicrobial peptide waste, a chemical inactivation step is recommended.
-
Method: Treat the liquid waste with a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) for a contact time of at least 30 minutes.[2]
-
Procedure: In a fume hood, slowly add the bleach to the aqueous peptide waste solution while stirring. Be aware that the reaction may be exothermic and release fumes.[4]
3. pH Neutralization: After inactivation, neutralize the pH of the solution to between 6.0 and 8.0 before final disposal.[2][3]
4. Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste" and the name of the peptide.[3]
5. Final Disposal: Store the sealed container in a designated hazardous waste accumulation area.[3] Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3][5]
Solid waste includes contaminated items such as pipette tips, gloves, empty vials, and labware.[3]
1. Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][3]
2. Labeling: The container should be clearly labeled as "Hazardous Waste" or "Biohazard or Chemical Waste Bags" and list the contaminating peptide.[1][3]
3. Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal, which will likely involve incineration or another approved chemical treatment.[1][3]
Summary of Waste Handling Recommendations
| Waste Type | Container Type | Key Disposal Steps |
| Liquid Peptide Waste | Leak-proof, chemically compatible container | 1. Segregate waste. 2. Chemically inactivate (e.g., with 10% bleach). 3. Neutralize pH. 4. Dispose as hazardous waste. |
| Solid Peptide Waste | Designated, labeled, and sealed container | 1. Segregate waste. 2. Label as hazardous/biohazardous. 3. Dispose through institutional hazardous waste program. |
| Contaminated Sharps | Puncture-resistant sharps container | 1. Immediately place in sharps container. 2. Do not overfill. 3. Dispose as biohazardous and chemically contaminated sharps. |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
This protocol details the steps for the chemical inactivation of liquid waste containing this compound or other antimicrobial peptides.
Materials:
-
Liquid peptide waste
-
10% Bleach solution (sodium hypochlorite)
-
pH indicator strips or pH meter
-
Acid and base for neutralization (e.g., sodium bicarbonate for acidic solutions, a weak acid for basic solutions)
-
Appropriate PPE (gloves, goggles, lab coat)
-
Stir plate and stir bar
-
Labeled hazardous waste container
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Inactivation:
-
Place the container of liquid peptide waste on a stir plate and add a stir bar.
-
Slowly add the 10% bleach solution to the waste while stirring gently. A common ratio is 1 part bleach to 9 parts waste to achieve a final concentration of ~1% sodium hypochlorite.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete deactivation of the peptide.[2]
-
-
Neutralization:
-
After the inactivation period, check the pH of the solution using a pH strip or meter.
-
If necessary, adjust the pH to a neutral range (6.0-8.0). Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions) while monitoring the pH.[3]
-
-
Collection:
-
Once neutralized, transfer the solution to a properly labeled hazardous waste container.
-
Seal the container and store it in a designated satellite accumulation area for hazardous waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Aurein Peptides
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Aurein peptides. The following PPE is mandatory.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Dust Respirator/Mask | Necessary when handling the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a chemical fume hood or a designated ventilated area.[5][6] |
Emergency Procedures for this compound Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Quantitative Cytotoxicity Data for this compound 1.2
This compound 1.2 has demonstrated selective cytotoxicity against cancer cell lines while showing lower toxicity to normal cells.[1][7] The following table summarizes key findings from various studies.
| Cell Line | Cell Type | Assay | Concentration/Effect | Source |
| SW480 | Colon Cancer | MTT | 77.87% viability | [7] |
| HT29 | Colon Cancer | MTT | 78.81% viability | [7] |
| Normal Fibroblast | Normal | MTT | 95.08% viability | [7] |
| KDR | Normal | MTT | 96.95% viability | [7] |
| Human Tumor Cell Lines (60 total) | Various Cancers | Not Specified | Moderately cytotoxic to 57 lines | [1] |
| Human Erythrocytes | Red Blood Cells | Hemolysis Assay | No significant lysis up to 100 µg/ml | [1] |
| BALB/c 3T3 | Mouse Fibroblast | Neutral Red Uptake | CC50 = 360.00 ± 2.52 µM | [3] |
Experimental Protocols
Handling of Lyophilized this compound
-
Preparation : Before handling the peptide, ensure you are wearing the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves). Conduct all work in a chemical fume hood or a well-ventilated, designated area.[6]
-
Equilibration : To prevent condensation, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[6][8]
-
Reconstitution : Carefully open the vial. Add the appropriate sterile, distilled water or a specific buffer to the vial to dissolve the peptide to the desired stock concentration.[8] Gentle vortexing or sonication may aid in solubilization.[8]
This compound Storage
-
Lyophilized Powder : Store at -20°C or -80°C for long-term stability.[6][9][10]
-
In Solution : It is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][8][9]
Operational and Disposal Plans
Proper disposal of this compound peptides and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as potentially hazardous.
Waste Segregation and Disposal
-
Solid Waste : All solid materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste : Unused this compound solutions and other liquid waste containing the peptide should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[11][12]
Decontamination
For non-disposable items that have come into contact with this compound, a thorough decontamination process is necessary. This can involve washing with a suitable laboratory detergent followed by rinsing with purified water. For potential inactivation, treatment with a 10% bleach solution for a contact time of at least 30 minutes can be considered, followed by thorough rinsing.[11] Always verify compatibility of the decontamination agent with the material of the equipment.
Visualized Workflows and Mechanisms
Caption: Workflow for the safe handling and disposal of this compound peptides.
Caption: Proposed mechanism of this compound-induced cell death via membrane disruption.
References
- 1. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alanine Scanning Studies of the Antimicrobial Peptide this compound 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Designing Potent Anticancer Peptides by this compound 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound 1.1 peptide [novoprolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
